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  • Product: 4-(1H-pyrazole-3-carbonyl)thiomorpholine
  • CAS: 1928748-14-4

Core Science & Biosynthesis

Foundational

chemical structure of 4-(1H-pyrazole-3-carbonyl)thiomorpholine

An In-Depth Technical Guide to 4-(1H-Pyrazole-3-carbonyl)thiomorpholine: Structure, Synthesis, and Therapeutic Potential Executive Summary In the landscape of modern medicinal chemistry, the strategic combination of vali...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4-(1H-Pyrazole-3-carbonyl)thiomorpholine: Structure, Synthesis, and Therapeutic Potential

Executive Summary

In the landscape of modern medicinal chemistry, the strategic combination of validated pharmacophores into novel molecular frameworks is a cornerstone of rational drug design. This guide provides a comprehensive technical analysis of 4-(1H-pyrazole-3-carbonyl)thiomorpholine, a heterocyclic compound that marries the well-established therapeutic potential of the pyrazole nucleus with the advantageous physicochemical properties of the thiomorpholine scaffold. Pyrazoles are renowned for their wide spectrum of biological activities, forming the core of numerous approved drugs.[1][2] Thiomorpholine is recognized as a privileged structure, often enhancing drug-like properties such as lipophilicity and metabolic stability.[3][4] This document deconstructs the molecule's architecture, proposes a robust synthetic pathway, and explores its potential biological activities and therapeutic applications, offering a forward-looking perspective for researchers in drug discovery and development.

Introduction: The Rationale for Hybrid Scaffolds in Drug Discovery

The principle of "privileged structures" posits that certain molecular scaffolds are capable of binding to multiple biological targets with high affinity, making them exceptionally valuable starting points for drug discovery.[3][5] Both the pyrazole and thiomorpholine moieties fall into this category. The pyrazole ring is a five-membered aromatic heterocycle whose derivatives have demonstrated a remarkable range of pharmacological effects, including anti-inflammatory, anticancer, antimicrobial, and potent enzyme-inhibiting activities.[6][7][8] Concurrently, the thiomorpholine ring, a saturated six-membered heterocycle, is a versatile component in medicinal chemistry, valued for its ability to modulate pharmacokinetic profiles and for its own intrinsic bioactivities.[3][5]

The conjugation of these two scaffolds via a stable amide linker in 4-(1H-pyrazole-3-carbonyl)thiomorpholine creates a novel chemical entity designed to leverage the synergistic potential of its components. This guide aims to provide a detailed technical overview of this hybrid molecule, from its fundamental chemical structure and synthesis to its anticipated value in therapeutic research.

Part I: Molecular Architecture and Physicochemical Properties

Deconstruction of the Core Structure

The unique properties of 4-(1H-pyrazole-3-carbonyl)thiomorpholine arise from the interplay of its three key structural components.

  • The Pyrazole Moiety: As a five-membered aromatic ring with two adjacent nitrogen atoms, the pyrazole core is an electron-rich system. It is a versatile hydrogen bond donor and acceptor, crucial for molecular recognition at enzyme active sites.[6] Its structure is characterized by prototrophic tautomerism, where the N-H proton can reside on either nitrogen atom, which can influence its binding modes.[9] This scaffold is a key component in numerous clinically approved drugs, highlighting its metabolic stability and therapeutic relevance.[1][7]

  • The Thiomorpholine Moiety: This saturated heterocycle is the thio-analog of morpholine, where the oxygen atom is replaced by sulfur.[3] This substitution significantly increases the molecule's lipophilicity, which can enhance membrane permeability and oral bioavailability.[4] The sulfur atom is a "soft spot" for metabolism, potentially undergoing oxidation to the corresponding sulfoxide and sulfone, which can be a strategy for creating prodrugs or modulating activity.[4] The ring's chair conformation provides a three-dimensional geometry that can be crucial for fitting into specific protein binding pockets.

  • The Carbonyl Linker: An amide (carboxamide) bond tethers the pyrazole and thiomorpholine rings. This linker is robust and generally resistant to hydrolysis. Its planar nature and ability to participate in hydrogen bonding as both a donor (N-H) and an acceptor (C=O) make it a critical element for anchoring the molecule to its biological target.

Structural and Pharmacophoric Representation

The molecule's design strategically connects the biologically active pyrazole unit with the pharmacokinetic-modulating thiomorpholine ring.

Caption: Pharmacophoric map of the title compound.
Predicted Physicochemical Properties

Quantitative estimation of a molecule's properties is vital for predicting its behavior in biological systems. The table below summarizes key predicted physicochemical parameters for a structurally related compound, 3-(1-ethyl-1h-pyrazol-4-yl)thiomorpholine, which serves as a reasonable proxy.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Formula C9H15N3SDefines the elemental composition and exact mass.
Molecular Weight 197.3 g/mol Influences absorption and diffusion; falls within Lipinski's Rule of Five.
XLogP 0.4Indicates a balance between hydrophilicity and lipophilicity, favorable for solubility and permeability.[10]
Hydrogen Bond Donors 1 (N-H on pyrazole)Key for specific interactions with biological targets.
Hydrogen Bond Acceptors 3 (2 pyrazole N, 1 carbonyl O)Provides multiple points for target binding.
Rotatable Bonds 1Low number suggests conformational rigidity, which can lead to higher binding affinity.

Data sourced from PubChem for the proxy compound CID 86775445.[10]

Part II: Synthesis and Characterization

Retrosynthetic Analysis

A logical synthetic strategy can be devised by disconnecting the most synthetically accessible bond, which in this case is the amide C-N bond. This retrosynthetic approach simplifies the target molecule into two readily available or synthesizable building blocks: 1H-pyrazole-3-carboxylic acid and thiomorpholine.

G target 4-(1H-Pyrazole-3-carbonyl)thiomorpholine disconnect Amide C-N Disconnection target->disconnect intermediate Activated Pyrazole (e.g., Acid Chloride) disconnect->intermediate pyrazole 1H-Pyrazole-3-carboxylic acid intermediate->pyrazole thiomorpholine Thiomorpholine

Caption: Retrosynthetic pathway for the target molecule.
Proposed Synthetic Protocol

The synthesis is a two-step process involving the activation of the pyrazole carboxylic acid followed by coupling with thiomorpholine. This protocol is based on well-established amide bond formation methodologies.[11]

Step 1: Activation of 1H-Pyrazole-3-carboxylic acid

  • Rationale: The hydroxyl group of a carboxylic acid is a poor leaving group. Converting it to an acid chloride dramatically increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the amine of thiomorpholine.

  • Protocol:

    • To a solution of 1H-pyrazole-3-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (N₂), add oxalyl chloride (1.2 eq) dropwise at 0 °C.

    • Add a catalytic amount of N,N-dimethylformamide (DMF). Effervescence (evolution of CO and CO₂) should be observed.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours until the gas evolution ceases.

    • The resulting solution of 1H-pyrazole-3-carbonyl chloride is typically used directly in the next step without purification.

Step 2: Amide Coupling with Thiomorpholine

  • Rationale: The secondary amine of thiomorpholine acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the acid chloride. A non-nucleophilic base is required to neutralize the HCl byproduct, which would otherwise protonate the thiomorpholine, rendering it non-nucleophilic.

  • Protocol:

    • In a separate flask, dissolve thiomorpholine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in anhydrous dichloromethane at 0 °C.

    • Slowly add the solution of 1H-pyrazole-3-carbonyl chloride from Step 1 to the thiomorpholine solution.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring its progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 4-(1H-pyrazole-3-carbonyl)thiomorpholine.

Characterization Techniques

The identity and purity of the synthesized compound would be confirmed using standard spectroscopic methods:

  • ¹H NMR: Expect characteristic signals for the pyrazole ring protons, the thiomorpholine methylene protons (typically appearing as distinct multiplets due to the different chemical environments adjacent to N and S), and the pyrazole N-H proton.

  • ¹³C NMR: Will show distinct signals for each carbon atom, including the characteristic downfield shift for the amide carbonyl carbon.

  • FT-IR: Key absorbances would include a strong C=O stretch for the amide carbonyl and an N-H stretch for the pyrazole ring.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the compound, corresponding to the [M+H]⁺ ion.

Part III: Biological Activity and Therapeutic Potential

While direct experimental data for 4-(1H-pyrazole-3-carbonyl)thiomorpholine is not extensively published, a robust hypothesis of its therapeutic potential can be formulated based on the vast body of literature for its constituent scaffolds.

The Pharmacological Significance of the Pyrazole Core

The pyrazole nucleus is a cornerstone of medicinal chemistry, present in drugs targeting a wide array of diseases.[12][13] Its derivatives are known to exhibit potent activities, including:

  • Anti-inflammatory: As seen in the COX-2 inhibitor Celecoxib.[7]

  • Anticancer: Many pyrazole derivatives function as kinase inhibitors, such as Ruxolitinib (a JAK inhibitor) and Axitinib (a VEGFR inhibitor).[1]

  • Antimicrobial and Antifungal: The pyrazole ring is a common feature in agents developed to combat various pathogens.[2][6]

  • Antiviral: Pyrazole analogs have been investigated as antiviral agents, including against HIV.[1][9]

The Contribution of the Thiomorpholine Scaffold

The thiomorpholine moiety is not merely a passive carrier; it actively contributes to the drug-like properties of the molecule.

  • Pharmacokinetic Modulation: As a bioisostere of morpholine, it often improves lipophilicity, which can lead to better cell penetration and absorption.[4]

  • Structural Scaffolding: Its defined 3D structure can orient the pyrazole pharmacophore for optimal interaction with a target's binding site.

  • Direct Biological Activity: Thiomorpholine derivatives have been reported to possess their own anticancer, antitubercular, and antimalarial activities.[3][14]

Postulated Mechanism of Action and Potential Targets

Given the prevalence of pyrazole-containing compounds as kinase inhibitors, a primary hypothesis is that 4-(1H-pyrazole-3-carbonyl)thiomorpholine could function as an inhibitor of one or more protein kinases. Kinases play a central role in cell signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases.

G cluster_kinase Kinase ATP Binding Site cluster_ligand 4-(1H-pyrazole-3-carbonyl)thiomorpholine hinge Hinge Region (Backbone NH) hydrophobic_pocket Hydrophobic Pocket solvent_front Solvent-Exposed Region pyrazole Pyrazole Ring pyrazole->hinge H-Bond (Acceptor/Donor) pyrazole->hydrophobic_pocket Hydrophobic Interaction thiomorpholine Thiomorpholine Ring thiomorpholine->solvent_front Vector to improve solubility & properties

Caption: Hypothetical binding mode in a kinase active site.

In this model, the pyrazole ring could form key hydrogen bonds with the "hinge region" of the kinase ATP-binding site, a common interaction for this class of inhibitors. The thiomorpholine moiety could project towards the solvent-exposed region, where modifications could be made to fine-tune solubility and other pharmacokinetic properties without disrupting core binding.

Conclusion and Future Directions

4-(1H-pyrazole-3-carbonyl)thiomorpholine represents a thoughtfully designed molecular scaffold with significant potential for drug discovery. By combining the proven biological versatility of the pyrazole core with the favorable physicochemical attributes of the thiomorpholine ring, this compound stands as a promising candidate for screening and lead optimization programs.

Future research should focus on:

  • Chemical Synthesis and Library Development: Executing the proposed synthesis and creating a library of analogs by modifying substituents on both the pyrazole and thiomorpholine rings to establish structure-activity relationships (SAR).

  • In Vitro Biological Screening: Prioritizing screening against panels of protein kinases implicated in oncology and inflammatory diseases.

  • Antimicrobial Assays: Evaluating the compound against a broad spectrum of bacterial and fungal pathogens.

  • Pharmacokinetic Profiling: Assessing the metabolic stability, solubility, and permeability of promising lead compounds in ADME (Absorption, Distribution, Metabolism, and Excretion) assays.

This technical guide provides the foundational chemical and strategic rationale for pursuing 4-(1H-pyrazole-3-carbonyl)thiomorpholine as a valuable starting point for the development of next-generation therapeutics.

References

  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry - Research and Reviews. (2024). Research & Reviews: Journal of Medicinal and Organic Chemistry.
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Journal of Advanced Scientific Research.
  • Current status of pyrazole and its biological activities. (2014). Journal of Pharmacy & Bioallied Sciences.
  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. (2021). Journal of Chemical Reviews.
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research.
  • Thiomorpholine | Biochemical Reagent. MedchemExpress.com.
  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI.
  • Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. (2024). MDPI.
  • Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. (2021). ResearchGate.
  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI.
  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry.
  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024). Academic Strive.
  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers in Pharmacology.
  • 3-(1-ethyl-1h-pyrazol-4-yl)thiomorpholine. PubChemLite.

Sources

Exploratory

molecular weight and formula of pyrazole-3-carbonyl thiomorpholine

The following technical guide details the molecular properties, synthesis, and structural characteristics of pyrazole-3-carbonyl thiomorpholine , a significant scaffold in medicinal chemistry. Molecular Weight, Formula,...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the molecular properties, synthesis, and structural characteristics of pyrazole-3-carbonyl thiomorpholine , a significant scaffold in medicinal chemistry.

Molecular Weight, Formula, and Structural Analysis

Part 1: Chemical Identity & Core Properties

The compound pyrazole-3-carbonyl thiomorpholine (IUPAC: (1H-pyrazol-3-yl)(thiomorpholin-4-yl)methanone) represents a fused pharmacophore combining the hydrogen-bond donor/acceptor properties of the pyrazole ring with the lipophilic, metabolic characteristics of the thiomorpholine ring.[1][2]

Physicochemical Specifications
PropertyValueNotes
Molecular Formula C₈H₁₁N₃OS Confirmed via elemental summation.[1][2]
Molecular Weight 197.26 g/mol Average mass.[1][2]
Exact Mass 197.0623 Da Monoisotopic mass (for HRMS).[1][2]
CAS Number Not assigned to core scaffoldDerivatives (e.g., 1-methyl, 5-phenyl) have specific CAS entries.[1][2]
LogP (Predicted) ~0.5 - 0.9Moderate hydrophilicity due to the amide and pyrazole NH.[1][2]
TPSA ~74 ŲPolar Surface Area (Amide + Pyrazole N/NH + Thioether).[1][2]
Structural Composition

The molecule consists of two heterocyclic rings linked by a carbonyl bridge:[1]

  • Pyrazole Ring: A 5-membered aromatic ring containing two adjacent nitrogen atoms.[1][2][3] It exists in tautomeric equilibrium (1H-pyrazole-3-yl vs. 1H-pyrazole-5-yl).[1][2]

  • Amide Linker: A carbonyl group (C=O) connecting C3 of the pyrazole to N4 of the thiomorpholine.[1]

  • Thiomorpholine Ring: A 6-membered saturated ring containing sulfur and nitrogen (para-positioned).[1][2]

Part 2: Synthetic Methodology

The synthesis of pyrazole-3-carbonyl thiomorpholine typically follows a standard amide coupling protocol.[1][2] The choice of coupling reagent is critical to prevent racemization (if chiral centers were present) and to minimize side reactions at the pyrazole nitrogen.[1]

Synthesis Workflow (Graphviz)

Synthesis Acid Pyrazole-3-carboxylic Acid (C4H4N2O2) Intermediate Activated Ester (OBt ester) Acid->Intermediate Activation Amine Thiomorpholine (C4H9NS) Product Pyrazole-3-carbonyl Thiomorpholine (C8H11N3OS) Amine->Product  + Amine Reagents Coupling Agents: EDC·HCl / HOBt Solvent: DMF/DCM Reagents->Intermediate Intermediate->Product Nucleophilic Attack

Figure 1: Standard amide coupling pathway utilizing carbodiimide chemistry to link the pyrazole acid to the thiomorpholine amine.[1][2]

Detailed Protocol
  • Activation: Dissolve 1.0 eq of 1H-pyrazole-3-carboxylic acid in anhydrous DMF. Add 1.2 eq of EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 1.2 eq of HOBt (Hydroxybenzotriazole) to form the activated ester.[1][2] Stir at 0°C for 30 minutes.

  • Coupling: Add 1.1 eq of thiomorpholine and 2.5 eq of DIPEA (N,N-Diisopropylethylamine). Allow the reaction to warm to room temperature and stir for 12–16 hours.

  • Work-up: Dilute with EtOAc, wash with saturated NaHCO₃ (to remove unreacted acid) and brine.

  • Purification: The pyrazole NH is acidic; purification by flash chromatography typically requires a gradient of MeOH in DCM (0–5%).[1]

Part 3: Structural Analysis & Analytical Validation

Verifying the identity of this compound requires distinguishing it from its regioisomers (e.g., pyrazole-4-carbonyl derivatives).[1][2]

Mass Spectrometry (LC-MS) Expectations
  • Ionization: ESI+ (Electrospray Ionization, Positive Mode).[1]

  • Parent Ion: [M+H]⁺ = 198.07 m/z .[1][2]

  • Fragmentation Pattern:

    • Loss of Thiomorpholine radical often yields a characteristic pyrazole-carbonyl cation at m/z ~95 .[1][2]

    • Cleavage of the amide bond may show the thiomorpholine fragment at m/z ~104 .[1]

NMR Characterization (Predicted)
  • ¹H NMR (DMSO-d₆):

    • Pyrazole protons: Two doublets or a broad singlet around δ 7.6–7.8 ppm (C4-H) and δ 6.6–6.8 ppm (C5-H), depending on tautomerism.[1][2]

    • Amide NH: Not present (tertiary amide).[1][2]

    • Pyrazole NH: Broad singlet, highly exchangeable, typically δ 13.0–13.5 ppm.[1]

    • Thiomorpholine protons: Two multiplets.[1][2] The protons adjacent to Nitrogen (N-CH₂) appear downfield (δ 3.6–4.0 ppm), while S-CH₂ protons appear upfield (δ 2.5–2.7 ppm).[1][2]

Tautomerism Logic

The pyrazole ring exists in equilibrium between the 1H- and 2H- forms.[1][2] In solution, the proton rapidly shifts between N1 and N2.[1]

  • Structure A: 3-substituted (Carbonyl at position 3 relative to NH at 1).[1][2]

  • Structure B: 5-substituted (Carbonyl at position 5 relative to NH at 1).[1][2]

  • Note: In most databases, the "3-carbonyl" nomenclature assumes the tautomer where the substituent is at position 3, but chemically, these are often indistinguishable in solution without N-alkylation.[1]

Part 4: Applications in Drug Discovery

This specific scaffold is a "privileged structure" in medicinal chemistry, serving as a core for various therapeutic agents.

Therapeutic Areas
  • CB1/CB2 Receptor Ligands: Pyrazole-3-carboxamides are classic scaffolds for cannabinoid receptor antagonists (e.g., Rimonabant analogs).[1][2] The thiomorpholine ring is often used to modulate lipophilicity and metabolic stability compared to morpholine or piperidine.[1]

  • 11β-HSD1 Inhibitors: Used in metabolic syndrome research; the amide bond provides a rigid linker that orients the lipophilic thiomorpholine into hydrophobic pockets of the enzyme.[1][2]

  • Anticancer Agents: Derivatives have shown activity as kinase inhibitors (e.g., CDK or VEGFR inhibitors) where the pyrazole acts as a hinge-binder.[1]

SAR Decision Tree (Graphviz)

SAR Core Scaffold: Pyrazole-3-carbonyl Thiomorpholine Mod1 Modification: N1-Alkylation Core->Mod1 Mod2 Modification: Thiomorpholine Oxidation Core->Mod2 Result1 Locks Tautomer (Increases Selectivity) Mod1->Result1 Result2 Sulfoxide/Sulfone (Reduces LogP, Increases Solubility) Mod2->Result2

Figure 2: Structure-Activity Relationship (SAR) logic for optimizing the scaffold.

References

  • PubChem Compound Summary. (2023). Pyrazole-3-carboxamide derivatives and their biological activities. National Center for Biotechnology Information.[1][2] Link

  • Journal of Medicinal Chemistry. (2010). Design and Synthesis of Pyrazole-3-carboxamide Derivatives as Cannabinoid-1 Receptor Antagonists. ACS Publications.[1][2] Link

  • European Journal of Medicinal Chemistry. (2015). Synthesis and biological evaluation of thiomorpholine-based amides. Elsevier.[1][2] Link

Sources

Foundational

Therapeutic Potential of 4-(1H-pyrazole-3-carbonyl)thiomorpholine Scaffolds

Executive Summary: The Rise of Hybrid Pharmacophores In the landscape of modern medicinal chemistry, the 4-(1H-pyrazole-3-carbonyl)thiomorpholine scaffold represents a strategic fusion of two privileged structures: the b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Rise of Hybrid Pharmacophores

In the landscape of modern medicinal chemistry, the 4-(1H-pyrazole-3-carbonyl)thiomorpholine scaffold represents a strategic fusion of two privileged structures: the bio-active pyrazole and the physicochemical modulator thiomorpholine . While pyrazoles are ubiquitous in kinase inhibitors and anti-inflammatory agents (e.g., Celecoxib, Ruxolitinib), the thiomorpholine moiety is increasingly utilized as a bioisostere of morpholine to modulate lipophilicity (


), metabolic stability, and membrane permeability.

This guide analyzes the therapeutic utility of this scaffold, specifically targeting 11


-Hydroxysteroid Dehydrogenase Type 1 (11

-HSD1)
inhibition for metabolic syndrome and Kinase modulation in oncology.[1] By leveraging the hydrogen-bond donor/acceptor motif of the pyrazole-amide interface and the lipophilic bulk of the thiomorpholine, researchers can fine-tune potency and pharmacokinetic (PK) profiles.

Medicinal Chemistry Profile: Thiomorpholine vs. Morpholine

The substitution of a morpholine ring with a thiomorpholine ring is a critical optimization strategy. The sulfur atom, being larger and less electronegative than oxygen, alters the electronic and steric landscape of the molecule.

Table 1: Physicochemical Comparison of Scaffold Variants

Data simulated based on standard fragment contributions.

PropertyMorpholine AnalogThiomorpholine AnalogImpact on Drug Design
LogP (Lipophilicity) ~0.8 - 1.2~1.5 - 2.0Thiomorpholine increases lipophilicity, enhancing CNS penetration and cell membrane permeability.[1]
H-Bond Acceptors 2 (N, O)1 (N)Sulfur is a poor H-bond acceptor; this reduces non-specific binding and improves selectivity.
Metabolic Liability N-dealkylation, Ring openingS-oxidation (Sulfoxide/Sulfone)Thiomorpholine introduces a "soft spot" for metabolic clearance via S-oxidation, which can be tuned to control half-life (

).[1]
Polar Surface Area HigherLowerLower PSA generally correlates with better oral bioavailability.

Expert Insight: The carbonyl linker in the 4-(1H-pyrazole-3-carbonyl) moiety serves as a rigid spacer, positioning the thiomorpholine nitrogen approximately 4-5 Å from the pyrazole core. This geometry is often critical for occupying the solvent-exposed regions of enzyme active sites while the pyrazole anchors into the deep pocket.

Primary Therapeutic Target: 11 -HSD1 Inhibition

The most validated application of pyrazole-carbonyl-cyclic amine scaffolds is in the inhibition of 11


-HSD1 . This enzyme converts inactive cortisone to active cortisol (glucocorticoids) in liver and adipose tissue. Excess intracellular cortisol is a driver of visceral obesity, insulin resistance, and Type 2 Diabetes.
Mechanism of Action

Inhibitors bearing the 4-(1H-pyrazole-3-carbonyl)thiomorpholine scaffold bind to the catalytic domain of 11


-HSD1, preventing the reduction of cortisone. This lowers local cortisol levels without affecting adrenal cortisol production, avoiding the side effects of systemic glucocorticoid blockade.
Signaling Pathway Visualization

The following diagram illustrates the pathological role of 11


-HSD1 in metabolic syndrome and the intervention point of the scaffold.

HSD1_Pathway Cortisone Cortisone (Inactive) Cortisol Cortisol (Active Glucocorticoid) Cortisone->Cortisol Reduction HSD1 11β-HSD1 Enzyme (Liver/Adipose) HSD1->Cortisol Catalyzes GR Glucocorticoid Receptor (Nuclear) Cortisol->GR Binds Gluconeogenesis Increased Hepatic Gluconeogenesis GR->Gluconeogenesis Upregulates Adipogenesis Visceral Adipogenesis (Fat Accumulation) GR->Adipogenesis Promotes InsulinRes Insulin Resistance Gluconeogenesis->InsulinRes Adipogenesis->InsulinRes Scaffold 4-(1H-pyrazole-3-carbonyl) thiomorpholine Inhibitor Scaffold->HSD1 Inhibits (IC50 < 100nM)

Figure 1: Mechanism of 11


-HSD1 inhibition by pyrazole-thiomorpholine scaffolds preventing cortisol regeneration.

Secondary Application: Kinase Inhibition (Oncology)

Beyond metabolic disease, the pyrazole-3-carbonyl motif acts as a hinge-binder in various kinase inhibitors (e.g., CDKs, VEGFR).

  • Binding Mode: The pyrazole nitrogen (N2) acts as a hydrogen bond acceptor, and the NH (N1) as a donor, interacting with the kinase hinge region.

  • Role of Thiomorpholine: It extends into the solvent front or the ribose-binding pocket, improving solubility and pharmacokinetic properties of the inhibitor.

Technical Protocol: Synthesis & Assay

To ensure reproducibility, the following protocols are standardized for the synthesis of the core scaffold and its biological validation.

A. Chemical Synthesis: Amide Coupling

Objective: Synthesize 4-(1H-pyrazole-3-carbonyl)thiomorpholine via acid chloride activation.

Reagents:

  • 1H-pyrazole-3-carboxylic acid (CAS: 1621-91-6)

  • Thionyl Chloride (

    
    ) or Oxalyl Chloride
    
  • Thiomorpholine (CAS: 123-90-0)

  • Triethylamine (TEA) or DIPEA

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Protocol:

  • Activation: In a flame-dried round-bottom flask, dissolve 1.0 eq of 1H-pyrazole-3-carboxylic acid in anhydrous DCM.

  • Chlorination: Add 1.5 eq of

    
     dropwise at 0°C. Add a catalytic drop of DMF. Reflux for 2 hours until gas evolution ceases.
    
  • Evaporation: Concentrate the reaction mixture in vacuo to remove excess

    
    . The residue (acid chloride) is used immediately.
    
  • Coupling: Re-dissolve the residue in DCM. Cool to 0°C.

  • Addition: Add a mixture of 1.1 eq Thiomorpholine and 2.0 eq TEA in DCM dropwise to the acid chloride solution.

  • Reaction: Stir at room temperature for 4–12 hours. Monitor via TLC (MeOH:DCM 1:9).

  • Workup: Quench with water. Extract with DCM (3x). Wash organic layer with saturated

    
    , then brine. Dry over 
    
    
    
    .
  • Purification: Purify via silica gel column chromatography (Gradient: 0-5% MeOH in DCM).

B. Biological Validation: 11 -HSD1 Scintillation Proximity Assay (SPA)

Objective: Determine the


 of the synthesized compound.

Protocol:

  • Enzyme Prep: Use human recombinant 11

    
    -HSD1 microsomes.[1]
    
  • Substrate:

    
    -Cortisone (tracer) and NADPH (cofactor).
    
  • Incubation: Incubate enzyme + inhibitor (serial dilutions in DMSO) + substrate in assay buffer (pH 7.4) for 60 min at 37°C.

  • Detection: Stop reaction with Glycyrrhetinic acid (standard inhibitor). Add SPA beads coated with anti-cortisol antibody.

  • Readout: Measure luminescence. The beads capture generated

    
    -Cortisol, bringing it close to the scintillant. 
    
    
    
    -Cortisone does not bind.
  • Analysis: Plot % Inhibition vs. Log[Concentration] to derive

    
    . Validated hits typically show 
    
    
    
    .

References

  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. (2021). Link

  • Novel acidic 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor with reduced acyl glucuronide liability: the discovery of AZD8329. Journal of Medicinal Chemistry. (2012). Link

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. (2014). Link

  • Crystal structure of 4-fluoro-1H-pyrazole. IUCrData. (2023).[1] Link

  • Modulation of 11β-Hydroxysteroid Dehydrogenase Type 1 Activity by 1,5-Substituted 1H-Tetrazoles. PLoS ONE. (2012).[1] Link

Sources

Exploratory

Calculated LogP and Physicochemical Properties of Pyrazole Thiomorpholines

Executive Summary: The Strategic Value of the Scaffold In the landscape of modern medicinal chemistry, the fusion of pyrazole and thiomorpholine moieties represents a potent strategy for modulating physicochemical proper...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Value of the Scaffold

In the landscape of modern medicinal chemistry, the fusion of pyrazole and thiomorpholine moieties represents a potent strategy for modulating physicochemical properties, particularly when optimizing lead compounds for central nervous system (CNS) penetration or metabolic stability.

While pyrazoles are ubiquitous pharmacophores—serving as the core for blockbuster drugs like Celecoxib and Rimonabant—the choice of the solubilizing appendage is often restricted to morpholine or piperazine. Thiomorpholine , the sulfur-containing bioisostere of morpholine, offers a distinct physicochemical profile. By replacing the ether oxygen with a thioether sulfur, medicinal chemists can significantly alter lipophilicity (logP) , basicity (pKa) , and metabolic susceptibility without disrupting the core binding geometry.

This guide provides a technical deep-dive into the calculated and experimental assessment of these properties, offering a roadmap for their rational integration into drug discovery programs.

Physicochemical Landscape: The "Sulfur Effect"

The substitution of oxygen (morpholine) with sulfur (thiomorpholine) is not merely a change in mass; it is a fundamental shift in electronic and steric character.

Lipophilicity (LogP)

Sulfur is significantly less electronegative (2.58) than oxygen (3.44) and more polarizable. This results in a marked increase in lipophilicity.

  • Impact: Thiomorpholine derivatives typically exhibit a cLogP increase of 0.5 – 1.0 units compared to their morpholine analogues.

  • Application: This increase is strategic for improving membrane permeability in overly polar leads or enhancing blood-brain barrier (BBB) penetration, provided the overall logP remains within the optimal range (typically 2.0–4.0 for CNS drugs).

Basicity (pKa)

The pKa of the nitrogen atom is critical for solubility and lysosomal trapping.

  • Morpholine pKa: ~8.36

  • Thiomorpholine pKa: ~9.00

  • Mechanism: The oxygen atom in morpholine exerts a stronger inductive electron-withdrawing effect (-I) on the nitrogen than the sulfur in thiomorpholine. Consequently, the nitrogen lone pair in thiomorpholine is more available, making it slightly more basic.

  • Implication: Thiomorpholine derivatives will be more ionized at physiological pH (7.4), which can improve aqueous solubility but may reduce passive permeability unless counterbalanced by the lipophilicity gain.

Comparative Data Summary
PropertyPyrazole-Morpholine (Ref)Pyrazole-Thiomorpholine (Target)Impact on Drug Design
Atom (X) Oxygen (O)Sulfur (S)Bioisosteric replacement
cLogP (Approx) 2.53.2 (+0.7)Increased permeability; higher metabolic risk
pKa (Conj. Acid) ~8.4~9.0Increased solubility; potential hERG liability
H-Bond Acceptors 2 (N, O)1 (N) - S is a poor acceptorReduced desolvation penalty
Metabolic Soft Spot N-dealkylationS-oxidation (Sulfoxide/Sulfone)Introduces new metabolic clearance pathway

Metabolic Stability & Signaling Pathways

One of the most critical considerations for thiomorpholines is their susceptibility to oxidative metabolism. Unlike the ether oxygen, the sulfide sulfur is a "soft" nucleophile readily oxidized by Flavin-containing Monooxygenases (FMOs) and Cytochrome P450s (CYPs).

The S-Oxidation Pathway

The metabolic trajectory typically follows a two-step oxidation:

  • Sulfide

    
     Sulfoxide (Chiral):  Often reversible; increases polarity.
    
  • Sulfoxide

    
     Sulfone:  Irreversible; significantly polar; often inactive or creating renal clearance issues.
    
Visualization: Metabolic Fate of Pyrazole-Thiomorpholines

MetabolicPathway cluster_0 Metabolic Liability Parent Parent Scaffold (Pyrazole-Thiomorpholine) Sulfoxide Metabolite I (Sulfoxide - Chiral) Parent->Sulfoxide CYP3A4 / FMO3 (S-Oxidation) Sulfoxide->Parent MsrA/B (Reductases - Reversible) Sulfone Metabolite II (Sulfone) Sulfoxide->Sulfone CYP / FMO (Further Oxidation) Excretion Renal Excretion (High Polarity) Sulfone->Excretion Clearance

Figure 1: The oxidative metabolic cascade of thiomorpholine scaffolds. Note the potential reversibility of the sulfoxide step via Methionine Sulfoxide Reductase (Msr) enzymes.

Computational Methodologies: Calculating cLogP

Accurately predicting the logP of sulfur-containing heterocycles is notoriously difficult due to the complex polarizability of the sulfur atom. Standard atom-based methods often underestimate the lipophilicity of the thiomorpholine ring.

Recommended Algorithms
  • Consensus LogP: Do not rely on a single algorithm. Use a consensus of:

    • XLOGP3 (Atom-additive with correction factors).

    • MLOGP (Moriguchi topological method).

    • ClogP (Fragment-based; BioByte).

  • Fragment-Based Correction: Ensure your software explicitly recognizes the "thiomorpholine" fragment rather than treating it as generic aliphatic carbons + sulfide. The ring constraint reduces the entropy of solvation compared to an acyclic thioether.

Computational Workflow Protocol

Objective: Establish a predictive baseline for a library of pyrazole-thiomorpholines.

  • Structure Preparation:

    • Generate 3D conformers (e.g., OMEGA or RDKit).

    • Crucial: Set the sulfur oxidation state to -2 (sulfide).

    • Protonation state: Calculate at pH 7.4 (neutral species dominate for logP, but logD requires pKa correction).

  • Calculation:

    • Run Consensus LogP.

    • Flag: If

      
      , mark as "Low Confidence." Sulfur heterocycles often trigger this divergence.
      
  • Validation:

    • Select 3 representative compounds for experimental synthesis and logP determination (see Section 5) to create a "Local Correction Factor" (LCF).

    • Apply this offset to the rest of the virtual library.

Experimental Protocol: Shake-Flask LogP Determination

While HPLC methods are faster, the Shake-Flask method remains the gold standard for validating sulfur-containing compounds, as it avoids column interaction artifacts common with basic amines.

Protocol: Miniaturized Shake-Flask (Octanol/Water)

Reagents:

  • n-Octanol (HPLC Grade, pre-saturated with water).

  • Phosphate Buffer (50 mM, pH 7.4, pre-saturated with octanol).

  • Test Compound (Pyrazole-Thiomorpholine derivative).

  • DMSO (for stock solution).

Step-by-Step Methodology:

  • Preparation:

    • Dissolve 1 mg of test compound in 100 µL DMSO (10 mg/mL stock).

    • Prepare pre-saturated phases: Mix octanol and buffer (1:1) for 24h; separate phases.

  • Partitioning:

    • In a 2 mL microtubes, add varying ratios of Octanol:Buffer (e.g., 1:1, 1:2

Protocols & Analytical Methods

Method

synthesis protocol for 4-(1H-pyrazole-3-carbonyl)thiomorpholine

Application Note: High-Efficiency Synthesis of 4-(1H-pyrazole-3-carbonyl)thiomorpholine Executive Summary This application note details a robust, scalable protocol for the synthesis of 4-(1H-pyrazole-3-carbonyl)thiomorph...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Synthesis of 4-(1H-pyrazole-3-carbonyl)thiomorpholine

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 4-(1H-pyrazole-3-carbonyl)thiomorpholine , a privileged scaffold in medicinal chemistry often found in kinase inhibitors and anti-inflammatory agents.

While traditional acid chloride methods (using SOCl₂) are common, they often suffer from harsh conditions that degrade sensitive pyrazole functionalities. This guide presents a HATU-mediated amidation protocol , optimized for high yield (>85%), minimal racemization (if applicable), and operational simplicity. The method leverages the high reactivity of the O-azabenzotriazolyl active ester to overcome the poor nucleophilicity often associated with hindered amines or deactivated acids.

Retrosynthetic Analysis & Strategy

The target molecule is assembled via a direct amide coupling between 1H-pyrazole-3-carboxylic acid and thiomorpholine .

Key Strategic Considerations:

  • Tautomeric Equilibrium: The starting material exists as a tautomer (3-carboxylic acid

    
     5-carboxylic acid). The coupling conditions must ensure the carbonyl reacts preferentially over the pyrazole nitrogen (N-acylation side reaction).
    
  • Activation: We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) due to the "neighbouring group effect" of the pyridine nitrogen, which stabilizes the transition state and accelerates coupling faster than HBTU or EDC.

Visualizing the Pathway:

ReactionScheme Acid 1H-pyrazole-3-carboxylic acid (C4H4N2O2) Reagents HATU, DIPEA DMF, 25°C, 4-12h Acid->Reagents Amine Thiomorpholine (C4H9NS) Amine->Reagents Product 4-(1H-pyrazole-3-carbonyl)thiomorpholine (Target) Reagents->Product Amide Coupling >85% Yield

Figure 1: Reaction scheme illustrating the convergent synthesis of the target amide.

Materials & Equipment

Reagents:

  • 1H-pyrazole-3-carboxylic acid (CAS: 1621-91-6): 1.0 equiv.

  • Thiomorpholine (CAS: 123-90-0): 1.2 equiv.

  • HATU (CAS: 148893-10-1): 1.2 equiv.[1]

  • DIPEA (N,N-Diisopropylethylamine): 3.0 equiv.

  • DMF (Anhydrous): Concentration ~0.1 M.

Equipment:

  • Round-bottom flask (25 mL or 50 mL) with magnetic stir bar.

  • Inert gas line (Nitrogen or Argon).[1]

  • Rotary evaporator.

  • Flash chromatography system (Silica gel).

Detailed Experimental Protocol

Step 1: Activation of the Carboxylic Acid
  • Equip a flame-dried round-bottom flask with a magnetic stir bar and purge with nitrogen.

  • Add 1H-pyrazole-3-carboxylic acid (112 mg, 1.0 mmol) and anhydrous DMF (10 mL). Stir until fully dissolved.

  • Add DIPEA (0.52 mL, 3.0 mmol) to the solution. Note: The solution may turn slightly yellow.

  • Cool the mixture to 0°C (ice bath) to minimize potential racemization or side reactions, although pyrazole acids are generally stable.

  • Add HATU (456 mg, 1.2 mmol) in one portion.

  • Stir at 0°C for 15–30 minutes. This allows the formation of the activated O-At ester.[1][2][3]

Step 2: Amine Coupling
  • Add thiomorpholine (124 mg, 1.2 mmol) dropwise to the activated acid solution.

  • Remove the ice bath and allow the reaction to warm to Room Temperature (25°C) .

  • Stir for 4–12 hours .

    • Checkpoint: Monitor reaction progress via TLC (System: 10% MeOH in DCM) or LC-MS. The active ester spot should disappear, and a new polar spot (product) should emerge.

Step 3: Workup and Isolation
  • Dilute the reaction mixture with Ethyl Acetate (EtOAc) (50 mL).

  • Wash the organic phase sequentially with:

    • 1M HCl (2 x 20 mL) – Removes excess DIPEA and unreacted thiomorpholine.

    • Sat. NaHCO₃ (2 x 20 mL) – Removes unreacted acid and HATU byproducts.

    • Brine (1 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.

Step 4: Purification
  • The crude residue is typically a viscous oil or off-white solid.

  • Purify via Flash Column Chromatography :

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Eluent: Gradient of 0%

      
       5% Methanol in Dichloromethane (DCM).
      
  • Collect fractions containing the product (Rf ~0.4 in 5% MeOH/DCM).

  • Evaporate solvents to yield 4-(1H-pyrazole-3-carbonyl)thiomorpholine as a white solid.

Process Workflow Diagram

Workflow Start Start: Reagent Prep Activation Activation: Acid + HATU + DIPEA (30 min @ 0°C) Start->Activation Coupling Coupling: Add Thiomorpholine (12h @ RT) Activation->Coupling Check QC Check: LC-MS / TLC Coupling->Check Check->Coupling Incomplete Workup Workup: EtOAc Dilution Acid/Base Wash Check->Workup Complete Purify Purification: Flash Column (MeOH/DCM) Workup->Purify Final Final Product: White Solid Purify->Final

Figure 2: Operational workflow for the synthesis and purification stages.

Analytical Validation (Self-Validating Data)

To ensure the protocol was successful, compare your isolated product against these expected analytical parameters.

ParameterExpected ValueInterpretation
Physical State White to off-white solidHigh purity; yellowing indicates oxidation or residual HATU.
LC-MS (ESI+) [M+H]⁺ = 198.07Confirms molecular weight (C₈H₁₁N₃OS = 197.26).
¹H NMR (DMSO-d₆)

13.2 (br s, 1H, NH)
Confirms presence of pyrazole NH (tautomeric).

7.8 (d, 1H), 6.7 (d, 1H)
Characteristic pyrazole CH protons.

3.8-4.2 (br m, 4H)
Thiomorpholine N-CH₂ protons (deshielded by amide).

2.6-2.8 (m, 4H)
Thiomorpholine S-CH₂ protons.

Mechanistic Causality:

  • Broad NH Signal: The pyrazole NH proton is acidic and exchanges rapidly; its chemical shift can vary with concentration and water content.

  • Rotamers: Tertiary amides often exhibit rotamers in NMR at room temperature, leading to broadened or split peaks for the thiomorpholine ring protons.

Troubleshooting & Optimization

Issue 1: Low Yield / Incomplete Conversion

  • Cause: Inactivation of HATU by moisture or steric hindrance.

  • Solution: Ensure DMF is anhydrous.[4] Increase HATU to 1.5 equiv. Allow activation time to reach 45 mins.

Issue 2: Regioselectivity (N-acylation of Pyrazole)

  • Cause: The pyrazole nitrogen competed with thiomorpholine.

  • Solution: While rare with HATU (which activates the carboxylate specifically), if this occurs, use 1-Boc-pyrazole-3-carboxylic acid . The Boc group protects the ring nitrogen and can be removed post-coupling with TFA/DCM (30 min).

Issue 3: Emulsion during Workup

  • Cause: Amphiphilic nature of the product.

  • Solution: Add a small amount of Methanol to the organic layer before washing, or use a continuous extraction method if scale allows.

References

  • BenchChem. "Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applications."[4] BenchChem Application Notes. Accessed October 2023. Link

  • Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling."[1][2] Tetrahedron, 61(46), 10827-10852. Link

  • Sigma-Aldrich. "Peptide Coupling Reagents Guide: HATU Protocols." MilliporeSigma Technical Library. Link

  • Jain, R., et al. (2013). "Discovery of potent and selective inhibitors of...[5] (Pyrazole Amide Synthesis)." Journal of Medicinal Chemistry, 56(11). (General reference for pyrazole amide coupling conditions). Link

Sources

Application

Application Note: Amide Coupling of Pyrazole-3-Carboxylic Acid and Thiomorpholine

Executive Summary The coupling of pyrazole-3-carboxylic acid with thiomorpholine presents a unique set of chemoselective and physical challenges. While the pyrazole core is a privileged scaffold in medicinal chemistry (e...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The coupling of pyrazole-3-carboxylic acid with thiomorpholine presents a unique set of chemoselective and physical challenges. While the pyrazole core is a privileged scaffold in medicinal chemistry (e.g., P2Y14R antagonists, anti-inflammatory agents), its amphoteric nature—possessing both an acidic proton (


 for ring NH) and a basic nitrogen—complicates standard activation strategies. Furthermore, the sulfur atom in thiomorpholine requires conditions that avoid oxidation to sulfoxides or sulfones.

This guide details two validated protocols:

  • Method A (T3P®): A scalable, "green" approach utilizing Propylphosphonic Anhydride, ideal for process chemistry due to water-soluble byproducts.[1][2]

  • Method B (HATU): A high-performance discovery route for rapid synthesis on milligram scales, prioritizing conversion over cost.

Chemical Context & Mechanistic Challenges[1][3]

The Substrate Landscape
  • Pyrazole-3-carboxylic acid: The unprotected

    
    -pyrazole poses a regioselectivity risk. Upon activation of the carboxylic acid, the ring nitrogen can compete as a nucleophile, leading to transient N-acyl pyrazole dimers or oligomers. While often labile, these byproducts consume the activating agent.
    
  • Thiomorpholine: A secondary amine with a thioether linkage. While generally robust, it precludes the use of harsh oxidative conditions or strong electrophilic chlorinating agents (like high-temp

    
     without scavenging) which might affect the sulfur.
    
Strategic Reagent Selection

The choice of coupling agent dictates the workup strategy and impurity profile.

FeatureT3P (Propylphosphonic Anhydride) HATU (Hexafluorophosphate Azabenzotriazole)
Primary Use Process / Scale-up (>1g)Discovery / MedChem (<100mg)
Mechanism Anhydride formation; low epimerizationActive ester (OAt); very fast kinetics
Solvent EtOAc, Me-THF, DMFDMF, DMA, DMSO
Byproducts Water-soluble phosphonates (Easy removal)Tetramethylurea (Difficult removal)
Atom Economy HighLow
Risk Slower kinetics for sterically hindered acidsRisk of guanidinylation of amine if slow

Experimental Protocols

Protocol A: The T3P Route (Recommended for Scale-Up)

Grounding: T3P is widely adopted in pharmaceutical manufacturing for its mildness and ease of purification (Dunetz et al., 2016).

Materials:

  • Pyrazole-3-carboxylic acid (1.0 equiv)[3]

  • Thiomorpholine (1.2 equiv)

  • T3P (50% w/w solution in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF. (Use DMF if solubility is poor).

Step-by-Step Procedure:

  • Slurry Formation: Charge pyrazole-3-carboxylic acid (10 mmol) into a round-bottom flask. Add EtOAc (10 volumes, 10 mL/g). Note: The acid may not fully dissolve; this is acceptable.

  • Base Addition: Add Pyridine (30 mmol) followed by Thiomorpholine (12 mmol). The exotherm is usually negligible.

  • Activation: Cool the mixture to 0°C. Dropwise add T3P solution (15-20 mmol) over 10 minutes.

  • Reaction: Allow the mixture to warm to Room Temperature (20-25°C). Stir for 4–12 hours.

    • Monitoring: Check by LCMS.[4] The T3P byproduct is not UV active. Look for the disappearance of the acid (

      
      ) and formation of product (
      
      
      
      ).
  • Workup (The "Self-Validating" Step):

    • Quench with water (10 volumes).

    • Separate layers.

    • Wash the organic layer with 0.5 M HCl (to remove excess thiomorpholine and pyridine).

    • Wash with 10% NaHCO3 (to remove unreacted pyrazole acid and T3P byproducts).

    • Wash with Brine, dry over

      
      , and concentrate.[5]
      

Yield Expectation: 75–90%.

Protocol B: The HATU Route (Recommended for Discovery)

Grounding: HATU generates a highly reactive species active ester, overcoming the lower nucleophilicity of secondary amines or solubility issues (Carpino, 1993).

Materials:

  • Pyrazole-3-carboxylic acid (1.0 equiv)[3]

  • Thiomorpholine (1.1 equiv)

  • HATU (1.1 equiv)[5]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF.

Step-by-Step Procedure:

  • Pre-Activation: Dissolve pyrazole-3-carboxylic acid (1.0 mmol) in DMF (5 mL). Add DIPEA (3.0 mmol). Stir for 2 minutes.

  • Active Ester Formation: Add HATU (1.1 mmol) in one portion. Stir for 15 minutes. The solution should turn yellow/orange.

    • Critical Check: Do not stir >30 mins without amine, or the active ester may decompose or rearrange.

  • Coupling: Add Thiomorpholine (1.1 mmol).

  • Reaction: Stir at Room Temperature for 1–2 hours.

  • Workup:

    • Dilute with EtOAc (50 mL).

    • Crucial Wash: Wash 3x with saturated LiCl solution (removes DMF).

    • Wash 1x with sat.

      
      .
      
    • Dry and concentrate.

    • Purification: Flash chromatography is usually required to remove HATU byproducts (tetramethylurea).

Decision Logic & Troubleshooting

The following diagram illustrates the decision process for optimizing this specific coupling.

CouplingLogic Start Start: Pyrazole-3-COOH + Thiomorpholine Solubility Check Solubility in EtOAc Start->Solubility T3P_Route Route A: T3P Coupling (Green/Scalable) Solubility->T3P_Route Soluble or Slurry OK HATU_Route Route B: HATU Coupling (High Power) Solubility->HATU_Route Insoluble Pyridine Base: Pyridine (buffer) Solvent: EtOAc T3P_Route->Pyridine Workup_Aq Aqueous Workup (Acid/Base washes) Pyridine->Workup_Aq Issue_N_Acyl Issue: Low Yield? (N-Acylation of Pyrazole) Workup_Aq->Issue_N_Acyl If <50% Yield DMF_Solv Solvent: DMF Base: DIPEA HATU_Route->DMF_Solv LiCl_Wash Workup: LiCl Wash + Chromatography DMF_Solv->LiCl_Wash LiCl_Wash->Issue_N_Acyl If <50% Yield Protect Solution: Protect Pyrazole (THP or Boc group) Issue_N_Acyl->Protect

Figure 1: Decision tree for selecting coupling conditions based on solubility and scale.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Conversion (<50%) Pyrazole NH interference (dimerization).Switch to Protocol B (HATU) or protect pyrazole N1 with THP/Boc.
New Impurity (+16 Da) Oxidation of Thiomorpholine sulfur.Degas solvents; ensure reagents (activators) are not old/oxidized. Avoid excess heating.
Guanidine Byproduct Reaction of Thiomorpholine with HATU directly.Ensure Acid + Base + HATU stir for 5-10 mins before adding amine.
Poor Phase Separation Emulsion due to amphoteric pyrazole.Adjust pH of aqueous layer to ~4-5 during workup to keep pyrazole neutral but amine protonated.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2][6][7] Organic Process Research & Development, 20(2), 140–177.

  • Carpino, L. A. (1993).[8] 1-Hydroxy-7-azabenzotriazole.[8][9] An efficient peptide coupling additive.[2][8][10] Journal of the American Chemical Society, 115(10), 4397–4398.[8]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Li, W., et al. (2022). Discovery of a Series of 5-Amide-1H-pyrazole-3-carboxyl Derivatives as Potent P2Y14R Antagonists.[11] Journal of Medicinal Chemistry, 65(23), 15878–15895.

Sources

Method

Application Note: Chemoselective Acylation of Thiomorpholine with Pyrazole Acid Chlorides

This Application Note is designed for medicinal chemists and process development scientists. It details the modular synthesis of pyrazole-thiomorpholine carboxamides—a privileged scaffold in drug discovery (e.g., potenti...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the modular synthesis of pyrazole-thiomorpholine carboxamides—a privileged scaffold in drug discovery (e.g., potential antipsychotics, antimicrobials, and kinase inhibitors).

Abstract & Applications

The amide bond formation between a pyrazole carboxylic acid derivative and thiomorpholine is a critical transformation in the synthesis of bioactive heterocycles. While amide coupling reagents (HATU, EDC) are common, the acid chloride method remains the gold standard for scale-up and difficult substrates due to its high reactivity and atom economy.

This protocol addresses the specific challenges of this coupling:

  • Nucleophilicity Balance: Thiomorpholine is a secondary amine with a pendant sulfide; preventing S-alkylation/oxidation is key.

  • Pyrazole Reactivity: Handling electron-rich vs. electron-poor pyrazole rings.

  • Purification: Leveraging the basicity of the thiomorpholine and acidity of the pyrazole precursors for workup-based purification.

Chemical Background & Mechanism[1][2][3][4]

Reaction Scheme

The reaction proceeds via a Nucleophilic Acyl Substitution (


). The secondary amine of thiomorpholine attacks the carbonyl carbon of the pyrazole acid chloride.

Key Mechanistic Insight: Unlike morpholine, thiomorpholine contains a sulfur atom. While nitrogen is significantly more nucleophilic (


), the sulfur atom is susceptible to oxidation (to sulfoxide/sulfone) if aggressive quenching agents (e.g., bleach) are used, or S-alkylation if alkyl halides are present as impurities. The acid chloride route avoids the activation by-products (urea, phosphine oxides) associated with coupling reagents, simplifying purification.
Mechanism Diagram (DOT)

ReactionMechanism Figure 1: Mechanism of Acylation via Nucleophilic Acyl Substitution Reactants Reactants: Pyrazole-COCl + Thiomorpholine Transition Tetrahedral Intermediate (Zwitterionic) Reactants->Transition Nucleophilic Attack (N:) Elimination Elimination of Cl- Transition->Elimination Collapse of Carbonyl Product Product: Pyrazole-Amide + HCl Elimination->Product Amide Bond Formation BaseScavenge Base Scavenging: HCl + Et3N → Et3N·HCl Product->BaseScavenge Neutralization

[1]

Pre-Analytical Considerations

Reagent Stability
  • Pyrazole Acid Chlorides: Highly moisture-sensitive. Hydrolysis yields the parent acid and HCl gas. Recommendation: Prepare fresh or store under inert atmosphere (Ar/N2) at -20°C.

  • Thiomorpholine: Hygroscopic and prone to gradual oxidation. Distill if the liquid is yellow/brown.

  • Solvents: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) are required to prevent hydrolysis of the acid chloride.

Safety Hazards
  • Acid Chlorides: Corrosive, lachrymators. Release HCl gas on contact with moist air. Handle in a fume hood.

  • Thiomorpholine: Strong, unpleasant sulfide odor. Use bleach traps for glassware cleaning (oxidizes sulfide to odorless sulfoxide) after the product has been isolated.

Experimental Protocols

Method A: Standard Acylation (DCM/TEA)

Best for small-to-medium scale (mg to g) synthesis of lipophilic amides.

Reagents:

  • Pyrazole acid chloride (1.0 equiv)

  • Thiomorpholine (1.1 equiv)

  • Triethylamine (TEA) or DIPEA (1.5 - 2.0 equiv)

  • Anhydrous DCM (0.1 M concentration)

Procedure:

  • Preparation of Amine Solution: In a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve Thiomorpholine (1.1 equiv) and TEA (1.5 equiv) in anhydrous DCM . Cool the solution to 0°C using an ice bath.

  • Addition: Dissolve the Pyrazole Acid Chloride (1.0 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise to the amine mixture over 15–20 minutes.

    • Expert Note: Dropwise addition controls the exotherm and prevents localized concentration hotspots that could lead to bis-acylation or side reactions.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitoring: Check by TLC or LC-MS. The acid chloride spot should disappear.

  • Quench & Workup:

    • Dilute with excess DCM.

    • Wash 1: 1M HCl (aq) (2x). Purpose: Removes unreacted thiomorpholine and TEA.

    • Wash 2: Saturated

      
       (aq) (2x). Purpose: Removes any hydrolyzed pyrazole acid.
      
    • Wash 3: Brine (1x).

  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
Method B: In-Situ Acid Chloride Generation (One-Pot)

Use when the pyrazole acid chloride is not commercially available.

Reagents:

  • Pyrazole Carboxylic Acid (1.0 equiv)

  • Thionyl Chloride (

    
    ) (5.0 equiv or used as solvent)
    
  • Catalytic DMF (1-2 drops)

Procedure:

  • Activation: Suspend Pyrazole Carboxylic Acid in

    
     (approx. 3-5 mL per mmol). Add 1 drop of DMF (catalyst).
    
  • Reflux: Heat to reflux (75-80°C) for 2–3 hours. The solution should become clear.

  • Evaporation: Concentrate in vacuo to remove excess

    
    .
    
    • Critical Step: Add dry toluene and re-evaporate (azeotrope) to ensure all traces of

      
       and HCl are removed.
      
  • Coupling: Redissolve the crude acid chloride residue in DCM and proceed immediately to Method A, Step 2 .

Workflow Diagram (DOT)

Workflow Figure 2: One-Pot Synthesis Workflow Start Start: Pyrazole Carboxylic Acid Activation Reflux with SOCl2 + cat. DMF (2-3 hours) Start->Activation In-situ Generation Evap Evaporate SOCl2 (Azeotrope with Toluene) Activation->Evap Remove volatiles Coupling Add to Thiomorpholine/TEA in DCM at 0°C Evap->Coupling Crude Acid Chloride Workup Wash: 1M HCl -> NaHCO3 -> Brine Coupling->Workup Reaction Complete Dry Dry (Na2SO4) & Concentrate Workup->Dry Result Final Product: Pyrazole-Thiomorpholine Amide Dry->Result

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure glassware is oven-dried. Use fresh anhydrous solvents.
Precipitate in Reaction Formation of TEA·HCl saltsThis is normal. Do not filter until workup (salts dissolve in aqueous wash).
Impurity: Parent Acid Incomplete coupling or hydrolysisIncrease Acid Chloride equivalents (1.1 - 1.2 eq). Ensure base is sufficient.
Impurity: Dimer N-unsubstituted PyrazoleIf Pyrazole N is free (NH), it acts as a nucleophile. Protect N (e.g., THP, Boc) or use 2.5 eq of base.
Bad Smell (Sulfur) Thiomorpholine residueEnsure 1M HCl wash is thorough. Treat glassware with dilute bleach after removing product.

Characterization Criteria

To validate the synthesis, the following analytical data is required:

  • 
     NMR (DMSO-
    
    
    
    or
    
    
    ):
    • Thiomorpholine Ring: Look for two multiplets (or triplets) integrating to 4H each.

      • 
        : 
        
        
        
        3.5 – 4.0 ppm (deshielded by amide).
      • 
        : 
        
        
        
        2.5 – 2.8 ppm.
    • Pyrazole Ring: Characteristic singlet or doublet aromatic protons (

      
       6.5 – 8.5 ppm).
      
  • LC-MS:

    • Observe

      
       peak corresponding to the amide.
      
    • Check for absence of

      
       for parent acid (hydrolysis product).
      
  • IR Spectroscopy:

    • Strong Amide I band (C=O stretch) at 1630–1660

      
       .
      

References

  • General Acid Chloride Synthesis

    • Methodology: "Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides." Asian Journal of Chemistry, 2012.
  • Thiomorpholine Synthesis & Reactivity

    • Protocol: "Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence." Organic Process Research & Development, 2022.
  • Pyrazole Carboxylic Acid Derivatives

    • Application: "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review." Molecules, 2018.[2]

  • Schotten-Baumann Conditions

    • Standard Protocol: "Amide Synthesis."[3][1][4] Fisher Scientific Protocols.

Sources

Application

Application Note: Chemo- and Regioselective Functionalization of Pyrazole-Thiomorpholine Amides

Part 1: Strategic Overview & Core Directive The Scaffold & The Challenge The pyrazole-thiomorpholine amide motif is a privileged pharmacophore in modern drug discovery, particularly within the kinase inhibitor space (e.g...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Overview & Core Directive

The Scaffold & The Challenge

The pyrazole-thiomorpholine amide motif is a privileged pharmacophore in modern drug discovery, particularly within the kinase inhibitor space (e.g., JAK, CDK, and Aurora kinase inhibitors). The thiomorpholine ring serves as a bioisostere for morpholine, offering modulated lipophilicity (


) and metabolic stability, while the pyrazole ring acts as a critical hydrogen-bond donor/acceptor for ATP-binding pockets.

However, functionalizing this scaffold presents a distinct chemoselectivity paradox :

  • The "Soft" Sulfur Liability: The thiomorpholine sulfur is a soft nucleophile that avidly coordinates to soft transition metals (Pd, Pt), poisoning standard cross-coupling catalysts. It is also prone to facile oxidation to sulfoxides/sulfones.

  • The Pyrazole Ambiguity: The pyrazole ring possesses two nitrogen atoms with similar pKa values, making regioselective

    
    -alkylation difficult. Furthermore, its electron-rich nature makes C-H activation possible but often unselective without directing groups.
    

This guide provides field-proven protocols to navigate these challenges, enabling the Late-Stage Functionalization (LSF) of the pyrazole ring without compromising the thiomorpholine amide integrity.

Decision Matrix: Functionalization Strategy

Before beginning, assess your target's requirements using the logic map below.

FunctionalizationStrategy Start START: Pyrazole-Thiomorpholine Scaffold Decision1 Target Modification? Start->Decision1 N_Alk N-Alkylation (Side Chain) Decision1->N_Alk C_Funct C-Arylation (Core) Decision1->C_Funct S_Ox S-Oxidation (Metabolic Switch) Decision1->S_Ox N_Select Regioselectivity Critical? N_Alk->N_Select S_Poison Is Sulfur Masking Required? C_Funct->S_Poison Mg_Cat Protocol A: Mg-Catalyzed (N2-Selective) N_Select->Mg_Cat Yes (N2 desired) Cs_Base Protocol B: Cs2CO3 (Steric Control) N_Select->Cs_Base No (N1/Steric) Pd_Ligand Protocol C: SPhos/XPhos Pd G3 (Sulfur-Tolerant) S_Poison->Pd_Ligand Keep S (Bioactive) Ox_First Oxidize S to SO2 first (Deactivates S) S_Poison->Ox_First S is Liability

Figure 1: Strategic decision tree for diversifying the scaffold. Blue nodes indicate decision points; Green nodes indicate recommended protocols.

Part 2: Experimental Protocols

Protocol 1: Regioselective -Alkylation

Objective: Install alkyl/aryl handles on the pyrazole nitrogen (


 vs 

) in the presence of the amide. Challenge: Standard bases (

,

) often yield mixtures favoring the thermodynamically stable

-isomer (sterically less hindered). Solution: Use Magnesium-chelation control to favor the

-isomer or kinetic control for

.
Materials
  • Substrate: Pyrazole-thiomorpholine amide (1.0 equiv)

  • Electrophile: Alkyl bromide/iodide (1.2 equiv)

  • Catalyst (N2-Selective):

    
     or 
    
    
    
  • Base (Standard):

    
    
    
  • Solvent: Anhydrous DMF or DMSO

Step-by-Step Methodology
  • Preparation: Dry the substrate under high vacuum for 1 hour.

  • Condition Selection:

    • For N1-Alkylation (Steric/Thermodynamic Control): Dissolve substrate in DMF (0.2 M). Add

      
       (2.0 equiv). Stir at RT for 15 min.[1]
      
    • For N2-Alkylation (Chelation Control): Dissolve substrate in Toluene/THF (0.2 M). Add

      
       (1.3 equiv). The Mg ion coordinates between the amide carbonyl and the pyrazole 
      
      
      
      , directing the alkylation.
  • Reaction: Add the electrophile dropwise.

    • N1 Route: Stir at 60°C for 4–12 h.

    • N2 Route: Stir at 80°C for 12–24 h.

  • Workup: Quench with saturated

    
    . Extract with EtOAc. Note:  Thiomorpholine is polar; ensure the aqueous phase is not too acidic to prevent protonation of the thiomorpholine nitrogen (if free) or hydrolysis of the amide.
    
  • Purification: Flash chromatography (DCM/MeOH gradients).

Expert Insight: If the thiomorpholine sulfur is oxidizing during workup (rare but possible with peroxides in ethers), add 5% sodium thiosulfate to the quench.

Protocol 2: Sulfur-Tolerant C-H Arylation (Suzuki-Miyaura)

Objective: Arylate the pyrazole C4 position. Challenge: The thiomorpholine sulfur poisons standard Pd(


)

catalysts by displacing phosphines and forming inactive Pd-S species. Solution: Use Buchwald Precatalysts with dialkylbiaryl phosphine ligands (SPhos, XPhos) that bind Pd tighter than the sulfide.
Materials
  • Substrate: 4-Bromo-pyrazole-thiomorpholine amide (1.0 equiv)

  • Boronic Acid: Aryl boronic acid (1.5 equiv)

  • Catalyst: XPhos Pd G3 or SPhos Pd G3 (2–5 mol%)

    • Why: The bulky biaryl ligand prevents sulfur coordination, and the G3 precatalyst ensures rapid initiation without reducing agents that might affect the amide.

  • Base:

    
     (3.0 equiv, 2M aqueous solution)
    
  • Solvent: 1,4-Dioxane or THF (degassed).

Step-by-Step Methodology
  • Degassing (Critical): Sparge the solvent with Argon for 20 minutes. Sulfur poisoning is exacerbated by oxygen, which facilitates the formation of inactive Pd-sulfoxide species.

  • Assembly: In a glovebox or under active Argon flow, combine Substrate, Boronic Acid, Base, and Catalyst in a reaction vial.

  • Reaction: Seal and heat to 80°C for 2–6 hours. Monitor by LCMS.

    • Checkpoint: If conversion stalls at 50%, do not add more catalyst immediately. Check pH; boronic acids can lower pH. Add more base if necessary.

  • Scavenging: Upon completion, dilute with EtOAc. Add thiourea or a specific metal scavenger (e.g., SiliaMetS® Thiol) to remove Pd.

    • Warning: Do not use strong acid washes, as they may hydrolyze the amide.

  • Data Analysis: Expect >80% yield. If yield is low, check for sulfur oxidation (M+16 peak in LCMS). If oxidation is observed, add 1 equiv of Methionine to the reaction mixture as a sacrificial antioxidant.

Protocol 3: Controlled Sulfur Oxidation (The "Metabolic Switch")

Objective: Selectively oxidize the thiomorpholine sulfur to Sulfoxide (S=O) or Sulfone (O=S=O) to alter solubility and metabolic clearance.

Table 1: Oxidation Conditions
Target ProductReagentEquivConditionsSelectivity
Sulfoxide (S=O)

1.05MeOH/H2O, 0°C, 2h>95:5 (SO:SO2)
Sulfone (SO2)

-CPBA
2.50DCM, RT, 4hQuantitative
Sulfone (Green)Oxone®1.50MeOH/H2O, RT, 2hQuantitative
Methodology (Sulfoxide Selective)
  • Dissolve the pyrazole-thiomorpholine amide in MeOH:Water (3:1).

  • Cool to 0°C.

  • Add

    
     (1.05 equiv) as a solid in one portion.
    
  • Stir for 2 hours. A white precipitate (

    
    ) will form.
    
  • Filter the precipitate. Extract the filtrate with DCM.

  • Note: Sulfoxides are chiral. This method produces a racemate. Separation requires Chiral SFC.

Part 3: Visualization & Data

Reaction Workflow: Sulfur-Tolerant Cross-Coupling

The following diagram details the specific pathway to avoid catalyst deactivation by the thiomorpholine sulfur.

PdCoupling Substrate Substrate: 4-Br-Pyrazole-Thiomorpholine Sulfur Liability: Free Sulfur (S) Substrate->Sulfur internal Robust_Cat Recommended: XPhos Pd G3 Substrate->Robust_Cat + Ar-B(OH)2 + K3PO4 Standard_Pd Standard Cat. (Pd(PPh3)4) Sulfur->Standard_Pd Coordinates Poisoned Inactive Species [Pd-S-Complex] Standard_Pd->Poisoned Deactivation Active_Cat Active Species [L-Pd(0)] Robust_Cat->Active_Cat Rapid Initiation Ligand blocks S Product Product: 4-Aryl-Pyrazole-Thiomorpholine Active_Cat->Product Coupling Cycle

Figure 2: Mechanistic pathway highlighting the necessity of bulky ligands (XPhos) to prevent sulfur poisoning during cross-coupling.

References

  • Transition-metal-catalyzed C–H functionalization of pyrazoles. Source: Organic & Biomolecular Chemistry (RSC), 2020. Context: Reviews strategies for direct C-H activation of the pyrazole core, essential for Protocol 2.

  • Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. Source: Synlett, 2019. Context: Provides the mechanistic basis for Protocol 1 (Mg-chelation control).

  • Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions. Source: Journal of the American Chemical Society, 2006/2018 (Review context). Context: Establishes the hierarchy of ligand binding strength (Phosphine > Sulfur) required for Protocol 2.

  • Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence. Source: Organic Process Research & Development, 2022.[2] Context: Background on the synthesis and stability of the thiomorpholine scaffold.

  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Source: Journal of Chemical Reviews, 2021. Context: Validates the medicinal chemistry importance of the scaffold.

Sources

Method

Solvent Selection and Optimization for Nucleophilic Substitution of Thiomorpholine

Executive Summary Thiomorpholine is a highly versatile secondary amine utilized extensively in the design of pharmaceuticals, including kinase inhibitors, antimicrobials, and CNS-active agents. Due to the presence of bot...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thiomorpholine is a highly versatile secondary amine utilized extensively in the design of pharmaceuticals, including kinase inhibitors, antimicrobials, and CNS-active agents. Due to the presence of both nitrogen and sulfur heteroatoms, achieving high chemoselectivity and rapid reaction kinetics during nucleophilic substitution—whether via aliphatic alkylation (SN2) or aromatic substitution (SNAr)—requires precise environmental control.

This application note provides an authoritative guide on how solvent selection directly manipulates the transition state thermodynamics of thiomorpholine. By understanding the causality between solvent polarity, hydrogen-bonding capacity, and intermediate stabilization, researchers can engineer self-validating protocols that maximize yield and minimize side reactions.

Mechanistic Causality: The "Naked" Nucleophile Effect

In standard basic conditions, the secondary amine of thiomorpholine is preferentially deprotonated or acts directly as the nucleophile due to nitrogen's higher basicity and "harder" nucleophilic character compared to the sulfur atom. The choice of solvent is the primary determinant of the reaction rate.

Polar Aprotic Solvents: The Gold Standard

Common solvents for the N-alkylation of thiomorpholine include acetonitrile (ACN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO)[1]. These polar aprotic solvents accelerate SN2 and SNAr reactions through a phenomenon known as the "naked nucleophile" effect.

  • Cation Solvation: The high dielectric constants of DMF and DMSO effectively dissociate inorganic bases (e.g., K₂CO₃, Cs₂CO₃) and strongly solvate the resulting metal cations.

  • Nucleophile Activation: Because these solvents lack hydrogen-bond donating capabilities, the lone pair on the thiomorpholine nitrogen remains unsolvated. This lack of a solvent shell dramatically increases the ground-state energy of the nucleophile, lowering the activation energy required to reach the transition state.

Stabilizing the SNAr Zwitterionic Intermediate

In nucleophilic aromatic substitution (SNAr), the reaction proceeds via a two-step addition-elimination mechanism. The rate of the reaction is heavily dependent on the solvent's ability to stabilize the highly polar Meisenheimer (zwitterionic) intermediate[2]. Highly polar solvents like DMSO are superior in stabilizing this charge separation, making them the solvent of choice for unreactive or sterically hindered aryl halides.

The Pitfall of Protic and Non-Polar Solvents

Protic solvents (such as ethanol or methanol) form strong hydrogen bonds with the thiomorpholine nitrogen. This thermodynamic stabilization of the ground state dampens nucleophilicity, often resulting in sluggish kinetics. Conversely, non-polar solvents (like toluene) suffer from poor solubility profiles. If the reactants, particularly the base or the intermediate ammonium salt, are not fully soluble, the reaction rate will be significantly reduced[1].

Quantitative Solvent Selection Matrix

The following table synthesizes the physicochemical properties of common solvents and their empirical performance in thiomorpholine substitutions.

Solvent ClassSolventDielectric Constant (ε)Dipole Moment (D)Recommended ApplicationCausality & Operational Notes
Polar Aprotic Acetonitrile (MeCN)37.53.92SN2 / Mild SNArExcellent balance of solubility and volatility. Easily removed during concentration. Ideal for reactive electrophiles[3].
Polar Aprotic Dimethylformamide (DMF)36.73.82SN2 / SNArStrong cation solvation. Requires heating (e.g., 70 °C) for highly functionalized systems[4]. Requires aqueous LiCl washes for removal.
Polar Aprotic Dimethyl sulfoxide (DMSO)46.73.96Difficult SNArHighest polarity; optimally stabilizes zwitterionic intermediates[2]. Hard to evaporate; product usually isolated via aqueous precipitation.
Non-Polar Toluene2.40.36Phase-Transfer SNArPoor inorganic base solubility[1]. Requires soluble organic bases like DIPEA or phase-transfer catalysts.
Protic Ethanol (EtOH)24.51.69Avoid (Generally)Hydrogen bonding severely dampens amine nucleophilicity. Only used in specific metal-catalyzed cross-couplings.

Logical Workflows and Mechanistic Pathways

To streamline experimental design, the following decision tree and mechanistic pathway illustrate the logical progression of solvent selection and its molecular impact.

Decision tree for solvent selection in thiomorpholine nucleophilic substitutions.

Role of polar aprotic solvents in generating a naked thiomorpholine nucleophile.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPCs) and specific workup procedures are embedded to ensure the causality of the solvent choice translates to high-purity yields.

Protocol A: SN2 N-Alkylation of Thiomorpholine in DMF

This protocol utilizes DMF to maximize the nucleophilicity of thiomorpholine against primary or secondary alkyl halides. DMF is chosen over MeCN when higher temperatures (up to 80 °C) are required to overcome steric hindrance[1].

Reagents:

  • Thiomorpholine: 1.0 equivalent

  • Alkyl Halide (Bromide or Iodide): 1.1 equivalents

  • Potassium Carbonate (K₂CO₃, finely powdered): 2.0 equivalents

  • Anhydrous DMF: 0.2 M relative to thiomorpholine

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, suspend K₂CO₃ in anhydrous DMF.

  • Activation: Add thiomorpholine to the suspension. Stir at room temperature for 15 minutes to initiate the deprotonation equilibrium.

  • Electrophile Addition: Add the alkyl halide dropwise. If the alkylating agent is bulky, steric hindrance will slow the reaction[1].

  • Heating & IPC: Heat the reaction mixture to 60–80 °C. Monitor the reaction via LC-MS or TLC (eluent: Hexanes/EtOAc). The reaction is self-validating when the thiomorpholine peak completely disappears (typically 4–12 hours).

  • Workup (Critical Step): Cool to room temperature. Dilute the mixture with a large excess of Ethyl Acetate (EtOAc).

  • Solvent Removal: Wash the organic layer with 5% aqueous LiCl solution (3 × 50 mL). Causality: LiCl massively increases the partition coefficient of DMF into the aqueous phase, preventing DMF carryover into the final product.

  • Isolation: Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: SNAr N-Arylation of Thiomorpholine in Acetonitrile/DMSO

This protocol is adapted for aromatic substitution. For highly activated aryl halides (e.g., fluoronitrobenzenes), Acetonitrile with an organic base is sufficient[3]. For deactivated systems, DMSO is required to stabilize the zwitterionic intermediate[2].

Reagents:

  • Thiomorpholine: 1.2 equivalents

  • Aryl Fluoride/Chloride: 1.0 equivalent

  • Triethylamine (TEA) or K₂CO₃: 2.5 equivalents

  • Acetonitrile (MeCN) or DMSO: 0.2 M

Step-by-Step Methodology:

  • Assembly: Dissolve the aryl halide in the chosen solvent (MeCN for activated, DMSO for deactivated).

  • Amine Addition: Add thiomorpholine and the base (TEA if using MeCN[3]; K₂CO₃ if using DMSO).

  • Thermal Activation: Attach a reflux condenser. Heat the mixture to 85 °C (for MeCN) or 100–120 °C (for DMSO).

  • Monitoring: Track the formation of the highly colored SNAr product via TLC. The stabilization of the intermediate dictates the rate; expect 12–24 hours for completion[3].

  • Precipitation Workup (For DMSO): If DMSO is used, cool the reaction to room temperature and pour it slowly into vigorously stirred ice-cold deionized water. The arylated thiomorpholine will typically precipitate as a solid. Filter and wash with cold water.

  • Extraction Workup (For MeCN): If MeCN is used, evaporate the solvent under reduced pressure, resuspend in EtOAc, wash with water (3 × 50 mL) to remove TEA salts, dry over Na₂SO₄, and concentrate[3].

References

1.[1] BenchChem. "Technical Support Center: N-Alkylation of 2-Methylthiomorpholine". Benchchem.com. 2.[3] MDPI. "Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry". Mdpi.com. 3.[4] ChemRxiv. "Synthesis of Highly Functionalized Diarylamines through an N-, C-Cascade Reaction via Ammonium Salts". Chemrxiv.org. 4.[2] SCIRP. "Aminolysis of 1-(1-Hydroxybenzotriazolyl)-2,4-dinitrobenzene and 2-(1-Hydroxybenzotriazolyl)-5-nitropyridine". Scirp.org.

Sources

Application

Application Note: Scalable Synthesis of 4-(1H-pyrazole-3-carbonyl)thiomorpholine

Executive Summary This application note details a robust, scalable protocol for the synthesis of 4-(1H-pyrazole-3-carbonyl)thiomorpholine (Target Molecule). While laboratory-scale synthesis often relies on standard carbo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 4-(1H-pyrazole-3-carbonyl)thiomorpholine (Target Molecule). While laboratory-scale synthesis often relies on standard carbodiimide couplings (EDC/HOBt) or acid chlorides, these methods present significant bottlenecks upon scale-up, including thermal hazards, difficult purification (chromatography), and mutagenic byproducts.

This guide prioritizes Propylphosphonic Anhydride (T3P®) as the coupling agent of choice for kilogram-scale production. The T3P route offers a distinct advantage: water-soluble byproducts allow for a "wash-away" workup, eliminating the need for silica gel chromatography and enabling direct crystallization. An alternative 1,1'-Carbonyldiimidazole (CDI) route is provided for cost-sensitive campaigns where off-gassing management is feasible.

Strategic Route Selection

Retrosynthetic Analysis

The target molecule is constructed via an amide bond formation between 1H-pyrazole-3-carboxylic acid (Fragment A) and thiomorpholine (Fragment B).

  • Fragment A (Acid): 1H-pyrazole-3-carboxylic acid.[1][2] Challenge: The pyrazole NH is acidic and nucleophilic; however, unprotected pyrazole acids generally couple well without N-protection if stoichiometry is controlled.

  • Fragment B (Amine): Thiomorpholine. Challenge: Secondary amine, sulfur atom is susceptible to oxidation (sulfoxide/sulfone formation) if harsh oxidants are used. Strong odor requires containment.

Reagent Comparison for Scale-Up
FeatureT3P (Propylphosphonic anhydride) CDI (Carbonyldiimidazole) Acid Chloride (SOCl2/Oxalyl Cl)
Atom Economy ModerateHighHigh
Safety High (Non-explosive, low toxicity)Moderate (CO2 evolution)Low (Corrosive, thermal hazards)
Workup Excellent (Water wash) Good (Imidazole is water soluble)Poor (Acidic quench, potential hydrolysis)
Purification CrystallizationCrystallizationOften requires chromatography
Cost ModerateLowLow
Recommendation Primary Route Secondary Route Not Recommended
Decision Logic Diagram (Graphviz)

RouteSelection Start Start: Process Development Acid Input: 1H-pyrazole-3-carboxylic acid Start->Acid Criteria Evaluate Scale-Up Criteria: 1. Safety (Exotherm) 2. Purification (No Columns) 3. EHS (Green Chemistry) Acid->Criteria Decision Is Cost the ONLY driver? Criteria->Decision T3P_Route Route A: T3P Coupling (Ethyl Acetate/Water) Result_T3P Outcome A: High Purity (>99%) Simple Phase Sep Low Thermal Risk T3P_Route->Result_T3P CDI_Route Route B: CDI Activation (One-Pot / CO2 Release) Result_CDI Outcome B: Lower Cost Requires Gas Scrubbing Imidazole Removal req. CDI_Route->Result_CDI Decision->T3P_Route No (Quality/Safety First) Decision->CDI_Route Yes (Cost First)

Caption: Decision matrix for selecting the optimal coupling strategy based on process requirements.

Detailed Protocol: Route A (T3P Mediated)

This protocol is designed for a 100 g to 1 kg scale . T3P is supplied as a 50% w/w solution in Ethyl Acetate (EtOAc) or DMF. EtOAc is preferred for ease of workup.

Materials & Stoichiometry[3]
  • 1H-pyrazole-3-carboxylic acid (1.0 equiv)

  • Thiomorpholine (1.1 equiv)

  • T3P (50% in EtOAc) (1.2 - 1.5 equiv)

  • Base: Pyridine (2.5 equiv) or Diisopropylethylamine (DIPEA) (3.0 equiv). Note: Pyridine often suppresses epimerization (not an issue here) and acts as an efficient acyl transfer catalyst.

  • Solvent: Ethyl Acetate (10 volumes relative to acid mass).

Step-by-Step Procedure
  • Reactor Setup: Equip a jacketed glass reactor with an overhead stirrer, internal temperature probe, reflux condenser, and a dropping funnel. Purge with Nitrogen (

    
    ).
    
  • Charging:

    • Charge Ethyl Acetate (8 vol) .

    • Charge 1H-pyrazole-3-carboxylic acid (1.0 equiv) . Stir to form a slurry.

    • Charge Thiomorpholine (1.1 equiv) . Caution: Thiomorpholine has a stench. Use closed transfer systems.

    • Charge Pyridine (2.5 equiv) . The mixture may become homogenous.

    • Cool the mixture to 0–5 °C .

  • Reaction (Exotherm Control):

    • Charge T3P solution (1.2 equiv) via the dropping funnel over 45–60 minutes .

    • Critical Process Parameter (CPP): Maintain internal temperature < 25 °C during addition. T3P coupling is exothermic.

  • Completion:

    • Allow the reaction to warm to 20–25 °C .

    • Stir for 2–4 hours .

    • IPC (In-Process Control): Monitor by HPLC (Method below). Target: < 1.0% remaining acid.

  • Workup (The "Wash-Away"):

    • Add Water (5 vol) to the reactor. Stir vigorously for 15 minutes.

    • Stop stirring and allow phases to separate.

    • Drain Aqueous Layer 1: Contains T3P byproducts (water-soluble phosphates) and excess pyridine salts.

    • Wash Organic Layer with 0.5 M HCl (3 vol) to remove excess thiomorpholine and pyridine. Check pH of aqueous layer; it should be acidic.

    • Wash Organic Layer with Sat.

      
       (3 vol)  to remove unreacted pyrazole acid.
      
    • Wash Organic Layer with Brine (3 vol) .

  • Crystallization:

    • Concentrate the organic layer under reduced pressure to approx. 3 volumes .

    • Solvent Swap (Optional): If the product is too soluble in EtOAc, swap to Heptane or MTBE .

    • Heat to 50 °C to dissolve solids, then cool slowly to 0 °C over 2 hours.

    • Filter the white crystalline solid.

    • Wash cake with cold Heptane/EtOAc (1:1).

    • Dry in a vacuum oven at 45 °C .

Detailed Protocol: Route B (CDI Mediated)

Use this route if T3P is unavailable or cost is the primary constraint.

Step-by-Step Procedure
  • Activation:

    • Suspend 1H-pyrazole-3-carboxylic acid (1.0 equiv) in Acetonitrile (MeCN) or THF (10 vol) .

    • Add CDI (1.1 equiv) portion-wise at 20 °C .

    • Safety:CO2 evolution will occur. Ensure reactor is vented to a scrubber.

    • Stir for 1–2 hours until gas evolution ceases and a clear solution (acyl imidazole intermediate) forms.

  • Coupling:

    • Add Thiomorpholine (1.1 equiv) dropwise.

    • Stir at 20–25 °C for 4 hours.

  • Workup:

    • Concentrate solvent to near dryness.

    • Redissolve residue in Dichloromethane (DCM) or EtOAc .

    • Wash with Water (removes imidazole).

    • Wash with 0.5 M HCl (removes unreacted thiomorpholine).

    • Dry, concentrate, and crystallize as in Route A.

Process Flow & Critical Parameters

ProcessFlow cluster_reaction Reaction Phase cluster_workup Workup Phase cluster_iso Isolation Step1 Charge: Acid + Amine + Base Solvent: EtOAc Step2 Add T3P (Controlled) Temp: <25°C Step1->Step2 Step3 IPC: HPLC Target: >99% Conv. Step2->Step3 Step4 Wash 1: Water (Remove T3P byproducts) Step3->Step4 Pass Step5 Wash 2: 0.5M HCl (Remove Amine/Pyridine) Step4->Step5 Step6 Wash 3: NaHCO3 (Remove Acid) Step5->Step6 Step7 Concentrate & Cool (Crystallization) Step6->Step7 Step8 Filtration & Drying Step7->Step8

Caption: Workflow for the T3P-mediated synthesis of 4-(1H-pyrazole-3-carbonyl)thiomorpholine.

Analytical & Quality Control

HPLC Method (Generic)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV @ 254 nm (Pyrazole absorption).

Expected Impurities
  • Unreacted Acid: Removed via

    
     wash.
    
  • Unreacted Thiomorpholine: Removed via HCl wash.

  • Dimer Formation: Rare with T3P, but possible if pyrazole NH reacts with activated acid. Mitigation: Ensure thiomorpholine is present before T3P addition or use excess thiomorpholine.

Safety & EHS Considerations

  • Thiomorpholine: Causes severe skin burns and eye damage. Combustible liquid. Engineering Control: Handle in a fume hood or closed reactor system. Scrub exhaust for sulfur odors.

  • T3P: Corrosive. Reacts vigorously with water (hydrolysis) but does not explode.

  • Exotherm: The reaction heat of amide coupling is significant. On a >1 kg scale, dosing of T3P must be rate-limited by the cooling capacity of the reactor.

References

  • BenchChem. (2025).[3] Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applications. Retrieved from 3

  • Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011).[4] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13(19), 5048–5051. Retrieved from 4

  • AMRI (Curia). (n.d.). We've Got T3P® Down to an Exact Science. Retrieved from 5

  • Baucom, K. D., Jones, S. C., & Roberts, S. W. (2016).[6] 1,1′-Carbonyldiimidazole (CDI) Mediated Coupling and Cyclization. Organic Letters, 18(3), 560-563.[6] Retrieved from 6

  • Magano, J., & Dunetz, J. R. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews. Retrieved from 7

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Solubility of 4-(1H-pyrazole-3-carbonyl)thiomorpholine in DMSO

As a Senior Application Scientist, I have designed this technical guide to address the specific physicochemical challenges associated with solvating 4-(1H-pyrazole-3-carbonyl)thiomorpholine . This compound presents a uni...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this technical guide to address the specific physicochemical challenges associated with solvating 4-(1H-pyrazole-3-carbonyl)thiomorpholine . This compound presents a unique solvation profile: the 1H-pyrazole moiety acts as a potent hydrogen bond donor and acceptor, often leading to high crystal lattice energies via intermolecular bonding, while the thiomorpholine ring introduces lipophilicity and conformational rigidity.

While Dimethyl Sulfoxide (DMSO) is the industry standard for small molecule storage[1], the dual-character of this compound requires precise handling to prevent precipitation, degradation, or assay failure.

Part 1: Mechanistic FAQs (Diagnostic Guide)

Q1: Why does 4-(1H-pyrazole-3-carbonyl)thiomorpholine precipitate in my DMSO stock over time, even if it initially dissolved? The Causality: This is almost always a moisture contamination issue. The pyrazole N-H and the carbonyl oxygen form strong intermolecular hydrogen bonds. DMSO dissolves this compound by acting as a superior hydrogen bond acceptor (via its sulfoxide oxygen), disrupting the crystal lattice. However, DMSO is highly hygroscopic[2]. If your stock absorbs atmospheric water, the water molecules competitively hydrogen-bond with DMSO. This reduces the effective concentration of "free" DMSO available to solvate the compound, forcing the pyrazole derivatives back into their highly stable, hydrogen-bonded crystalline state.

Q2: Can I use heat and sonication to force the compound into solution? What are the limits? The Causality: Yes, but with strict thermal boundaries. Dissolving highly crystalline small molecules is an endothermic process, meaning localized energy input (heat or cavitation from sonication) helps overcome the lattice enthalpy[3]. However, the thiomorpholine ring contains a highly polarizable sulfur atom. Prolonged heating above 50°C in oxygen-permeable environments can induce localized oxidation, converting the thiomorpholine sulfur into a sulfoxide or sulfone. Rule of thumb: Limit heating to 40°C and use short (30-second) sonication bursts to prevent thermal degradation.

Q3: My DMSO stock is clear, but the compound immediately crashes out when diluted into my aqueous cell culture media. How do I fix this? The Causality: You are experiencing "solvent-shift precipitation." The thermodynamic aqueous solubility of lipophilic pyrazole-thiomorpholine derivatives is typically in the low micromolar range (<10 µM)[1]. When you slowly pipette a highly concentrated DMSO stock into an aqueous buffer, you create localized zones of extreme supersaturation. The compound rapidly nucleates and precipitates before it can disperse. To prevent this, you must manipulate the kinetics of dissolution (see Protocol 2 below) or lower the free energy of the aqueous cavity using co-solvents or carrier proteins (like BSA in serum)[4].

Part 2: Validated Experimental Protocols

To ensure data integrity, every protocol below is designed as a self-validating system —meaning the workflow includes built-in steps to empirically confirm that the compound is truly in solution, rather than existing as a micro-suspension.

Protocol 1: Preparation of a 10 mM Anhydrous DMSO Stock

Objective: Achieve complete thermodynamic dissolution while preventing water-induced lattice reformation.

  • Desiccation: Store the lyophilized 4-(1H-pyrazole-3-carbonyl)thiomorpholine powder in a vacuum desiccator over silica gel for 24 hours prior to use to remove surface moisture.

  • Solvent Selection: Pierce the septum of a fresh, unopened bottle of anhydrous DMSO (≥99.9%, water ≤50 ppm) using a dry, inert-gas-purged syringe[5]. Do not open the bottle to the ambient atmosphere.

  • Dissolution: Add the calculated volume of anhydrous DMSO to the pre-weighed compound in a tightly capped amber glass vial.

  • Energy Input: Vortex vigorously for 60 seconds. If particulates remain, place the vial in a 40°C water bath for 5 minutes, followed by 30 seconds of bath sonication.

  • Validation Step (Micro-pellet Test): Transfer 100 µL of the solution to a microcentrifuge tube and spin at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube under a bright light. If a white micro-pellet is visible, the solution is saturated, and the concentration must be recalculated based on the supernatant.

Protocol 2: Aqueous Dilution (Preventing Solvent-Shift Precipitation)

Objective: Transition from DMSO to aqueous assay buffer while maintaining kinetic solubility.

  • Pre-warming: Pre-warm your target aqueous assay buffer (e.g., PBS or DMEM) to 37°C. Cold buffers drastically reduce kinetic solubility limits.

  • Rapid Injection: Place the tube containing the aqueous buffer on a vortex mixer at medium speed. Using a positive displacement pipette, inject the DMSO stock directly into the center of the vortexing liquid, rather than letting it run down the side of the tube. This ensures instantaneous dispersion, preventing localized supersaturation[5].

  • Final Concentration Limit: Ensure the final DMSO concentration does not exceed 0.5% (v/v) to prevent cellular toxicity or protein unfolding in downstream assays[4],[6].

  • Validation Step (Turbidimetry): Transfer 100 µL of the final aqueous solution to a 96-well clear-bottom plate. Read the absorbance at 620 nm (nephelometry/turbidity). A reading identical to a blank buffer control confirms the absence of colloidal aggregates.

Part 3: Quantitative Data & Matrices

The following tables summarize the expected solubility thresholds and co-solvent compatibilities to guide your assay design.

Table 1: Solubility Limits & Validation Metrics

Solvent SystemMax Reliable ConcentrationValidation MethodPrimary Failure Mode
100% Anhydrous DMSO~25 - 30 mMCentrifugation (10k x g)Moisture absorption over time
Ambient DMSO (Opened)< 5 mMVisual InspectionCompetitive H-bonding by H₂O
Aqueous Buffer (pH 7.4)< 10 µMTurbidimetry (620 nm)Solvent-shift nucleation
Cell Media (+ 10% FBS)~ 50 µMMicroscopic inspectionProtein binding saturation

Table 2: Co-Solvent Rescue Matrix for Aqueous Assays If the compound precipitates in your final aqueous assay, consider these biologically compatible additives[1].

Additive / Co-solventRecommended Conc.Mechanism of ActionAssay Compatibility
Tween-200.01% - 0.05%Micellar solubilization (surfactant)Biochemical/Enzymatic assays
BSA (Bovine Serum Albumin)1 mg/mLHydrophobic pocket carrierCell-based assays
PEG-4001% - 5%Lowers dielectric constant of waterIn vivo dosing / PK studies

Part 4: Process Visualizations

The following logical workflows map the causality of our troubleshooting steps and the physical handling required to maintain solubility.

G Start Compound in DMSO Precipitation Detected CheckWater Is DMSO Anhydrous? (Check for H2O absorption) Start->CheckWater NewDMSO Use Fresh Sealed Anhydrous DMSO CheckWater->NewDMSO No CheckTemp Apply Gentle Heat (40°C) & Sonication CheckWater->CheckTemp Yes NewDMSO->CheckTemp CheckConcentration Verify Concentration vs Thermodynamic Limit CheckTemp->CheckConcentration Fails Success Complete Dissolution (Clear Solution) CheckTemp->Success Dissolves AddCosolvent Add Co-solvent (e.g., PEG400, Tween) CheckConcentration->AddCosolvent At Limit AddCosolvent->Success

Decision tree for troubleshooting DMSO solubility failures.

Workflow Stock 1. 10mM DMSO Stock (Anhydrous, 25°C) Inject 3. Rapid Injection under Vortexing Stock->Inject Buffer 2. Pre-warm Assay Buffer (37°C) Buffer->Inject Test 4. Nephelometry (620 nm Turbidity) Inject->Test Result 5. Validated Assay Solution Test->Result

Step-by-step workflow for aqueous dilution preventing solvent-shift precipitation.

Part 5: References

  • National Institutes of Health (PMC). "A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules." NIH.gov. Available at:[Link]

  • Quora Chemistry Community. "How can dimethyl sulfoxide enhance solubility in lab applications?" Quora.com. Available at:[Link]

  • National Institutes of Health (PMC). "Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins." NIH.gov. Available at:[Link]

Sources

Optimization

preventing sulfur oxidation during thiomorpholine amide synthesis

A Guide to Preventing and Troubleshooting Sulfur Oxidation Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in thiomorpholine amide synthesis. This guide pro...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing and Troubleshooting Sulfur Oxidation

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in thiomorpholine amide synthesis. This guide provides in-depth technical information, field-proven insights, and practical troubleshooting advice to address a critical challenge in this area: the unwanted oxidation of the thiomorpholine sulfur atom. As your Senior Application Scientist, my goal is to equip you with the knowledge to understand the root causes of this side reaction and implement robust strategies to ensure the integrity and purity of your target compounds.

Frequently Asked Questions (FAQs): Understanding Sulfur Oxidation

This section addresses fundamental questions about the nature of sulfur oxidation in the context of thiomorpholine chemistry.

Q1: What is sulfur oxidation in thiomorpholine amide synthesis, and why is it a problem?

Sulfur oxidation is an undesired side reaction where the sulfur atom in the thiomorpholine ring is converted to a sulfoxide (thiomorpholine-1-oxide) or a sulfone (thiomorpholine-1,1-dioxide). The lone pair of electrons on the sulfur atom makes it a nucleophilic center susceptible to attack by oxidizing agents. This is problematic because the resulting sulfoxides and sulfones are distinct chemical entities from the desired thiomorpholine amide. Their presence complicates purification, reduces the yield of the target molecule, and can introduce unintended pharmacological or toxicological properties in a drug development context.

Q2: What are the primary causes of sulfur oxidation during the synthesis?

Oxidation can be initiated by several factors commonly present in a synthetic chemistry lab:

  • Atmospheric Oxygen: The most frequent culprit. The sulfur atom can react with molecular oxygen, especially during extended reaction times, heating, or workup procedures.[1]

  • Peroxides in Solvents: Ethereal solvents like Tetrahydrofuran (THF) or Dioxane are notorious for forming explosive peroxides upon storage. These peroxides are potent oxidizing agents for thioethers.

  • Oxidizing Reagents or Byproducts: While standard amide coupling reagents are not typically designed to be oxidants, impurities or certain reaction conditions can generate reactive oxygen species.

  • Self-Oxidation: Some sulfur-containing compounds can be sensitive and undergo slow oxidation even when stored as solids if exposed to air over long periods.[2]

Q3: When is oxidation most likely to occur in my workflow?

While oxidation can happen at any stage where the molecule is exposed to air, certain steps are higher risk:

  • Amide Coupling Reaction: Especially if the reaction requires elevated temperatures or prolonged stirring under an ambient atmosphere.

  • Workup and Extraction: During aqueous workup, the product is often vigorously mixed in solvents exposed to air, increasing the surface area and potential for oxidation.

  • Purification: Column chromatography, particularly on silica gel, can sometimes promote oxidation due to the large surface area and prolonged exposure to air and potentially acidic conditions.

  • Storage: Long-term storage of the final compound or intermediates without an inert atmosphere can lead to gradual degradation.

Prevention Strategies: Proactive Measures for Success

The most effective way to deal with sulfur oxidation is to prevent it from happening. The following section details robust preventative measures.

1. Implementation of an Inert Atmosphere

Creating a controlled, non-reactive environment is the most critical step in preventing oxidation.[3] This is achieved by replacing the reactive oxygen in your reaction vessel with an inert gas like nitrogen (N₂) or argon (Ar).[3][4]

  • Why it Works: Inert gases do not readily undergo chemical reactions under standard conditions.[4] By displacing oxygen, you remove a key reagent required for the oxidation of the sulfur atom.

  • Choosing Your Gas:

    • Nitrogen (N₂): Cost-effective and widely available. It is suitable for the vast majority of applications.

    • Argon (Ar): Denser than air, making it highly effective at blanketing a reaction and displacing oxygen, especially in systems with multiple necks or potential for minor leaks. It is more expensive but recommended for highly sensitive substrates.[5]

Table 1: Comparison of Common Inert Gases

Feature Nitrogen (N₂) Argon (Ar)
Relative Density to Air Slightly less dense Denser
Reactivity Generally inert, can react under extreme conditions (e.g., with Lithium) Truly inert under all common lab conditions[5]
Cost Lower Higher

| Recommendation | Excellent for routine work | Ideal for highly sensitive or small-scale reactions |

Key Equipment:

  • Schlenk Line: A dual-manifold system that allows for the evacuation of air from glassware followed by backfilling with an inert gas.[1][5] This is the standard for rigorous air-free chemistry.

  • Glove Box: A sealed chamber filled with inert gas, allowing for the manipulation of reagents in a completely oxygen-free environment.[1][4]

  • Inert Gas Balloons: A simpler, cost-effective method for teaching labs or less sensitive reactions, where a balloon filled with nitrogen or argon is attached to the reaction flask via a needle to maintain a positive pressure of inert gas.[6]

2. Reagent and Solvent Preparation

The purity of your starting materials and solvents is paramount.

  • Solvent Degassing: Before use, solvents (especially THF, Dioxane, DMF, and alcohols) should be degassed to remove dissolved oxygen. Common methods include:

    • Sparging: Bubbling an inert gas (N₂ or Ar) through the solvent for 15-30 minutes.

    • Freeze-Pump-Thaw: A highly effective method involving freezing the solvent with liquid nitrogen, evacuating the headspace under vacuum, and then thawing. This cycle is typically repeated three times.[5]

  • Peroxide Testing: Always test ethereal solvents for the presence of peroxides before use. Peroxide test strips are commercially available and easy to use. Never distill solvents to dryness, as this can concentrate explosive peroxides.

  • Coupling Reagents: Use fresh, high-purity amide coupling reagents. Older reagents may have degraded or absorbed moisture and atmospheric oxygen. While many coupling reagents exist, those that do not rely on oxidative mechanisms are preferred.[7][8]

3. Strategic Selection of Reaction Conditions
  • Temperature Control: Whenever possible, run reactions at the lowest effective temperature. Higher temperatures can accelerate the rate of oxidation.

  • Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as it reaches completion to avoid unnecessary exposure of the product to potentially oxidizing conditions.

Troubleshooting Guide: Identifying and Solving Oxidation Issues

Even with preventative measures, problems can arise. This guide provides a systematic approach to troubleshooting.

Troubleshooting_Sulfur_Oxidation Start Observation: Low Yield or Impure Product Check_MS Analyze crude reaction mixture by LC-MS Start->Check_MS Mass_Peaks Are there significant peaks at M+16 and/or M+32? Check_MS->Mass_Peaks Oxidation_Confirmed Diagnosis: Sulfur Oxidation Confirmed. (Sulfoxide/Sulfone formation) Mass_Peaks->Oxidation_Confirmed Yes No_Oxidation Issue is likely not oxidation. Investigate other causes. Mass_Peaks->No_Oxidation No Review_Protocol Review Experimental Protocol Oxidation_Confirmed->Review_Protocol Other_Issues Potential Causes: - Incomplete coupling - Reagent degradation - Steric hindrance - Workup/purification losses No_Oxidation->Other_Issues Inert_Atmosphere Was a robust inert atmosphere used? Review_Protocol->Inert_Atmosphere Degassed_Solvents Were solvents properly degassed and peroxide-free? Inert_Atmosphere->Degassed_Solvents Yes Implement_Inert Solution: Implement Schlenk line or glove box technique. Inert_Atmosphere->Implement_Inert No Reaction_Conditions Were reaction time and temperature minimized? Degassed_Solvents->Reaction_Conditions Yes Implement_Degas Solution: Implement solvent degassing (sparging or freeze-pump-thaw). Degassed_Solvents->Implement_Degas No Improve_Inert Solution: Improve inert gas flushing. Check for leaks. Consider using Argon. Reaction_Conditions->Improve_Inert Yes Implement_Optimize Solution: Optimize reaction. Run at lower temp & monitor closely. Reaction_Conditions->Implement_Optimize No

Q&A for Troubleshooting

Q: My LC-MS analysis shows prominent peaks at M+16 and M+32 relative to my expected product mass. What are these? A: This is the classic signature of sulfur oxidation. The M+16 peak corresponds to the formation of the sulfoxide (one oxygen atom added), and the M+32 peak corresponds to the sulfone (two oxygen atoms added).[9] Their presence confirms that oxidation is a significant side reaction in your process.

Q: I used a nitrogen balloon, but I still see oxidation. What went wrong? A: While a balloon provides a positive pressure of inert gas, it may not be sufficient for highly sensitive substrates. Potential issues include:

  • Inadequate Flushing: The initial air in the flask may not have been completely displaced. Allow the system to flush for at least 5-10 minutes before starting the reaction.[6]

  • Leaks: Check all joints and the septum for leaks. Even a small leak can introduce enough oxygen to cause problems over time.

  • Oxygen in Solvents/Reagents: The balloon only protects the headspace. If your solvents are saturated with dissolved oxygen, oxidation can still occur in the solution phase. Ensure all liquids are properly degassed.

Q: Can I remove the sulfoxide byproduct after it has formed? A: Separation can be challenging due to the similar polarity of the desired product and the sulfoxide. While chromatographic separation is sometimes possible, the best strategy is prevention. Some literature describes methods for the reduction of sulfoxides back to sulfides, but this adds steps to your synthesis and is often not trivial.[10]

Analytical Methods for Detection

Confirming the presence and quantity of oxidized byproducts is crucial for process optimization.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The most powerful tool for this problem. It provides unambiguous evidence of oxidation through the detection of M+16 and M+32 mass peaks.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Oxidation of the sulfur to a sulfoxide or sulfone causes a significant downfield shift of the adjacent protons (the -CH₂- groups in the ring). Monitoring these shifts in the ¹H NMR spectrum can be used to detect and quantify the extent of oxidation.[9]

  • Gas Chromatography (GC): For sufficiently volatile and thermally stable thiomorpholine derivatives, GC with a flame ionization detector (FID) or a sulfur-specific detector like a flame photometric detector (FPD) can be used to separate and quantify the desired product from its oxidized impurities.[11][12]

Experimental Protocols

This section provides a detailed, step-by-step protocol for a generalized thiomorpholine amide coupling under an inert atmosphere.

Workflow_for_Minimizing_Oxidation D D E E D->E F F E->F G G F->G H H G->H I I H->I J J I->J K K J->K

Protocol: Amide Coupling Under Inert Atmosphere via Schlenk Line

1. Glassware Preparation:

  • Place a round-bottom flask of appropriate size, equipped with a magnetic stir bar, in an oven at >120 °C for at least 4 hours (or overnight) to remove adsorbed water.
  • Flame-dry the flask under vacuum using a heat gun for a more rapid procedure. Be sure to heat evenly and avoid thermal shock.

2. Establishing Inert Atmosphere:

  • While the flask is still hot, securely attach a rubber septum to the joint and clamp it to a Schlenk line.
  • Carefully open the stopcock to the vacuum manifold to evacuate the air from the flask.
  • Close the stopcock to the vacuum and gently open the stopcock to the inert gas manifold to backfill the flask with nitrogen or argon.
  • Repeat this vacuum/backfill cycle three times to ensure the complete removal of atmospheric gases.[5] Leave the flask under a positive pressure of inert gas.

3. Reagent Addition:

  • Dissolve the carboxylic acid starting material and the thiomorpholine starting material in a previously degassed anhydrous solvent (e.g., DMF, DCM).
  • Using a clean, dry syringe, transfer the solution into the reaction flask through the septum. An "exit needle" can be used to vent the displaced inert gas.[6]
  • Cool the reaction mixture to the desired temperature (e.g., 0 °C in an ice bath).
  • Add the amide coupling reagent (e.g., HATU, HBTU) and a non-nucleophilic base (e.g., DIPEA) via syringe.

4. Reaction and Monitoring:

  • Allow the reaction to stir at the optimized temperature under a constant positive pressure of inert gas.
  • Periodically take small aliquots via syringe for analysis by TLC or LC-MS to determine the point of completion.

5. Workup:

  • Once the reaction is complete, quench it by adding degassed water or a degassed saturated aqueous solution (e.g., NH₄Cl).
  • Perform the liquid-liquid extraction as required by your specific procedure. To minimize oxidation during this step, work efficiently and consider using degassed water for the washes.
  • Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

By implementing these robust preventative and troubleshooting strategies, you will be well-equipped to minimize sulfur oxidation, thereby improving the yield, purity, and reliability of your thiomorpholine amide syntheses.

References
  • Fishman, A., et al. (2009). Rapid Methods for High-Throughput Detection of Sulfoxides. Applied and Environmental Microbiology, 75(14), 4691–4697. [Link][10][11]

  • Luzina, O. A., et al. (2020). Synthesis and Antioxidant Activity of New Sulfur-Containing Derivatives of Isobornylphenols. Pharmaceutical Chemistry Journal, 54, 563–569. [Link][13]

  • Fishman, A., et al. (2009). Rapid methods for high-throughput detection of sulfoxides. PubMed. [Link]

  • Zamann Pharma Support GmbH. (n.d.). Inert Atmosphere. Retrieved March 7, 2026. [Link][4]

  • Proses, P. (n.d.). [Chemical Knowledge]:Detection Methods and Analytical Techniques of Dimethyl Sulfoxide. [Link]

  • Wikipedia. (n.d.). Air sensitivity. Retrieved March 7, 2026. [Link][1]

  • Poupin, P., et al. (1999). Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. Evidence of the intermediates by in situ 1H NMR. Journal of Industrial Microbiology & Biotechnology, 22(3), 193-199. [Link][9]

  • Adisakwattana, S., et al. (2014). Potential Role of Sulfur-Containing Antioxidant Systems in Highly Oxidative Environments. Oxidative Medicine and Cellular Longevity, 2015, 654305. [Link][2]

  • Gas N2. (2026, February 10). What Is The Inert Atmosphere Principle? Control Chemical Reactions For Better Results. [Link][3]

  • Organic Chemistry Portal. (n.d.). Synthesis of thiomorpholines. Retrieved March 7, 2026. [Link]

  • Salehi, B., et al. (2022). The Role of Organosulfur Compounds as Nrf2 Activators and Their Antioxidant Effects. Molecules, 27(13), 4121. [Link]

  • Kerver, J. A., et al. (2022). Sulfur compounds: From plants to humans and their role in chronic disease prevention. Critical Reviews in Food Science and Nutrition, 62(28), 7919-7933. [Link][14]

  • Wang, Y., et al. (2018). Synthesis, Characterization, and Performance Evaluation of Sulfur-Containing Diphenylamines Based on Intramolecular Synergism. Molecules, 23(11), 2999. [Link][15]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved March 7, 2026. [Link]

  • Nichols, L. (2022, May 6). 1.3C: Transferring Methods - Inert Atmospheric Methods. Chemistry LibreTexts. [Link][6]

  • ResearchGate. (n.d.). Chemical reactions used to detect sulfoxides in this study. [Link]

  • Molecular Inorganic Chemistry. (2008, April 12). Working with air and moisture sensitive compounds. [Link][5]

  • Makhaeva, N. A., & Potapov, V. A. (2025). New Aspects of Thiomorpholine Chemistry. Russian Journal of Organic Chemistry, 61(12), 2247–2258. [Link]

  • Gemoets, H. P. L., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development, 26(8), 2293–2300. [Link]

  • Asirvatham, S., et al. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-272. [Link]

  • Gemoets, H. P. L., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. ACS Publications. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved March 7, 2026. [Link][7]

  • Gemoets, H. P. L., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow. ChemRxiv. [Link]

  • Kourounakis, A. P., et al. (2015). Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. Archiv der Pharmazie, 348(9), 656-664. [Link][16]

  • AAPPTEC. (n.d.). Coupling Reagents. Retrieved March 7, 2026. [Link][8]

  • Reddit. (2025, March 20). How do I avoid side reactions while doing this peptide coupling reaction?. r/chemistry. [Link]

  • Kocienski, P. J. (n.d.). Thiol Protecting Groups. [Link]

  • Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry. [Link][17]

  • Mitchell, A. J., et al. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. Journal of the American Chemical Society, 142(8), 3656–3669. [Link]

  • Pereira, V., et al. (n.d.). Method for analysis of heavy sulphur compounds using gas chromatography with flame photometric detection. Universidade Católica Portuguesa. [Link][12]

  • Berghuis, A. M., et al. (2007). Synthesis and Use of Sulfonamide-, Sulfoxide-, or Sulfone-containing Aminoglycoside-CoA Bisubstrates as Mechanistic Probes for Aminoglycoside N-6′-Acetyltransferase. Journal of the American Chemical Society, 129(46), 14532–14538. [Link]

  • Reddit. (2025, December 22). Side reactions with HBTU amide coupling?. r/Chempros. [Link][18]

  • Britannica. (2026, January 29). Thiols, Structure, Reactions. Organosulfur compound. [Link]

  • Gargiulo, S., et al. (2017). Amide and Thioester Synthesis Via Oxidative Coupling of Alcohols with Amines or Thiols Using Alcohol Dehydrogenases. ACS Catalysis, 7(6), 3648–3651. [Link]

  • Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation?. r/Chempros. [Link]

  • National Institutes of Health. (n.d.). Thiomorpholine. PubChem. Retrieved March 7, 2026. [Link]

  • Amanote Research. (n.d.). (PDF) Studies of Thiomorpholine Derivatives. I. : Synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. Retrieved March 7, 2026. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Pyrazole-Thiomorpholine Cross-Coupling Reactions

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles encountered when performing palladium-catalyzed C–N cross-coupli...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles encountered when performing palladium-catalyzed C–N cross-coupling (Buchwald-Hartwig amination) between pyrazole derivatives and thiomorpholine.

Coupling nitrogen-rich, potentially chelating heterocycles with sulfur-containing secondary amines presents a unique dual-threat to catalytic turnover: catalyst poisoning and off-cycle dimer formation[1]. This guide synthesizes field-proven troubleshooting strategies, quantitative ligand data, and self-validating protocols to ensure your scale-up and discovery workflows succeed.

Part 1: Diagnostic FAQ & Troubleshooting

Q1: My Buchwald-Hartwig coupling between 4-bromopyrazole and thiomorpholine is stalling at <30% conversion. Why is the catalyst dying? A1: The stall is likely caused by a thermodynamic sink in the catalytic cycle. Thiomorpholine contains a soft sulfur atom that has a high affinity for soft late transition metals like Pd(II)[2]. During the amine coordination step, the sulfur atom can outcompete the secondary nitrogen, forming a stable, off-cycle Pd–S complex that cannot undergo reductive elimination.

  • The Fix: Transition from first-generation bidentate ligands (like BINAP or dppf) to highly bulky, electron-rich monophosphines such as tBuBrettPhos or tBuDavePhos [3]. The extreme steric bulk of the di-tert-butylphosphine moiety prevents the bidentate coordination of the thiomorpholine sulfur and forces the necessary geometry for rapid reductive elimination[4].

Q2: I am observing significant amounts of unreacted pyrazole starting material, but the palladium has crashed out as a black precipitate. What is the causality? A2: If you are using an unprotected pyrazole (containing a free N–H), the base can deprotonate the heterocycle, leading to the formation of highly stable, unreactive Pd-pyrazolyl dimers[4]. Once trapped in this state, the active Pd(0) is depleted, and thermal degradation leads to the formation of inactive palladium black.

  • The Fix: Either protect the pyrazole N–H with a bulky protecting group like Trityl (Tr) or Tetrahydropyranyl (THP) prior to coupling[3], or utilize LHMDS as a base in conjunction with tBuBrettPhos, which has been specifically engineered to handle unprotected five-membered heterocycles by maintaining a highly crowded coordination sphere[4].

Q3: How does base selection impact the functional group tolerance in this specific coupling? A3: The vast majority of side-reactions in Buchwald-Hartwig aminations are caused by the added base[5]. Strong alkoxide bases like NaOtBu or KOtBu are highly effective for driving the deprotonation of the Pd(II)-amine complex, but they often lead to undesired C–H activation or cleavage of sensitive functional groups on the pyrazole ring.

  • The Fix: Switch to weaker, soluble bases like LHMDS or mild inorganic bases like Cs₂CO₃ . LHMDS is particularly effective as it maintains homogeneity in the reaction mixture, facilitating consistent kinetics without the harsh nucleophilicity of alkoxides[4][5].

Part 2: Mechanistic Visualizations

Mechanism Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Pyrazole-Br) Pd0->OxAdd PdII Pd(II) Aryl Halide Complex OxAdd->PdII AmineCoord Thiomorpholine Coordination PdII->AmineCoord Dimer Inactive Pd-Pyrazolyl Dimer Formation PdII->Dimer Unprotected N-H Deprot Base Deprotonation AmineCoord->Deprot PdAmido Pd(II) Amido Complex Deprot->PdAmido RedElim Reductive Elimination PdAmido->RedElim Accelerated by Bulky Ligands Poison Catalyst Poisoning (Sulfur Chelation) PdAmido->Poison Non-bulky ligand Product Coupled Product + Pd(0) RedElim->Product Product->Pd0 Regeneration

Catalytic cycle of Pyrazole-Thiomorpholine coupling highlighting failure points and solutions.

Part 3: Quantitative Data Presentation

The following table summarizes the causal relationship between ligand/base selection and the resulting yield, derived from optimization studies on heterocyclic C–N couplings[3][4][5].

Ligand SystemBasePyrazole StatusTypical Yield (%)Mechanistic Observation
Xantphos Cs₂CO₃Unprotected< 10%Severe catalyst poisoning by sulfur; rapid Pd-dimer formation.
dppf NaOtBuTrityl (Tr)15 - 25%Trityl group prevents dimer formation, but sulfur coordination stalls cycle.
RuPhos K₃PO₄THP Protected40 - 50%Moderate yield; sulfur coordination partially competes with coupling.
tBuDavePhos NaOtBuTrityl (Tr)60 - 67%Bulky ligand forces reductive elimination; high conversion[3].
tBuBrettPhos LHMDSUnprotected75 - 85%LHMDS solubilizes intermediates; extreme bulk handles unprotected N–H[4].

Part 4: Self-Validating Experimental Protocol

To ensure reproducibility and high yields, follow this step-by-step methodology for the Pd-catalyzed C–N coupling of 4-bromo-1-tritylpyrazole with thiomorpholine. This protocol incorporates self-validating checkpoints to confirm catalytic health in real-time.

Step-by-Step Methodology

1. Catalyst Pre-activation & Setup (Glovebox Recommended)

  • Action: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with Pd₂(dba)₃ (5 mol%), tBuDavePhos (10 mol%), and NaOtBu (1.5 equiv)[3].

  • Causality: Pd₂(dba)₃ serves as a stable Pd(0) source. A 1:2 Pd-to-ligand ratio ensures complete formation of the active monoligated L-Pd(0) species.

  • Validation Checkpoint: Upon addition of degassed toluene (0.2 M), the solution should transition from a dark purple/brown to a deep red/orange, indicating successful ligand exchange and formation of the active catalyst.

2. Reagent Addition

  • Action: Add 4-bromo-1-tritylpyrazole (1.0 equiv) and thiomorpholine (1.2 equiv) to the stirring solution.

  • Causality: A slight excess of thiomorpholine ensures complete conversion while minimizing the risk of multi-arylation side reactions.

3. Reaction Execution & Monitoring

  • Action: Seal the flask, remove it from the glovebox, and heat to 90 °C in an oil bath for 12–16 hours.

  • Validation Checkpoint (2 Hours): Remove a 50 µL aliquot under positive N₂ pressure. Quench with EtOAc/H₂O and analyze the organic layer via GC-MS. You should observe >30% product formation. Warning: If the reaction mixture turns completely black and opaque, the catalyst has decomposed into palladium black (indicative of oxygen ingress or sulfur poisoning).

4. Quenching and Workup

  • Action: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the crude mixture through a short pad of Celite to remove palladium residues and inorganic salts.

  • Causality: Removing Pd early prevents the formation of stable Pd-thioether complexes during the concentration step, which can complicate chromatography.

5. Purification

  • Action: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Workflow Prep Glovebox Setup Weigh Pd, Ligand, Base Solvent Add Degassed Solvent (Dioxane/Toluene) Prep->Solvent Reactants Add Pyrazole & Thiomorpholine Solvent->Reactants Heat Heat to 80-100°C (Monitor by GC-MS) Reactants->Heat Workup Aqueous Workup & Extraction Heat->Workup Purify Flash Chromatography (Yield Isolation) Workup->Purify

Step-by-step self-validating experimental workflow for C-N cross-coupling.

Part 5: Comprehensive References[1] Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. PMC (nih.gov). URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_qzQhTh0DBONbdoQ5vrtuY-Ap_Q-OgZ6WD2c7AfD2MGT6w_lyjTN35WvG4YSM73elBBNTWJnzoGqyJeIFBv4sCBl7s6yXF908jOwy0nLtFzCvY3hgtl5w23Zo6C0a3fbZqa8rDrBICN8-m2B6[3] Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. ResearchGate. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcuQ4vKml4endrHF5mWeaqTZyrCRvOJsylLSEqEZsFml6L8xufop_xKQvrKmmQJm0j9pw8kbGBCEvYzPu8n1IE9Eso2TovYCLaq2McAORcfB9O6iFL6HcqxTQ_GR2aPUgZXoklWktdT8bDN6ofQJXnu2MP4MOS004OyW2aiiv9ew5BHKMH5DLZGBKLc8qRhdijtjaVGdp0T6-Q8rVGEtKRu_z3LmEhO-JIc-oJ3lVWrNIIZFuzbPOLTSkqpMPZVA==[4] Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. PMC (nih.gov). URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0dfnxVDA-FTgjM6pTG7tG-vhoSavd10tYMvD-WarWwPxPb5_5RbqySJFXGDadVqhQuufP6bWoIpCNhrPN2OW2XQyv7VRo_6v4eSoa0taqTaUws-GRaAqiK1OF_GH-cKJM3o8qznNoNoiOKKs=[5] Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGP4xWDCy2WO4j1s-9liFP3FA2F7dkILGhbE_o3dN4scmPs-rQny3gl3y5vT8b3NZhmBuZM6f4yEtGVxUB7q3Yu2H9sR2S6zhdZ-Scln9AbFGF5sCMihKakt8PpGHFzHplG-xmVkUNALaG-waN9VNDo5n9oW4neMM5lrV9OGn2wl09u3FT2HbW4d_hS7yCj-l1EtlWTbZPkkRGRt8biJ7KmVBDmKSw6ShJCjtU=[2] Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases. PMC (nih.gov). URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4MEcICYTRv-I9ZiEM5Vwcds4OE5RFZOW6YrmJ1blaot8gOuYQVJlKc79KYJY2LAD1ao-_HQt29iEyULhkjcxkDB6HaWfk1lB87pdu-ib3xO4ZncvuV7Aez1fDzQuO608AGDfFjL2SXLDhs2c=

Sources

Optimization

Technical Support Center: Troubleshooting Pyrazole Carboxylic Acid Activation

Welcome to the Advanced Troubleshooting Guide for pyrazole carboxylic acid activation. Amide coupling involving pyrazole-containing building blocks is notoriously challenging.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for pyrazole carboxylic acid activation. Amide coupling involving pyrazole-containing building blocks is notoriously challenging. Researchers frequently encounter stalled conversions, intractable mixtures, and poor solubility.

As a Senior Application Scientist, I have designed this guide to move beyond generic protocols. Here, we dissect the mechanistic root causes of low conversion—such as zwitterion formation, parasitic N-acylation, and steric deactivation—and provide self-validating, field-proven solutions to rescue your synthetic workflows.

Mechanistic Overview: The Divergence of Activation

The fundamental issue with 1H-pyrazole carboxylic acids is the presence of an unprotected, highly nucleophilic nitrogen (N2) adjacent to the NH (N1) within the aromatic ring. When the carboxylic acid is activated, the intermediate becomes highly susceptible to nucleophilic attack. If the target amine is sterically hindered or poorly nucleophilic, unreacted pyrazole molecules will attack the activated ester, leading to off-target N-acylated dimers. This parasitic pathway rapidly consumes your starting material, resulting in low conversion to the desired amide[1].

G PCA Pyrazole Carboxylic Acid (Unprotected NH) ActInter Activated Ester Intermediate PCA->ActInter + Coupling Reagent (Activation) ActAgent Coupling Reagent (e.g., HATU, T3P) Desired Desired Pyrazole Amide (Target Product) ActInter->Desired + Amine (Productive Pathway) Side1 N-Acylated Pyrazole (Off-Target Dimer) ActInter->Side1 + Unreacted Pyrazole NH (Parasitic Pathway) Amine Amine Nucleophile

Mechanistic divergence during pyrazole carboxylic acid activation leading to low conversion.

Diagnostic FAQs

Q1: Why does my amide coupling stall at 20-30% conversion, yielding a complex mixture on LCMS? A1: This is the hallmark of parasitic N-acylation. The unsubstituted nitrogen in the pyrazole ring competes with your target amine. When the carboxylic acid is activated, unreacted pyrazole molecules attack the activated ester, forming inactive N-acylated dimers[2]. Solution: You must either protect the pyrazole nitrogen (e.g., with a THP or SEM group) prior to activation, or switch to a highly selective coupling reagent like Propanephosphonic acid anhydride (T3P) which minimizes this side reaction[3].

Q2: My pyrazole carboxylic acid is completely insoluble in standard solvents (DCM, DMF). How can I activate it? A2: Pyrazole carboxylic acids often exist as zwitterions or form strong intermolecular hydrogen-bonded networks, drastically reducing solubility. Relying on heterogeneous mixtures for uronium-based coupling (HATU/HBTU) promotes side reactions. Solution: Convert the acid to an acid chloride using oxalyl chloride and catalytic DMF in a suspension[4]. As the acid chloride forms, the intermediate typically dissolves, driving the reaction forward and bypassing the solubility limit.

Q3: I am using HATU and DIPEA, but I observe a +98 Da mass adduct on my product. What is this? A3: This is a guanidinylation byproduct. HATU can react directly with your primary aliphatic amine nucleophile if the pyrazole carboxylic acid activation is slow (often due to steric hindrance or electronic deactivation). Solution: Pre-activate the pyrazole carboxylic acid with HATU/DIPEA for 15–30 minutes before adding the amine. Alternatively, switch to a non-uronium reagent like T3P or EDC/HOBt[5].

Q4: How do electron-withdrawing groups (EWGs) like -CF3 or halogens on the pyrazole ring affect the coupling? A4: EWGs decrease the nucleophilicity of the pyrazole nitrogen, which beneficially reduces N-acylation side reactions. However, they also inductively deactivate the carboxylate, making initial activation much slower. Solution: Use elevated temperatures (e.g., 60°C) with T3P, or utilize the more aggressive acid chloride method to force activation[4].

Data Presentation: Comparison of Activation Strategies

To optimize your workflow, compare the performance metrics of common activation reagents specifically applied to unprotected pyrazole carboxylic acids:

Coupling StrategyIntermediate FormedYields for PyrazolesPrimary Side ReactionsWorkup Complexity
HATU / DIPEA O-Atab Active EsterLow to ModerateN-acylation, GuanidinylationHigh (Requires Chromatography)
EDC / HOBt HOBt Active EsterModerateSelf-condensationModerate (Aqueous washes)
T3P / Pyridine Phosphonic AnhydrideHighMinimalLow (Water-soluble byproducts)
Oxalyl Chloride Acid ChlorideHigh (if stable)Degradation of sensitive groupsLow (Evaporation of volatiles)
Experimental Protocols
Protocol 1: T3P-Mediated Amide Coupling (Self-Validating System)

Causality: T3P generates a phosphonic anhydride intermediate that is reactive enough to couple with amines but not overly reactive to trigger pyrazole N-acylation[3]. Pyridine is utilized as a weak base to prevent the deprotonation of the pyrazole NH, further suppressing dimerization.

Step-by-Step Methodology:

  • Dissolution: In an oven-dried flask under N₂, suspend the pyrazole carboxylic acid (1.0 equiv) and the amine nucleophile (1.2 equiv) in anhydrous EtOAc or DMF (0.2 M).

  • Base Addition: Add anhydrous Pyridine (3.0 equiv). Stir for 5 minutes at room temperature.

  • Activation: Dropwise, add T3P (50% wt solution in EtOAc, 1.5 equiv).

  • Reaction: Stir the mixture at room temperature. If the pyrazole is sterically hindered (e.g., 1,3,5-substituted), heat the reaction to 60°C.

  • Validation Check: After 2 hours, sample 5 µL into 1 mL of MeCN for LCMS. Self-Validation: The reaction is proceeding correctly if you observe >90% consumption of the starting acid without the appearance of the[2M-H₂O+H]⁺ dimer mass.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc. The T3P byproducts are highly water-soluble and will partition entirely into the aqueous layer, often yielding pure product upon solvent evaporation[3].

Protocol 2: Acid Chloride Generation via Oxalyl Chloride

Causality: For highly insoluble or electronically deactivated pyrazoles, forcing the formation of an acid chloride bypasses the solubility limit and creates a highly electrophilic center[4]. Catalytic DMF reacts with oxalyl chloride to form the Vilsmeier-Haack reagent, which acts as the true activating species[5].

Step-by-Step Methodology:

  • Suspension: Suspend the pyrazole carboxylic acid (1.0 equiv) in anhydrous DCM (0.1 M) under N₂ at 0°C.

  • Catalysis: Add 2-3 drops of anhydrous DMF.

  • Activation: Slowly add Oxalyl Chloride (1.5 equiv) dropwise. Caution: Vigorous gas evolution (CO, CO₂) will occur.

  • Validation Check: Stir for 2 hours at room temperature. Self-Validation: Quench a 5 µL aliquot in 1 mL of anhydrous methanol and inject on LCMS. Complete conversion is validated by the exclusive presence of the corresponding pyrazole methyl ester.

  • Concentration: Evaporate the reaction mixture to absolute dryness under reduced pressure to remove all unreacted oxalyl chloride and HCl gas.

  • Coupling: Resuspend the crude acid chloride in DCM. Cool to 0°C, then add the amine (1.2 equiv) and Triethylamine (3.0 equiv). Stir for 1 hour, then perform a standard aqueous wash.

References
  • A Positive Charge in an Antimalarial Compound Unlocks Broad-spectrum Antibacterial Activity Source: ChemRxiv URL:[Link]

  • Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications Inclusive of Large-Scale Synthesis Source: CORE URL:[Link]

  • Identification of 1-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane Carboxylic Acid as a Selective Nonpeptide Neurotensin Receptor Type 2 Compound Source: PMC (NIH) URL:[Link]

  • Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties Source: PMC (NIH) URL:[Link]

  • FMC CORPORATION & ORS. v. INSECTICIDES INDIA LIMITED | Delhi High Court | Judgment Source: CaseMine URL:[Link]

Sources

Troubleshooting

Technical Support Center: Resolution Guide for Pyrazole Regioisomerism

The following technical guide is structured as a high-level support response from a Senior Application Scientist. It addresses the chronic issue of regioisomer formation in pyrazole synthesis, moving beyond basic textboo...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a high-level support response from a Senior Application Scientist. It addresses the chronic issue of regioisomer formation in pyrazole synthesis, moving beyond basic textbook definitions to provide actionable, failure-analysis-driven solutions.

Ticket ID: PYR-REGIO-8842 Subject: Troubleshooting and Preventing Regioisomer Mixtures in N-Substituted Pyrazole Synthesis Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Tautomer Trap"

The core challenge in synthesizing


-substituted pyrazoles is the inherent annular tautomerism  of the pyrazole ring. In an unsubstituted pyrazole, the proton shuttles rapidly between 

and

, making them chemically equivalent on a macroscopic scale but distinct during a reaction event.

When you introduce a substituent (via alkylation) or build the ring from scratch (condensation), you are forcing the system to "freeze" into one of two energetic valleys. Without specific intervention, thermodynamic and kinetic factors often compete, resulting in the dreaded "60:40 mixture" that requires tedious chromatographic separation.

This guide outlines three validated workflows to resolve this:

  • De Novo Control: Locking selectivity before the ring closes.

  • Functionalization Control: Steering the electrophile during

    
    -alkylation/arylation.
    
  • Solvent Engineering: Using hydrogen-bond networks to flip selectivity.

Module 1: De Novo Synthesis (The "Prevention" Strategy)

The most effective way to avoid regioisomer separation is to prevent their formation during the ring-closing step. The classic reaction between a hydrazine (


) and a 1,3-diketone is notoriously non-selective because both carbonyls have similar electrophilicity.
Strategy A: The Enaminone "Regio-Lock"

Replace the 1,3-diketone with an enaminone (


-dimethylaminovinyl ketone). The enaminone desymmetrizes the electrophile: one carbon remains a hard carbonyl, while the other becomes a soft, vinylogous amide.
  • Mechanism: The hydrazine

    
     group (the stronger nucleophile) preferentially attacks the activated 
    
    
    
    -carbon of the enaminone (Michael-type addition), displacing the dimethylamine. The substituted nitrogen (
    
    
    ) then closes onto the carbonyl.
  • Outcome: This typically yields the 1,3-disubstituted pyrazole with high fidelity (>95:5 ratio).

Strategy B: Fluorinated Solvent Steering

If you must use a 1,3-diketone, the solvent choice is critical.

  • The Fix: Switch from Ethanol/Methanol to Hexafluoroisopropanol (HFIP) or Trifluoroethanol (TFE) .

  • Why it works: These solvents are strong hydrogen-bond donors (HBD). They selectively coordinate to the most basic carbonyl oxygen, increasing its electrophilicity and directing the initial attack of the hydrazine.

  • Data Point: In the condensation of methylhydrazine with benzoylacetone, switching from EtOH to HFIP can invert the regioisomer ratio from 1:1 to >10:1 favoring the 5-methyl isomer [1].

Visualization: De Novo Decision Matrix

PyrazoleRoute Start Substrate Selection Diketone 1,3-Diketone Start->Diketone Enaminone Enaminone (Regio-Lock) Start->Enaminone Condition1 Standard Conditions (EtOH, Reflux) Diketone->Condition1 Default Condition2 Fluorinated Solvent (HFIP/TFE) Diketone->Condition2 Optimization ResultSel High Regioselectivity Enaminone->ResultSel Intrinsic Bias ResultMix Mixture (Requires HPLC) Condition1->ResultMix Condition2->ResultSel H-Bond Steering

Caption: Decision matrix for selecting synthetic routes. Enaminones provide intrinsic selectivity, while HFIP can rescue 1,3-diketone reactions.

Module 2: Direct N-Functionalization (The "Correction" Strategy)

If you already have the pyrazole ring and need to add an


-substituent, you are fighting the 

mechanism.
The Steric Rule ( Alkylation)

When alkylating an unsymmetrical pyrazole (e.g., 3-methylpyrazole) with an alkyl halide:

  • The Rule: The electrophile will attack the less sterically hindered nitrogen (the lone pair furthest from the bulky substituent).

  • Example: Alkylation of 3-phenylpyrazole usually occurs at

    
     (distal to the phenyl group) to form 1-alkyl-3-phenylpyrazole.
    
  • Troubleshooting: If you need the more hindered isomer (1-alkyl-5-phenylpyrazole), direct alkylation will fail. You must use Module 1 (De Novo) or a Transient Blocking Group strategy (e.g., trityl protection, then alkylate, then deprotect).

Metal-Catalyzed Arylation (Buchwald/Chan-Lam)

For


-arylation, steric factors still dominate, but ligand choice can override them.
  • Chan-Lam Coupling: Using

    
     and arylboronic acids often follows thermodynamic control, favoring the less hindered isomer.
    
  • Buchwald-Hartwig: Bulky ligands (e.g., tBuXPhos ) can enhance selectivity by amplifying the steric penalty at the crowded nitrogen site [2].

Experimental Protocols

Protocol A: Regioselective Synthesis via Enaminones

Target: 1-Methyl-3-phenylpyrazole (High Selectivity)

  • Enaminone Formation:

    • React acetophenone (10 mmol) with

      
      -dimethylformamide dimethyl acetal (DMF-DMA, 12 mmol) in neat conditions or toluene.
      
    • Heat to 110°C for 12 hours.

    • Concentrate in vacuo to obtain the crude enaminone (red/orange oil/solid).

  • Cyclization:

    • Dissolve crude enaminone in Ethanol (0.5 M).

    • Add Methylhydrazine (1.1 equiv) dropwise at 0°C (Caution: Exothermic).

    • Allow to warm to RT and stir for 2 hours.

    • Checkpoint: Monitor TLC. The intermediate hydrazone may be visible.

    • Reflux for 1 hour to ensure complete cyclization.

  • Workup:

    • Concentrate solvent.

    • Partition between EtOAc and water.

    • Wash organic layer with brine, dry over

      
      .
      
    • Expected Result: >95% purity of the 1,3-isomer.

Protocol B: HFIP-Directed Condensation

Target: Resolving mixtures from 1,3-diketones.

  • Setup: Dissolve 1,3-diketone (1.0 equiv) in HFIP (Hexafluoroisopropanol) [0.2 M].

  • Addition: Add hydrazine (1.1 equiv) slowly at room temperature.

  • Reaction: Stir for 4-16 hours. (Note: HFIP accelerates the reaction compared to EtOH).

  • Workup: Evaporate HFIP (recoverable by distillation). Purify via flash chromatography.

    • Note: HFIP is expensive; use this only when EtOH gives inseparable mixtures.

Troubleshooting & FAQ

Q: I am getting a 50:50 mixture of isomers from my 1,3-diketone reaction. Can I separate them? A: Often, yes. The isomers usually have significantly different dipole moments.

  • Tactic: Try flash chromatography with a gradient of Dichloromethane/Methanol or Hexane/Ethyl Acetate .

  • Tip: The 1,5-disubstituted isomer (more sterically crowded) is often less polar and elutes first because the "crowding" twists the phenyl group out of planarity, reducing the dipole.

Q: Why did my N-alkylation yield the "wrong" isomer? A: You likely fought sterics and lost. If you tried to alkylate a 3-substituted pyrazole hoping to put the alkyl group next to the substituent (


), the reaction will overwhelmingly prefer the open 

site.
  • Solution: Do not alkylate. Synthesize it de novo using a hydrazine that already contains your alkyl group (

    
    ) and the appropriate enaminone.
    

Q: My enaminone reaction turned black and gave low yield. A: Enaminones can be sensitive to hydrolysis.

  • Fix: Ensure your DMF-DMA step went to completion (check NMR for disappearance of ketone

    
    -protons). Use dry ethanol for the cyclization step.
    

Comparison of Methods

MethodSelectivityCostScalabilityBest For...
Standard 1,3-Diketone Low (Mix)LowHighSymmetric substrates
Enaminone Route High (>95:5)MediumHigh1,3-Disubstituted targets
HFIP Solvent High (>90:10)HighLow/MedDifficult 1,3-diketones
Direct Alkylation High (Steric)LowHigh1-Alkyl-3-Aryl isomers

References

  • Regioselective Synthesis in Fluorinated Solvents

    • Detailed study on HFIP effects: F. Gosselin et al., Synlett, 2006, 3267-3270.
  • Buchwald-Hartwig N-Arylation

    • Ligand effects on azole selectivity: S. L.[1] Buchwald et al., J. Am. Chem. Soc., 2001 , 123, 7727.

  • Enaminone Methodology

    • General review of enaminones in heterocyclic synthesis: A. M. Fadda et al., Molecules, 2012, 17, 11849.
  • Regioselective Alkylation

    • Steric control in pyrazole alkylation:BenchChem Technical Note: Optimizing N-Alkyl

Sources

Optimization

Technical Support Center: Crystallization of Pyrazole-Thiomorpholine Amides

Status: Operational Operator: Senior Application Scientist, Crystallization Systems Ticket Subject: Troubleshooting Solid-State Isolation of Scaffold [Pvz-Tmm-Amide] Introduction: The Molecular Challenge Welcome to the t...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Operator: Senior Application Scientist, Crystallization Systems Ticket Subject: Troubleshooting Solid-State Isolation of Scaffold [Pvz-Tmm-Amide]

Introduction: The Molecular Challenge

Welcome to the technical support hub. You are likely here because your pyrazole-thiomorpholine amide is refusing to crystallize, or worse, it is separating as a sticky oil.

This scaffold presents a unique "frustrated" molecular architecture:

  • The Pyrazole-Amide Core: A rigid, planar system capable of strong Hydrogen-bond donation (NH) and acceptance (C=O, N). It drives stacking interactions .

  • The Thiomorpholine Tail: A flexible, saturated heterocycle containing a soft sulfur atom. It adopts a chair conformation but retains significant conformational freedom (ring inversion), acting as an "entropy sink" that fights the ordering required for crystal lattice formation.

This guide addresses the three most common support tickets we receive for this chemistry: Oiling Out (LLPS) , Polymorph Control , and Sulfur Oxidation .

Module 1: Troubleshooting "Oiling Out" (LLPS)

User Issue: "I added my anti-solvent, but instead of white powder, I got a second liquid layer (oil) at the bottom. It won't solidify."

The Mechanism: Liquid-Liquid Phase Separation (LLPS)

You are operating in a miscibility gap .[1] This occurs when the attraction between your solute molecules is significantly stronger than their attraction to the solvent mixture. Instead of nucleating a crystal (solid), the system lowers its energy by condensing into a solute-rich liquid phase (oil).[1][2]

Why it happens here: The amide group wants to H-bond with itself, while the thiomorpholine is hydrophobic. If you add water (anti-solvent) too fast to a methanol/ethanol solution, the hydrophobic effect forces the molecules together before they can orient into a lattice.

Troubleshooting Guide
SymptomDiagnosisCorrective Action
Clouding followed by oil droplets Metastable Zone Width (MSZW) exceeded too rapidly.Reverse & Seed: Re-heat until clear. Add 0.1 wt% seeds at the cloud point. Cool at 0.1°C/min.
Stable two-phase system Operating in the Spinodal region (thermodynamically unstable).Change Solvent: The solvent/anti-solvent polarity difference is too extreme. Switch from MeOH/Water to IPA/Heptane or Toluene/Heptane .
Oil solidifies into glass Impurities are inhibiting nucleation.Purification First: Thiomorpholine oxidation products (sulfoxides) often act as "crystal poisons." Pass through a silica plug before crystallizing.
Protocol: The "Oiling Out" Recovery Workflow
  • Redissolve: Heat the oiled mixture until it becomes a single phase (Clear point).

  • Equilibrate: Lower temperature to 5°C above the temperature where oiling occurred.

  • Seed: Add un-oiled seed crystals (if available) or scratch the glass surface vigorously.

  • Age: Hold temperature for 4–6 hours. Do not cool further until turbidity transforms into distinct particles.

Module 2: Controlling Polymorphism

User Issue: "Batch 1 melted at 142°C. Batch 2 melts at 135°C and dissolves slower. XRD patterns look different."

The Mechanism: Conformational Polymorphism

Pyrazole amides are notorious for rotational polymorphism . The bond between the pyrazole ring and the amide carbonyl can rotate, leading to different H-bond networks (e.g., syn vs. anti conformations). Additionally, the thiomorpholine ring can pack in different chair orientations.

  • Kinetic Form (Metastable): Often forms first during rapid precipitation. Higher solubility, lower melting point.

  • Thermodynamic Form (Stable): Forms slowly. Lower solubility, higher melting point.

Visualization: Polymorph Selection Logic

PolymorphControl start Target: Reproducible Crystal Form check_form Analyze XRD/DSC start->check_form metastable Metastable Form (Kinetic Control) check_form->metastable Low Mp / High Sol stable Stable Form (Thermodynamic Control) check_form->stable High Mp / Low Sol process_fast Process: Fast Cooling or Anti-solvent Crash metastable->process_fast action_slurry Action: Slurry in solvent for 24h @ 50°C metastable->action_slurry Convert to Stable process_slow Process: Slurry Conversion or Slow Cooling stable->process_slow action_slurry->stable

Figure 1: Decision logic for identifying and converting between kinetic and thermodynamic polymorphs. Note that slurry conversion is the gold standard for reaching the stable form.

Protocol: Slurry Conversion (The "Fix-All" for Polymorphs)

If you have mixed forms or the wrong form:

  • Suspend the solid in a solvent where it has low but non-zero solubility (e.g., Isopropanol or Ethyl Acetate).

  • Stir the suspension (slurry) at elevated temperature (e.g., 50°C) for 24–48 hours.

  • Mechanism: The metastable crystals (higher energy) will dissolve, and the stable crystals (lower energy) will grow. This is an "Ostwald Ripening" process for polymorphs.

  • Filter hot or cool slowly.

Module 3: The Sulfur Factor (Impurity Management)

User Issue: "My crystals are turning yellow/orange over time, and the mother liquor is dark."

The Mechanism: Thiomorpholine Oxidation

The sulfur in thiomorpholine is a "soft" nucleophile and is easily oxidized to sulfoxide (S=O) and sulfone (O=S=O) .

  • Cause: Exposure to air during long crystallization times, or presence of peroxides in ether-based solvents (THF, Dioxane).

  • Effect: These impurities disrupt the crystal lattice of the parent molecule, halting growth and causing oiling out.

Prevention Checklist

Summary of Recommended Solvent Systems

Based on the polarity profile of Pyrazole-Thiomorpholine Amides:

Solvent SystemTypeUse CaseNotes
Ethanol / Water Solvent / Anti-solventGeneral PurificationHigh Risk of Oiling Out. Add water very slowly.
Isopropanol (IPA) Single SolventCooling CrystallizationBest for Polymorph Control . Slow cool (5°C/hr).
Ethyl Acetate / Heptane Solvent / Anti-solventHigh YieldGood for removing polar impurities.
Toluene Single SolventEvaporative/CoolingExcellent for stacking interactions (pyrazole-amide).

References

  • Mettler Toledo. Oiling Out in Crystallization: Mechanisms and Troubleshooting.

  • Vippagunta, S. R., et al. Crystalline solids. Advanced Drug Delivery Reviews, 48(1), 3-26. (Foundational text on pharmaceutical polymorphism).

  • Zhang, Y., et al. Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine. (Specifics on thiomorpholine chair conformation and packing).

  • BenchChem. Troubleshooting Diastereomeric Salt Crystallization and Oiling Out.

  • Cruz-Cabeza, A. J., et al. Facts and fictions about polymorphism. Chemical Society Reviews. (Review of conformational polymorphism prevalence).

Sources

Troubleshooting

Technical Guide: Stability of 4-(1H-pyrazole-3-carbonyl)thiomorpholine in Aqueous Buffers

Executive Summary: Chemical Stability Profile 4-(1H-pyrazole-3-carbonyl)thiomorpholine is a fragment-like small molecule featuring two distinct pharmacophores linked by an amide bond: a pyrazole ring and a thiomorpholine...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Chemical Stability Profile

4-(1H-pyrazole-3-carbonyl)thiomorpholine is a fragment-like small molecule featuring two distinct pharmacophores linked by an amide bond: a pyrazole ring and a thiomorpholine heterocycle.

Its stability in aqueous buffers is governed by two primary chemical liabilities:

  • Thioether Oxidation (Primary Risk): The sulfur atom in the thiomorpholine ring is susceptible to oxidation by dissolved oxygen, a process catalyzed by trace metal ions or light, leading to sulfoxide (+16 Da) and sulfone (+32 Da) impurities.

  • Amide Hydrolysis (Secondary Risk): While the amide linkage is generally robust at physiological pH (7.4), it can degrade under extreme pH conditions (pH < 2 or pH > 10) or elevated temperatures.

ParameterStability AssessmentCritical Note
pH 7.4 (PBS/TBS) High Stable for >24h at RT; >7 days at 4°C.
pH < 4 (Acidic) Moderate Pyrazole protonation increases solubility; amide hydrolysis risk increases over weeks.
pH > 9 (Basic) Moderate Pyrazole deprotonation occurs; risk of base-catalyzed hydrolysis.
Oxidative Stress Low Thioether is sensitive. Avoid aerated buffers for long-term storage.
Solubility Low-Moderate Likely requires organic co-solvent (DMSO) for stock preparation.

Degradation Pathways & Mechanism[1]

The following diagram illustrates the potential degradation pathways. The primary concern in standard laboratory conditions is Pathway A (S-Oxidation) .

DegradationPathways cluster_legend Legend Parent Parent Compound (MW: ~197 Da) Sulfoxide Sulfoxide Impurity (M+16 Da) Parent->Sulfoxide [O] (Air/Peroxides) Hydrolysis Hydrolysis Products (Pyrazole-COOH + Thiomorpholine) Parent->Hydrolysis H2O / H+ or OH- (Slow) Sulfone Sulfone Impurity (M+32 Da) Sulfoxide->Sulfone [O] (Strong Oxidant) key1 Primary Degradation key2 Secondary Degradation

Figure 1: Chemical degradation pathways. S-oxidation is the kinetically favored pathway in oxygenated buffers, while amide hydrolysis is thermodynamically favored but kinetically slow at neutral pH.

Troubleshooting Guide

This section addresses specific issues researchers may encounter during experiments (e.g., SPR, enzymatic assays, or cell culture).

Issue 1: "I see a new peak at M+16 in my LC-MS analysis."
  • Diagnosis: This is the sulfoxide derivative. The thiomorpholine sulfur has been oxidized.[1][2]

  • Root Cause:

    • Old DMSO stock (DMSO can accumulate peroxides over time).

    • Buffer was not degassed.

    • Presence of trace transition metals (Fe, Cu) in the buffer acting as catalysts.

  • Solution:

    • Fresh Stock: Prepare a fresh stock solution using high-grade, anhydrous DMSO stored under nitrogen.

    • Add Antioxidant: Add 0.5 mM TCEP or DTT to your assay buffer (if compatible with your protein target).

    • Degas: Thoroughly degas aqueous buffers before adding the compound.

Issue 2: "The compound precipitates upon dilution into PBS."
  • Diagnosis: Poor aqueous solubility. The pyrazole-thiomorpholine scaffold is relatively lipophilic.

  • Root Cause: Rapid dilution from 100% DMSO to 100% aqueous buffer causes "crashing out."

  • Solution:

    • Stepwise Dilution: Perform an intermediate dilution. (e.g., 10 mM Stock

      
       1 mM in 10% DMSO 
      
      
      
      Final concentration).
    • Check pH: Ensure the buffer pH is maintained. The pyrazole NH is acidic (

      
      ) and basic (
      
      
      
      ). At pH 7.4, it is neutral and least soluble.
    • Limit Final Conc: Do not exceed the thermodynamic solubility limit (likely < 100

      
      M in pure buffer).
      
Issue 3: "Potency decreases over time in the assay plate."
  • Diagnosis: Adsorption to plasticware or evaporation.

  • Root Cause: Lipophilic compounds often stick to polystyrene or polypropylene.

  • Solution:

    • Detergent: Add 0.01% Triton X-100 or Tween-20 to the buffer to prevent non-specific binding.

    • Material: Use low-binding plates (e.g., Corning® NBS™).

    • Seal: Use proper plate seals to prevent solvent evaporation if using low volumes.

Standardized Protocols

Protocol A: Preparation of Stable Stock Solutions

Rationale: DMSO is hygroscopic and can form peroxides. Proper handling prevents early-stage oxidation.

  • Weighing: Weigh the solid compound into a glass vial (avoid plastic if possible to reduce static and potential leaching).

  • Solvent: Add anhydrous DMSO (99.9%) to achieve a concentration of 10 mM or 50 mM.

    • Note: Avoid Ethanol if long-term storage is planned, as evaporation is faster.

  • Mixing: Vortex for 30 seconds. If particulates remain, sonicate for 5 minutes in a water bath.

  • Aliquot: Dispense into small aliquots (e.g., 20-50

    
    L) to avoid freeze-thaw cycles.
    
  • Storage: Store at -20°C or -80°C . Stable for 6-12 months.

Protocol B: Rapid Stability Check (LC-MS)

Rationale: Verify compound integrity before critical assays.

  • Preparation: Dilute stock to 10

    
    M in 50:50 Acetonitrile:Water.
    
  • Method: Run a standard Reverse Phase (C18) gradient (5% to 95% B over 5 mins).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Analysis:

    • Target Peak: Look for

      
      .
      
    • Impurity Check: Extract ion chromatograms for

      
       (Sulfoxide) and 
      
      
      
      (Sulfone).
    • Acceptance Criteria: Purity > 95% by UV (254 nm) and < 2% Sulfoxide content.

Frequently Asked Questions (FAQ)

Q1: Can I use this compound in cell culture media (DMEM/RPMI)? A: Yes. However, cell culture media contains serum (FBS) and amino acids which can bind the compound.

  • Advice: Keep the final DMSO concentration < 0.5% to avoid cytotoxicity. Ensure the compound remains soluble at the dosing concentration (check for turbidity).

Q2: Is the compound light-sensitive? A: Pyrazole derivatives can absorb UV light. While not highly photo-labile, prolonged exposure to direct sunlight or high-intensity UV (in biosafety cabinets) should be avoided. Store stocks in amber vials.

Q3: Why does the structure contain a "thiomorpholine" instead of a "morpholine"? A: Thiomorpholines are often used in medicinal chemistry to modulate lipophilicity (


) and metabolic stability. The sulfur atom makes the ring more lipophilic than oxygen (morpholine), potentially improving membrane permeability, but introduces the oxidation liability discussed above [1, 2].

References

  • Thiomorpholine in Drug Design

    • Title: Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry[2]

    • Source: MDPI (Molbank)
    • URL:[Link][2]

    • Relevance: Discusses the use of thiomorpholine as a morpholine replacement to increase lipophilicity and its susceptibility to oxidation.[2]

  • Amide Stability

    • Title: Stable and ordered amide frameworks synthesised under reversible conditions[3][4]

    • Source: Nature Communic
    • URL:[Link]

    • Relevance: Confirms the high kinetic stability of amide bonds in aqueous environments (r

      
      ).[3]
      
  • Oxidation of Thiomorpholine

    • Title: Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1[1]

    • Source: PubMed
    • URL:[Link]

    • Relevance: Validates that S-oxidation to sulfoxide is the primary metabolic/chemical degradation pathway for thiomorpholine rings.[1]

Sources

Optimization

Technical Support Center: Troubleshooting Thiomorpholine Acylation

Target Audience: Researchers, Scientists, and Drug Development Professionals Subject: Chemoselective N-Acylation of Thiomorpholine and Mitigation of Thioether-Driven Side Reactions Introduction: The Chemoselectivity Chal...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Subject: Chemoselective N-Acylation of Thiomorpholine and Mitigation of Thioether-Driven Side Reactions

Introduction: The Chemoselectivity Challenge

Thiomorpholine presents a unique chemoselectivity challenge during acylation workflows due to the presence of two competing nucleophilic centers: a secondary amine (N) and a thioether (S). While N-acylation is the desired thermodynamic outcome, the highly polarizable sulfur atom is prone to kinetic S-acylation, S-oxidation, and subsequent degradation pathways. This technical guide provides causal troubleshooting, mechanistic insights, and self-validating protocols to ensure high-yielding, chemoselective N-acylation.

Mechanistic Troubleshooting & FAQs

Q1: Why am I observing sulfonium ion formation (S-acylation) instead of pure N-acylation? A: This is a classic kinetic vs. thermodynamic competition governed by Hard-Soft Acid-Base (HSAB) theory. The thioether sulfur is a "soft," highly polarizable nucleophile, whereas the secondary amine is "harder." When using highly reactive electrophiles like acid chlorides, the sulfur can kinetically attack the acylating agent, forming a transient S-acyl sulfonium ion[1]. While this intermediate can reversibly transfer the acyl group to the nitrogen (the thermodynamic sink), high concentrations of electrophile or a protonated amine state will trap the sulfonium species, lowering your yield. Causal Solution: Ensure the amine is fully deprotonated by using an excess of a non-nucleophilic base (e.g., DIPEA). Add the acylating agent dropwise at 0 °C to maintain a low electrophile concentration, favoring the thermodynamic N-acylation pathway[2].

Q2: How do I prevent S-oxidation during my acylation workflow? A: Thioethers are highly susceptible to S-oxidation, forming sulfoxides (+16 Da mass shift) or sulfones (+32 Da mass shift)[3]. This side reaction is primarily caused by dissolved oxygen in the solvent or the presence of peroxides in ethereal solvents (e.g., aged THF). S-oxidation not only reduces yield but can also generate reactive metabolites that complicate downstream biological assays[3]. Causal Solution: Always use freshly distilled, anhydrous solvents. Dichloromethane (DCM) is preferred over THF to eliminate peroxide risks. Degas the solvent with nitrogen or argon prior to the addition of thiomorpholine.

Q3: My reaction yields ring-opened degradation products. What is the mechanistic cause? A: Ring opening is a direct consequence of unresolved S-acyl sulfonium intermediates. When the sulfur atom is acylated, it becomes an excellent leaving group. If the reaction mixture is subjected to extended heating, or if strong nucleophiles (like unreacted amines or chloride ions) are present, they can attack the adjacent carbon via an SN2 mechanism, cleaving the C-S bond and irreversibly opening the thiomorpholine ring[4]. Causal Solution: Strictly maintain reaction temperatures below room temperature during the addition phase. If ring-opening persists, switch from a highly reactive acid chloride to a milder amide coupling strategy (e.g., EDC/HOBt)[2].

Reaction Pathway Visualization

MechanisticPathway TM Thiomorpholine (N & S Nucleophile) NAcyl N-Acylthiomorpholine (Thermodynamic Product) TM->NAcyl Base, 0°C (Desired) SAcyl S-Acyl Sulfonium Ion (Kinetic Intermediate) TM->SAcyl Excess Reagent (Competing) SOx S-Oxide Byproduct (+16 Da Mass Shift) TM->SOx O2 / Peroxides Acyl Acylating Agent (Electrophile) SAcyl->NAcyl Base-Mediated Rearrangement RingOp Ring-Opened Degradation (Irreversible) SAcyl->RingOp Heat / Nucleophilic Attack

Fig 1. Mechanistic pathways of thiomorpholine acylation and competing side reactions.

Quantitative Comparison of Acylation Strategies

To minimize side reactions, the choice of acylating agent and base is critical. The table below summarizes the optimal parameters based on the reactivity of the substrate.

Acylating AgentBase (Equivalents)Recommended SolventTemp ProfileS-Acylation RiskS-Oxidation RiskRecommended Use Case
Acid Chloride DIPEA (2.0 eq)Anhydrous DCM0 °C to RTModerate (Kinetic)Low (if degassed)Fast reactions; requires strict temperature control to prevent ring opening.
Carboxylic Acid + EDC/HOBt DIPEA (1.5 eq)DCM or DMFRTLowLowComplex/sensitive substrates; mild conditions minimize all side reactions[2].
Acid Anhydride TEA (1.5 eq)THF (Peroxide-free)0 °C to RTLowModerateMild alternative to acid chlorides; requires strict solvent quality control.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating In-Process Controls (IPCs), you can definitively verify the success of the reaction and the absence of side reactions before proceeding to purification.

Protocol A: Mild Amide Coupling (EDC/HOBt Method)

Best for sensitive substrates prone to S-acylation or ring-opening.

  • Preparation: Dissolve the carboxylic acid (1.0 eq) in anhydrous, degassed DCM (0.2 M concentration).

  • Activation: Add EDC·HCl (1.2 eq) and HOBt (0.2 eq). Stir for 15 minutes at room temperature.

    • Self-Validation (IPC 1): TLC analysis should confirm the consumption of the starting acid and the formation of the activated HOBt-ester (usually a less polar spot).

  • Amine Addition: Cool the reaction flask to 0 °C. Add thiomorpholine (1.1 eq) followed immediately by DIPEA (2.0 eq)[5].

  • Reaction: Allow the mixture to warm naturally to room temperature and stir for 12–18 hours.

  • In-Process Control (IPC 2): Analyze an aliquot via LC-MS.

    • Validation: Look for the target mass

      
      . The absence of an 
      
      
      
      peak confirms successful avoidance of S-oxidation. If an
      
      
      double-addition peak is observed, S-acylation has occurred; extend stirring time to allow thermodynamic rearrangement to the N-acyl product.
  • Workup: Quench the reaction with saturated aqueous

    
    . Extract with DCM. Wash the organic layer with 1M HCl (to remove unreacted thiomorpholine and DIPEA), followed by brine. Dry over 
    
    
    
    and concentrate under reduced pressure.
Protocol B: Acid Chloride Method

Best for rapid synthesis, provided strict thermal control is maintained.

  • Preparation: Dissolve thiomorpholine (1.0 eq) in anhydrous, degassed DCM (0.2 M).

  • Base Addition: Add DIPEA (2.0 eq) and cool the system strictly to 0 °C using an ice bath. Note: DIPEA is preferred over Pyridine to prevent competitive nucleophilic catalysis that exacerbates S-acylation.

  • Acylation: Dissolve the acid chloride (1.0 eq) in a small volume of DCM and add it dropwise over 15 minutes.

    • Self-Validation (IPC 1): The slow addition prevents exothermic spikes, which are the primary catalyst for ring-opening side reactions.

  • Reaction & IPC: Stir at 0 °C for 1 hour, then warm to RT. Monitor via TLC until the thiomorpholine is consumed.

  • Workup: Quench with water, extract with DCM, wash with brine, dry, and purify via flash chromatography[2].

Experimental Workflow Visualization

Workflow Step1 1. Preparation Dissolve Thiomorpholine in anhydrous DCM Degas with N2 to prevent S-oxidation Step2 2. Base Addition Add DIPEA (1.5-2.0 eq) to unprotonate amine Cool to 0 °C to control kinetics Step1->Step2 Step3 3. Acylation Dropwise addition of Acid Chloride or EDC/HOBt Maintains low electrophile concentration Step2->Step3 Step4 4. In-Process Control Stir at RT (2-18 h) Verify conversion via LC-MS (Target M+H) Step3->Step4 Step5 5. Quench & Workup Quench with NaHCO3 to neutralize Extract with DCM, Wash with Brine Step4->Step5 Step6 6. Isolation Dry over Na2SO4, Concentrate Purify via Flash Chromatography Step5->Step6

Fig 2. Self-validating experimental workflow for the optimized N-acylation of thiomorpholine.

References

  • Google Patents (CN105906582A).Preparation method of thiomorpholine.
  • Journal of Medicinal Chemistry (ACS Publications). MymA Bioactivated Thioalkylbenzoxazole Prodrug Family Active against Mycobacterium tuberculosis. Available at:[Link]

  • Diva-Portal. New C-C coupling Reactions Enabled by Main-group Organometallics. Available at:[Link]

  • MDPI Organics. Recent Developments in Stereoselective Reactions of Sulfonium Ylides. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Structural Elucidation Comparison Guide: ¹H NMR Interpretation of 4-(1H-pyrazole-3-carbonyl)thiomorpholine vs. Morpholine Analogs

Executive Summary Accurate structural elucidation of heterocyclic amides is a critical bottleneck in early-stage drug discovery. This guide provides an objective, comparative analysis of the ¹H NMR performance of 4-(1H-p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Accurate structural elucidation of heterocyclic amides is a critical bottleneck in early-stage drug discovery. This guide provides an objective, comparative analysis of the ¹H NMR performance of 4-(1H-pyrazole-3-carbonyl)thiomorpholine against its oxygenated counterpart, the morpholine analog. By analyzing the distinct chemical shifts, solvent interactions, and dynamic stereochemistry inherent to these molecules, researchers can optimize their NMR workflows to definitively resolve structural ambiguities caused by amide restricted rotation.

Mechanistic Background: The Amide Bond and Restricted Rotation

The interpretation of 4-(1H-pyrazole-3-carbonyl)thiomorpholine is heavily influenced by the dynamic stereochemistry of its amide bond. The carbonyl carbon and the thiomorpholine nitrogen participate in resonance, giving the C-N bond partial double-bond character.

This electron delocalization imposes a high energy barrier to rotation around the C-N bond. At ambient temperature (298 K), the rotation is slow on the NMR timescale, resulting in two distinct conformational states (rotamers). Consequently, the equatorial and axial protons of the thiomorpholine ring—particularly those adjacent to the nitrogen (N-CH₂)—experience different magnetic environments and split into complex multiplets rather than the expected simple triplets[1].

G A Amide Ground State (C=O Double Bond) B Resonance Form (C=N Partial Double Bond) A->B Electron Delocalization C Restricted Rotation (NMR Timescale) B->C High Energy Barrier D Rotamer Formation (Syn/Anti Conformers) C->D Room Temp E Signal Splitting (N-CH2 Multiplets) D->E 1H NMR Observation

Logical flow of amide resonance leading to NMR signal splitting.

Comparative Performance: Thiomorpholine vs. Morpholine Analogs

When evaluating heterocyclic amides, the choice of the saturated ring system dramatically impacts the clarity of the resulting ¹H NMR spectrum.

The Morpholine Challenge: In 4-(1H-pyrazole-3-carbonyl)morpholine, the electronegativity of the oxygen atom deshields the adjacent O-CH₂ protons, pushing them downfield to ~3.6–3.7 ppm. Simultaneously, the N-CH₂ protons resonate at ~3.6–3.8 ppm. This causes severe spectral overlap, making it nearly impossible to accurately integrate or analyze the rotameric splitting of the N-CH₂ group.

The Thiomorpholine Advantage: Substituting oxygen for sulfur in 4-(1H-pyrazole-3-carbonyl)thiomorpholine provides superior baseline resolution. Sulfur is less electronegative than oxygen, meaning the S-CH₂ protons resonate significantly further upfield (~2.6–2.8 ppm). This completely isolates them from the N-CH₂ protons (~3.8–4.2 ppm), allowing for pristine observation of the rotameric multiplets.

Quantitative Chemical Shift Comparison (in DMSO-d₆)
Structural Feature4-(1H-pyrazole-3-carbonyl)thiomorpholine4-(1H-pyrazole-3-carbonyl)morpholineResolution Advantage
Pyrazole H-4 ~6.6 ppm (d, J = 2.3 Hz)~6.6 ppm (d, J = 2.3 Hz)Identical
Pyrazole H-5 ~7.8 ppm (d, J = 2.3 Hz)~7.8 ppm (d, J = 2.3 Hz)Identical
Heterocycle S-CH₂ / O-CH₂ ~2.6 – 2.8 ppm (m, 4H)~3.6 – 3.7 ppm (m, 4H)Superior (No overlap with N-CH₂)
Heterocycle N-CH₂ ~3.8 – 4.2 ppm (m, 4H)~3.6 – 3.8 ppm (m, 4H)Superior (Clear rotameric splitting)
Pyrazole N-H ~12.5 – 13.0 ppm (br s, 1H)~12.5 – 13.0 ppm (br s, 1H)Identical

Solvent Optimization: CDCl₃ vs. DMSO-d₆

The selection of the deuterated solvent is a critical variable that dictates the visibility of exchangeable protons and the feasibility of dynamic NMR studies[1].

  • CDCl₃ (Chloroform-d): While excellent for resolving aliphatic multiplets, CDCl₃ lacks strong hydrogen-bond accepting capabilities. The pyrazole N-H proton undergoes rapid intermolecular exchange, often broadening into the baseline and becoming invisible. Furthermore, its low boiling point (61 °C) restricts high-temperature experiments.

  • DMSO-d₆ (Dimethyl Sulfoxide-d₆): DMSO-d₆ acts as a strong hydrogen-bond acceptor, stabilizing the pyrazole N-H proton and preventing rapid exchange. This shifts the N-H signal downfield (~12.5–13.0 ppm) where it appears as a distinct, integrable broad singlet. Crucially, DMSO-d₆ has a high boiling point (189 °C), making it the mandatory solvent choice for Variable Temperature (VT) NMR studies.

Experimental Protocol: High-Resolution VT-NMR Workflow

To prove that the complex multiplets observed at 3.8–4.2 ppm are the result of dynamic stereochemistry (rotamers) rather than sample impurities or poor magnetic shimming, a self-validating Variable Temperature (VT) NMR protocol must be executed.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15 mg of 4-(1H-pyrazole-3-carbonyl)thiomorpholine in 0.6 mL of high-purity DMSO-d₆ (100% D, containing 0.03% v/v TMS). Transfer to a 5 mm NMR tube.

  • Initial Acquisition (298 K): Tune the probe, shim the magnet, and acquire a standard 1D ¹H NMR spectrum (minimum 16 scans, 64k data points) at 25 °C.

  • Assess Broadening (Causality Check): Inspect the N-CH₂ signals (~3.8–4.2 ppm). If they appear as broadened, complex multiplets, restricted rotation is present.

  • VT-NMR Heating: Gradually increase the probe temperature in 10 K increments, from 298 K up to 350 K. Allow the sample to equilibrate for 5 minutes at each temperature step before acquiring a new spectrum.

  • Coalescence Observation (Self-Validation): As thermal energy overcomes the C-N rotational barrier, the exchange rate between rotamers increases. Observe the N-CH₂ multiplets. If the hypothesis holds true, the complex multiplets will broaden further, reach a coalescence temperature (

    
    ), and eventually sharpen into a single, well-defined triplet at high temperatures.
    

G Step1 1. Sample Prep 15 mg in DMSO-d6 Step2 2. Initial 1H NMR Acquire at 298 K Step1->Step2 Step3 3. Assess Broadening Check N-CH2 signals Step2->Step3 Step4 4. VT-NMR Heating Ramp to 350 K Step3->Step4 Step5 5. Coalescence Signals merge Step4->Step5

Step-by-step Variable Temperature (VT) NMR experimental workflow.

References

  • Title: Restricted Rotation about the C-N Bond in Thienopyridine Derivatives: NMR and DFT Study (Includes literature on dynamic ¹H NMR study of the barrier to rotation about the C-N bond and solvent dependence).
  • Title: Supporting Information: An efficient metal-free and catalyst-free C–S/C–O bond-formation strategy: synthesis of pyrazole-conjugated thioamides and amides.

Sources

Comparative

High-Resolution Mass Spectrometry Fragmentation Profiling of Pyrazole Thiomorpholine Amides: A Comparative Analytical Guide

Executive Summary Pyrazole thiomorpholine amides represent a highly versatile chemical scaffold, frequently utilized in the development of anti-inflammatory agents, kinase inhibitors, and advanced agrochemicals[1]. Durin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazole thiomorpholine amides represent a highly versatile chemical scaffold, frequently utilized in the development of anti-inflammatory agents, kinase inhibitors, and advanced agrochemicals[1]. During drug metabolism and pharmacokinetics (DMPK) profiling, identifying these compounds and their metabolites from complex biological matrices requires robust high-resolution mass spectrometry (HRMS). The primary analytical challenge lies in distinguishing isobaric transformations—such as oxidation on the thiomorpholine sulfur versus hydroxylation on the pyrazole core. This guide objectively compares HRMS platforms and provides a self-validating methodology for elucidating the fragmentation patterns of these complex amides.

Mechanistic Causality: The Fragmentation Logic

To optimize MS/MS methods, one must understand the thermodynamic drivers of fragmentation. We do not simply apply collision energy (CE); we target specific bonds based on their proton affinity and electron delocalization.

  • Amide Bond Cleavage (The Primary Driver): In electrospray ionization (ESI+), protonation of highly conjugated amides preferentially occurs at the amide nitrogen rather than the oxygen. Density Functional Theory (DFT) calculations confirm that this N-protonation weakens the N-CO bond, driving an

    
    -cleavage[2]. This ejects the thiomorpholine moiety as a neutral loss, leaving a highly stable pyrazole acylium cation.
    
  • Thiomorpholine Ring Dynamics: If the CE is tuned to preserve the amide bond, the thiomorpholine ring undergoes a characteristic retro-Diels-Alder-like fragmentation, typically losing

    
     (60 Da)[3].
    
  • Pyrazole Core Stability: The pyrazole ring is exceptionally stable due to its aromaticity. It generally requires high CE (>40 eV) to induce ring opening, which manifests as the loss of HCN (27 Da) or

    
     (28 Da) depending on the substitution pattern[3].
    

Fragmentation Precursor Protonated Precursor [M+H]+ Protonation N-Protonation at Amide Precursor->Protonation PathA Amide N-CO Cleavage (Primary) Protonation->PathA Low CE (10-20 eV) PathB Thiomorpholine Ring Cleavage Protonation->PathB Med CE (20-35 eV) PathC Pyrazole Core Fragmentation Protonation->PathC High CE (>40 eV) Acylium Pyrazole Acylium Ion (Diagnostic Core) PathA->Acylium NeutralThio Neutral Loss (Thiomorpholine) PathA->NeutralThio LossC2H4S Loss of C2H4S (-60 Da) PathB->LossC2H4S LossHCN Loss of HCN / N2 (High CE) PathC->LossHCN

Mass spectrometry fragmentation pathways of pyrazole thiomorpholine amides.

Platform Comparison: Q-TOF vs. Orbitrap for Heterocyclic Amides

When profiling these amides, laboratories typically choose between Quadrupole Time-of-Flight (Q-TOF) and Orbitrap systems. Because characterizing novel amides and their metabolites requires exact mass and isotopic fidelity, the choice of platform directly impacts the structural elucidation workflow.

Performance MetricHigh-Resolution Q-TOF (e.g., Agilent 6546)High-Resolution Orbitrap (e.g., Thermo Q Exactive)Analytical Impact for Pyrazole Thiomorpholine Amides
Mass Resolving Power ~60,000 (at m/z 400)~140,000 (at m/z 200)Orbitrap excels at separating isobaric matrix interferences in complex biological samples[4].
Acquisition Speed Up to 50 HzUp to 40 HzQ-TOF provides superior data points across narrow UHPLC peaks, ideal for fast gradients.
Isotopic Fidelity Excellent (<2% error)Very GoodQ-TOF is highly reliable for confirming the presence of sulfur isotopes (

) in the thiomorpholine ring.
Low-Mass Fragment Capture Excellent (No low-mass cut-off issues)Good (Subject to 1/3 rule in ion traps, though HCD mitigates this)Q-TOF is slightly better at capturing fast transient low-mass fragments like the pyrazole ring opening products[3].

Self-Validating Experimental Protocol: LC-HRMS/MS Workflow

To ensure absolute confidence in structural elucidation, the following LC-MS/MS workflow incorporates a self-validating feedback loop . We do not assume instrument stability; the protocol actively proves it during every run using an authentic reference standard (e.g., a known pyrazole-3-carboxamide or fipronil sulfone)[4].

Step 1: Matrix-Matched Calibration & Internal Standardization
  • Prepare biological samples (e.g., plasma/urine) via protein precipitation using cold acetonitrile (1:3 v/v).

  • Causality: Acetonitrile is chosen over methanol to minimize potential solvolysis of the amide bond prior to injection.

  • Spike samples with a stable isotope-labeled (SIL) internal standard or an authentic structural analog[4].

Step 2: Chromatographic Separation
  • Column: Sub-2 µm C18 UHPLC column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phases: (A) 0.1% Formic acid in Water; (B) 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Causality: Formic acid ensures consistent protonation at the amide nitrogen, standardizing the precursor ion population for predictable N-CO cleavage[2].

Step 3: HRMS Acquisition (Data-Dependent MS2)
  • Ionization: ESI Positive mode.

  • Survey Scan: m/z 100–1000.

  • Fragmentation: Stepped Collision Energy (NCE: 15, 30, 45 eV).

  • Causality: Stepped CE is critical. Low CE (15 eV) captures the intact acylium ion, while high CE (45 eV) forces the pyrazole core to open, providing a complete structural fingerprint.

Step 4: The Self-Validation Checkpoint

Before any unknown metabolite is assigned, the system must validate the run against the internal standard.

  • Criteria 1: Mass error of the internal standard precursor must be < 3 ppm.

  • Criteria 2: The isotopic spacing of the standard must perfectly match the theoretical distribution (confirming sulfur/halogen presence)[4].

  • Action: If these criteria fail, the run is automatically flagged for recalibration. This prevents false structural assignments caused by mass drift or detector saturation.

Data Interpretation: Diagnostic Ions

When analyzing the MS/MS spectra of pyrazole thiomorpholine amides, look for the following quantitative diagnostic signals to confirm structural domains:

Fragment TypeTypical m/z ShiftStructural SignificanceCausality / Mechanism
[M+H]+ PrecursorConfirms intact moleculeProtonation at amide nitrogen[2].
Acylium Ion [M+H - Thiomorpholine]+Confirms pyrazole core

-cleavage of the N-CO bond; highly stable diagnostic ion[2].
Neutral Loss - 87 Da (Thiomorpholine)Confirms intact thiomorpholineEjection of the amine portion following amide cleavage.
Ring Cleavage - 60 Da (

)
Confirms sulfur presenceRetro-Diels-Alder fragmentation of the thiomorpholine ring[3].
Core Opening - 27 Da (HCN)Confirms pyrazole ringHigh-energy cleavage of the aromatic pyrazole system[3].

References

1.[4] Identification of fipronil metabolites by time-of-flight mass spectrometry for application in a human exposure study. nih.gov. Available at: Click here for verification 2.[3] Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds. aip.org. Available at: Click here for verification 3.[1] Amides of non-steroidal anti-inflammatory drugs with thiomorpholine can yield hypolipidemic agents with improved anti-inflammatory activity. nih.gov. Available at: Click here for verification 4.[2] Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. nih.gov. Available at: Click here for verification

Sources

Validation

A Comparative Guide to the Biological Activity of Thiomorpholine vs. Morpholine Analogs

In the pursuit of optimizing lead compounds, the bioisosteric replacement of a morpholine ring with a thiomorpholine scaffold is a powerful, yet nuanced, strategy. Both are six-membered saturated heterocycles—morpholine...

Author: BenchChem Technical Support Team. Date: March 2026

In the pursuit of optimizing lead compounds, the bioisosteric replacement of a morpholine ring with a thiomorpholine scaffold is a powerful, yet nuanced, strategy. Both are six-membered saturated heterocycles—morpholine containing an oxygen atom (1-oxa-4-azacyclohexane) and thiomorpholine containing a sulfur atom (1-thia-4-azacyclohexane)[1]. While they share similar geometric profiles, the substitution of oxygen for sulfur fundamentally alters the physicochemical, metabolic, and biological landscape of the resulting analogs.

This guide provides an objective, data-driven comparison of these two privileged scaffolds, detailing the causality behind their divergent biological activities and providing self-validating experimental protocols for their evaluation.

Physicochemical Profiling: The Causality of Substitution

The biological activity of any analog is intrinsically linked to its physicochemical properties. Replacing oxygen with sulfur introduces three critical changes:

  • Electronegativity & Hydrogen Bonding: Sulfur is significantly less electronegative than oxygen (Pauling scale: 2.58 vs. 3.44). Consequently, the sulfur atom in thiomorpholine is a poor hydrogen-bond acceptor compared to the morpholine oxygen. If a target's binding pocket relies on a strong H-bond with the morpholine oxygen (e.g., kinase hinge-binding motifs), thiomorpholine substitution often results in a precipitous drop in potency[2].

  • Lipophilicity (LogP/LogD): Sulfur's larger van der Waals radius and lower polarity inherently increase the lipophilicity of the molecule[3]. While higher lipophilicity can improve passive membrane permeability and cellular accumulation, excessive lipophilicity (LogP > 5) increases the risk of off-target toxicity and non-specific protein binding[2].

  • Basicity (pKa): The basicity of the secondary amine in both rings is similar (pKa ~8.3–8.5), but substitutions on the ring or the nitrogen can shift this. The ionization state at physiological pH dictates whether the compound accumulates in cells as a free base or a protonated species, directly impacting efficacy in multidrug-resistant (MDR) models[4].

Table 1: Comparative Physicochemical & Structural Properties
PropertyMorpholine ScaffoldThiomorpholine ScaffoldMechanistic Impact on Drug Design
Heteroatom OxygenSulfurDictates electronic distribution and polarizability.
H-Bond Acceptor StrongWeakMorpholine is preferred when target binding requires H-bond acceptance.
Lipophilicity LowerHigherThiomorpholine enhances membrane permeation but may increase toxicity[2][3].
Metabolic Stability High (Ring stable)Low (S-oxidation)Sulfur acts as a "metabolically soft spot" for rapid oxidation[3].

Metabolic Stability and Pharmacokinetics

From a pharmacokinetic perspective, the morpholine ring is generally robust against ring-opening or heteroatom oxidation. In contrast, the electron-rich sulfur atom in thiomorpholine acts as a deliberate "metabolically soft spot"[3].

Hepatic cytochrome P450 (CYP450) and flavin-containing monooxygenases (FMOs) readily oxidize thiomorpholine into sulfoxides and sulfones (1,1-dioxides). This is not necessarily a detriment; medicinal chemists frequently exploit this liability. For example, the in vivo oxidation to a sulfone restores the hydrogen-bond acceptor capacity (via the new oxygen atoms) while maintaining a distinct steric bulk, often yielding active metabolites with optimized ADME properties[5].

MetabolicPathway M_Core Morpholine Scaffold M_Met Stable to Ring Oxidation (Hepatic Clearance) M_Core->M_Met CYP450 T_Core Thiomorpholine Scaffold T_Met Metabolically Soft Spot (S-Oxidation) T_Core->T_Met CYP450 / FMO T_Ox1 Sulfoxide Derivative (Increased Polarity) T_Met->T_Ox1 [O] T_Ox2 Sulfone (1,1-dioxide) (H-Bond Acceptor) T_Ox1->T_Ox2 [O]

Metabolic oxidation pathways comparing morpholine and thiomorpholine scaffolds.

Biological Activity Case Studies

The decision to use morpholine versus thiomorpholine must be evaluated on a target-by-target basis. Experimental data from recent literature highlights how this single-atom swap dictates biological outcomes.

Table 2: Biological Activity Comparison Across Therapeutic Areas
Target / Disease ModelMorpholine Analog PerformanceThiomorpholine Analog PerformanceMechanistic Causality
RSV Fusion Inhibitors High potency (IC50 ~5.0 µM), low toxicity[2].Complete loss of potency; high cellular toxicity[2].The target required the polar H-bond acceptor of oxygen. Sulfur increased lipophilicity, leading to off-target toxicity[2].
Anti-Trypanosoma cruzi Moderate intracellular activity[5].High potency (pEC50 6.5) via the 1,1-dioxide derivative[5].Oxidation of thiomorpholine to a sulfone optimized the steric fit and restored H-bonding, improving the ADME profile[5].
Antimicrobial (DNA Gyrase) Active against Gram-positive bacteria (MIC 4 µg/mL)[6].Reduced activity (MIC 64 µg/mL); zero activity against Gram-negative[6].Altered pKa and increased lipophilicity prevented effective cellular penetration through bacterial porins[6].

Self-Validating Experimental Protocols

To objectively compare these analogs in your own pipeline, you must employ self-validating assays that account for the specific physicochemical differences (lipophilicity and metabolic oxidation) discussed above.

Protocol A: Shake-Flask LC-MS/MS for LogD (pH 7.4) Determination

Because both scaffolds contain basic amines, evaluating the distribution coefficient (LogD) at physiological pH is far more predictive of in vivo behavior than theoretical LogP.

Self-Validation Logic: The inclusion of low, medium, and high lipophilicity reference standards ensures the partition system has reached true equilibrium and the LC-MS response is linear.

  • Preparation: Prepare 10 mM DMSO stock solutions of the morpholine analog, thiomorpholine analog, and reference standards (e.g., Atenolol for low LogD, Propranolol for moderate LogD).

  • Partitioning: Add 10 µL of stock to a vial containing 495 µL of 1-octanol and 495 µL of PBS (pH 7.4).

  • Equilibration: Shake vigorously at 25°C for 60 minutes, then centrifuge at 3,000 x g for 15 minutes to achieve complete phase separation.

  • Quantification: Carefully extract 50 µL from both the octanol and aqueous layers. Dilute with mobile phase and analyze via LC-MS/MS.

  • Calculation:

    
    .
    
Protocol B: In Vitro Microsomal Stability & Metabolite ID

This protocol quantifies the intrinsic clearance (


) and specifically tracks the S-oxidation of the thiomorpholine soft spot[3].

Self-Validation Logic: A minus-NADPH control is mandatory. If degradation occurs without NADPH, the compound is chemically unstable, not enzymatically cleared. Verapamil is used as a positive control for CYP activity.

  • Incubation Mix: Combine Human Liver Microsomes (HLMs) (0.5 mg/mL final protein) with 1 µM of the test compound in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-warm to 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final concentration). Control: Add buffer instead of NADPH to a parallel set.

  • Time-Course Sampling: At 0, 15, 30, and 60 minutes, extract 50 µL aliquots.

  • Quenching: Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins and halt enzymatic activity.

  • Analysis: Centrifuge at 10,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS. For thiomorpholine analogs, run a full-scan MS to identify +16 Da (sulfoxide) and +32 Da (sulfone) mass shifts.

Workflow Step1 Incubation (HLMs + NADPH) Step2 Aliquoting (0-60 min) Step1->Step2 Step3 Quench (Cold ACN) Step2->Step3 Step4 Centrifugation Step3->Step4 Step5 LC-MS/MS Quantification Step4->Step5

Self-validating in vitro microsomal stability workflow for scaffold evaluation.

Conclusion

The transition from a morpholine to a thiomorpholine scaffold is not a simple 1:1 bioisosteric swap. It is a strategic design choice that trades hydrogen-bond acceptor strength for increased lipophilicity and introduces a metabolic soft spot. When engineered correctly—such as leveraging 1,1-dioxide active metabolites—thiomorpholine can rescue failing pipelines. Conversely, if target binding strictly demands the electronic profile of oxygen, morpholine remains the superior choice.

References
  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile Journal of Chemical Reviews
  • Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry MDPI
  • Experimental and In-Silico Investigation of Anti-Microbial Activity of 1-Chloro-2-Isocyanatoethane Derivatives of Thiomorpholine, Piperazine and Morpholine NIH / PMC
  • Discovery of N-Containing (-)-Borneol Esters as Respiratory Syncytial Virus Fusion Inhibitors MDPI
  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity Universidade de São Paulo (USP)
  • Synthesis and Chemical Characterization of 2-Methoxy- N10-substituted Acridones Needed to Reverse Vinblastine Resistance UNCW

Sources

Comparative

Crystal Structure Analysis Guide: 4-(1H-pyrazole-3-carbonyl)thiomorpholine

Executive Summary & Strategic Context Objective: This guide provides a technical framework for the structural analysis of 4-(1H-pyrazole-3-carbonyl)thiomorpholine , comparing its solid-state properties and physicochemica...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

Objective: This guide provides a technical framework for the structural analysis of 4-(1H-pyrazole-3-carbonyl)thiomorpholine , comparing its solid-state properties and physicochemical performance against its primary alternative, the morpholine analog (4-(1H-pyrazole-3-carbonyl)morpholine) .

Significance: In drug discovery, the thiomorpholine moiety is a classical bioisostere of morpholine.[1] While morpholine is ubiquitous in improving solubility, thiomorpholine modulates lipophilicity and metabolic stability. Understanding the crystal packing differences—driven by the sulfur atom's larger van der Waals radius and lower electronegativity compared to oxygen—is critical for optimizing formulation and bioavailability.

Core Recommendation: Select the thiomorpholine derivative when increased lipophilicity (LogP) and membrane permeability are required, but implement rigorous oxidation controls during crystallization due to the susceptibility of the sulfide to form sulfoxides.

Technical Analysis: Crystal Structure & Methodology

Experimental Workflow (Self-Validating Protocol)

To ensure high-quality structural data, follow this validated crystallization and analysis pipeline.

G Start Crude Amide Synthesis Purification Flash Chromatography (MeOH/DCM) Start->Purification Crystallization Slow Evaporation (EtOH/H2O 9:1) Purification->Crystallization Purity >98% XRD SC-XRD Data Collection (Mo Kα) Crystallization->XRD Block/Needle Crystals Refinement Structure Refinement (SHELXL) XRD->Refinement Analysis Packing & Interaction Analysis Refinement->Analysis

Figure 1: Standardized workflow for obtaining and solving the crystal structure of pyrazole-thiomorpholine amides.

Structural Causality: The Sulfur Effect

The substitution of Oxygen (Morpholine) with Sulfur (Thiomorpholine) induces specific structural changes that must be monitored during refinement:

  • Ring Conformation : Both rings typically adopt a chair conformation . However, the thiomorpholine ring is more puckered due to the longer C–S bonds (~1.80 Å) compared to C–O bonds (~1.42 Å) in morpholine.

  • Bond Angles : Expect the C–S–C angle to be compressed (~98-100°) compared to the C–O–C angle (~109-111°), altering the spatial projection of the amide carbonyl.

  • Hydrogen Bonding Network :

    • Donor : Pyrazole N–H.

    • Acceptor : The Carbonyl Oxygen is the primary acceptor.

    • Critical Difference : The morpholine ether oxygen is a competent H-bond acceptor. The thiomorpholine sulfur is a poor H-bond acceptor . This often leads to a change in crystal packing motifs, shifting from 3D networks (morpholine) to 2D sheets or chains (thiomorpholine).

Comparative Performance: Thiomorpholine vs. Morpholine[1][2][3][4][5][6]

Crystallographic & Physicochemical Parameters

The following table contrasts the "Product" (Thiomorpholine amide) against the "Alternative" (Morpholine amide) based on typical values for this chemical class.

FeatureProduct: Thiomorpholine Analog Alternative: Morpholine Analog Impact on Development
Heteroatom Sulfur (S)Oxygen (O)S increases lipophilicity; O increases solubility.
Bond Length (C-X) ~1.80 Å~1.42 ÅS-analog has a larger molar volume.
Bond Angle (C-X-C) ~98°~110°S-analog ring is more "pinched".
H-Bond Acceptor Weak (Sulfur)Moderate (Ether Oxygen)Morpholine forms tighter solvation shells.
LogP (Calc.) ~1.2 - 1.5~0.5 - 0.8Thiomorpholine crosses membranes easier.
Water Solubility LowerHigherMorpholine is preferred for aqueous formulations.
Metabolic Risk S-Oxidation (Sulfoxide/Sulfone)Stable EtherThiomorpholine requires metabolic stability screens.
Interaction Network Analysis

The pyrazole-carbonyl linkage creates a rigid "hinge" region. In the crystal lattice, the molecules typically self-assemble via N–H···O=C hydrogen bonds.

Interactions cluster_legend Interaction Types MolA Molecule A (Pyrazole-Thiomorpholine) MolB Molecule B (Neighbor) MolA->MolB Strong H-Bond (Pyrazole NH ... O=C) MolA->MolB Pi-Stacking (Pyrazole ... Pyrazole) Solvent Solvent (Water/EtOH) MolA->Solvent Weak Interaction (S ... H-O) Leg1 Primary Stability: Amide H-Bonds Leg2 Secondary: Van der Waals (S)

Figure 2: Interaction map highlighting the dominant N-H...O hydrogen bonds and the weaker sulfur interactions.

Experimental Protocol: Synthesis & Crystallization

Synthesis of 4-(1H-pyrazole-3-carbonyl)thiomorpholine

To generate material for analysis, use standard amide coupling:

  • Reagents : 1H-pyrazole-3-carboxylic acid (1.0 eq), Thiomorpholine (1.1 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), DIPEA (2.5 eq) in DMF.

  • Procedure : Stir at RT for 12h. Quench with water. Extract with EtOAc.

  • Critical Step : Wash organic layer with 10% citric acid to remove unreacted amine/EDC, then NaHCO3. Dry over Na2SO4.

Crystallization for X-Ray Analysis
  • Method : Slow Evaporation.

  • Solvent System : Ethanol/Water (9:1 v/v) or Methanol/Acetonitrile (1:1).

  • Procedure : Dissolve 20 mg of purified amide in 2 mL of solvent in a small vial. Cover with parafilm and poke 3-4 small holes. Allow to stand at room temperature for 3-5 days.

  • Expected Result : Colorless block-like crystals suitable for SC-XRD.

References

  • Asirvatham, S., et al. (2021).[1] Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-272.[1][2] Link

  • Kummerloewe, G., et al. (2016). Amides of non-steroidal anti-inflammatory drugs with thiomorpholine can yield hypolipidemic agents.[3] Bioorganic & Medicinal Chemistry Letters, 26(3), 910-913.[3] Link

  • Cambridge Crystallographic Data Centre (CCDC) . How to Compare the Packing of Your Polymorphs. Link

  • Arun Prabhu, S., et al. (2015). Crystal structure of N-[(morpholin-4-yl)(thiophen-2-yl)methyl]benzamide. Acta Crystallographica Section E. Link

Sources

Validation

A Comparative Guide to the Metabolic Stability of Thiomorpholine vs. Piperazine Amides

Introduction: The Critical Role of Metabolic Stability in Drug Discovery In the intricate journey of drug discovery and development, the metabolic stability of a lead compound is a cornerstone of its potential success. I...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the intricate journey of drug discovery and development, the metabolic stability of a lead compound is a cornerstone of its potential success. It dictates the compound's susceptibility to biotransformation by the body's enzymatic machinery, primarily in the liver.[1] This property profoundly influences critical pharmacokinetic parameters, including in vivo half-life, bioavailability, and clearance.[2][3] A compound that is metabolized too rapidly may fail to achieve therapeutic concentrations, necessitating frequent and high doses, while one that is excessively stable could accumulate and lead to toxicity.[3] Therefore, a deep understanding and early assessment of metabolic stability are paramount for optimizing drug candidates and minimizing late-stage attrition.[4]

Piperazine and thiomorpholine rings are privileged scaffolds in medicinal chemistry, frequently incorporated into drug candidates to modulate physicochemical properties and engage with biological targets.[5][6] The choice between these two six-membered saturated heterocycles, which differ by the substitution of a nitrogen atom (piperazine) for a sulfur atom (thiomorpholine), is a strategic decision with significant implications for a molecule's metabolic fate. This guide provides an in-depth, objective comparison of the metabolic stability of thiomorpholine versus piperazine amides, supported by mechanistic insights and detailed experimental protocols to empower researchers in drug development to make informed design choices.

Mechanistic Insights: A Tale of Two Heterocycles

The metabolic pathways for piperazine and thiomorpholine amides are distinct, governed by the unique electronic and structural features of each ring system. This divergence is primarily driven by the enzymatic systems responsible for drug metabolism, predominantly the Cytochrome P450 (CYP) superfamily of enzymes located in liver microsomes.[7]

The Metabolic Profile of Piperazine Amides

The piperazine moiety is susceptible to several metabolic transformations, often making it a metabolic "hotspot."

  • N-Dealkylation: The secondary or tertiary amines within the piperazine ring are common sites for oxidative N-dealkylation, a reaction frequently catalyzed by CYP isoforms like CYP3A4 and CYP2C19.[8] This process cleaves the bond between a nitrogen atom and its substituent.

  • Ring Oxidation: The carbon atoms adjacent (alpha) to the nitrogen atoms are prone to CYP-mediated oxidation. This can lead to the formation of an unstable carbinolamine intermediate, which may subsequently undergo ring cleavage or be further oxidized to form a stable lactam metabolite.

  • Formation of Reactive Metabolites: Oxidation of the piperazine ring can lead to the formation of electrophilic iminium ions.[9] These reactive intermediates can covalently bind to cellular macromolecules like proteins, a mechanism associated with idiosyncratic drug toxicity.[10]

  • Amide Hydrolysis: The exocyclic amide bond can be a substrate for amidohydrolase enzymes, leading to the cleavage of the molecule into its constituent carboxylic acid and piperazine fragments.[11]

The Metabolic Profile of Thiomorpholine Amides

The substitution of a nitrogen for a sulfur atom introduces a new set of metabolic possibilities while altering the reactivity of the remaining heterocycle.

  • S-Oxidation: The sulfur atom in the thiomorpholine ring is a primary site for oxidation. This reaction, catalyzed by both CYP enzymes and Flavin-containing Monooxygenases (FMOs), readily converts the thioether to its corresponding sulfoxide and, subsequently, to the sulfone.[12] This is often a major metabolic pathway and can significantly alter the polarity and pharmacological properties of the parent molecule.

  • Ring Cleavage: Similar to morpholine, the thiomorpholine ring can undergo C-N bond cleavage, leading to ring-opened metabolites.[12][13]

  • N-Dealkylation: While the remaining nitrogen can still undergo N-dealkylation, the presence of the electron-withdrawing sulfur atom can decrease the basicity of the nitrogen and potentially reduce the susceptibility of the adjacent carbons to oxidation compared to piperazine.[14] This is a key rationale behind the use of thiomorpholine as a bioisostere for piperazine to enhance metabolic stability.[15][16]

Comparative Overview of Metabolic Pathways

The following diagram illustrates the principal metabolic routes for each scaffold.

G cluster_piperazine Piperazine Amide Metabolism cluster_thiomorpholine Thiomorpholine Amide Metabolism P_start Piperazine Amide P_Ndealk N-Dealkylation P_start->P_Ndealk CYPs P_RingOx Ring Oxidation (Lactam Formation) P_start->P_RingOx CYPs P_AmideHyd Amide Hydrolysis P_start->P_AmideHyd Amidases P_Reactive Reactive Iminium Ion P_RingOx->P_Reactive T_start Thiomorpholine Amide T_Sox S-Oxidation (Sulfoxide, Sulfone) T_start->T_Sox CYPs, FMOs T_Ndealk N-Dealkylation T_start->T_Ndealk CYPs T_RingCleave Ring Cleavage T_start->T_RingCleave CYPs

Caption: Primary metabolic pathways for piperazine and thiomorpholine amides.

Quantitative Comparison: Experimental Data Insights

The ultimate determinant of metabolic stability is empirical data derived from in vitro assays. The most common parameters measured are the half-life (t½) and the intrinsic clearance (CLint), which reflects the inherent ability of liver enzymes to metabolize a drug.[2][17] While direct, publicly available side-by-side comparisons are specific to proprietary drug discovery programs, the literature supports the general trend that bioisosteric replacement of a piperazine with a thiomorpholine or morpholine ring can lead to improved metabolic stability.[5][16]

For instance, in a series of dopamine transporter (DAT) inhibitors, the replacement of a metabolically labile piperazine ring with other cyclic amines was explored to improve the pharmacokinetic profile.[16] This strategy highlights a common approach in medicinal chemistry where piperazine is identified as a metabolic liability and subsequently replaced.

Scaffold FeatureCommon Metabolic LiabilityTypical Bioisosteric Strategy & RationaleReference
Piperazine Amide Rapid N-dealkylation and/or ring oxidation by CYP enzymes.Replace with thiomorpholine or morpholine. The heteroatom (S or O) reduces the basicity of the distal nitrogen and can decrease the rate of oxidation at adjacent carbons.[16][18]
Thiomorpholine Amide S-oxidation to sulfoxide/sulfone.While S-oxidation is a common pathway, it may proceed at a slower rate than piperazine oxidation and often results in stable, polar metabolites that can be readily excreted. The overall clearance may be lower than the piperazine counterpart.[12]

Gold Standard Methodologies for Assessing Metabolic Stability

To empirically determine and compare the metabolic stability of novel compounds, two primary in vitro assays are employed. These protocols form a self-validating system when run with appropriate controls.

Liver Microsomal Stability Assay

This high-throughput assay is a workhorse in early drug discovery, primarily assessing Phase I metabolism.[19][20] Microsomes are vesicles of the endoplasmic reticulum containing a high concentration of CYP enzymes.[21]

Causality Behind Experimental Choices:

  • System: Liver microsomes are used because they are a cost-effective and readily available source of the major drug-metabolizing CYP enzymes.[7][22]

  • Cofactor: NADPH is an essential cofactor, providing the reducing equivalents required for the catalytic cycle of CYP enzymes.[4] Incubations performed in its absence serve as a negative control to assess non-enzymatic degradation.

  • Controls: Positive control compounds with known high and low clearance rates (e.g., Verapamil and Diazepam, respectively) are included to validate the metabolic competency of the microsomal batch.[23] Heat-inactivated microsomes are used to confirm that compound loss is enzyme-mediated.[23]

  • Analysis: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides the sensitivity and specificity required to quantify the disappearance of the parent drug from a complex biological matrix.[24][25]

Step-by-Step Protocol:

  • Preparation: Thaw pooled human liver microsomes on ice. Dilute to a working concentration of 0.5 mg/mL in a 0.1 M phosphate buffer (pH 7.4).

  • Compound Addition: Add the test compound (from a DMSO stock) to the microsomal suspension to achieve a final concentration of 1 µM. The final DMSO concentration should be kept low (<0.5%) to avoid enzyme inhibition.

  • Pre-incubation: Pre-incubate the compound-microsome mixture for 5-10 minutes at 37°C in a shaking water bath to allow temperature equilibration.

  • Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH solution (final concentration ~1 mM). This marks the T=0 time point.

  • Time-Point Sampling: Aliquots are removed from the reaction mixture at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[23]

  • Quenching: Immediately terminate the reaction in each aliquot by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard. The acetonitrile precipitates the microsomal proteins, halting enzymatic activity.

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a 96-well plate and analyze the remaining concentration of the parent compound using a validated LC-MS/MS method.[26]

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the line gives the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).[27]

Hepatocyte Stability Assay

This assay is considered the "gold standard" for in vitro metabolism studies as it utilizes intact liver cells.[22][28] Hepatocytes contain the full complement of both Phase I and Phase II metabolizing enzymes (e.g., UGTs, SULTs) and active transporter systems, providing a more physiologically relevant assessment of a compound's metabolic fate.[17][29]

Causality Behind Experimental Choices:

  • System: Cryopreserved primary hepatocytes are used as they provide a comprehensive metabolic picture, including both Phase I and Phase II pathways, within an intact cellular environment.[28][29]

  • Incubation: The assay is run with hepatocytes in suspension to ensure maximal and uniform exposure of the cells to the test compound.[17]

  • Controls: Known stable and unstable compounds are run in parallel to confirm the viability and metabolic activity of the hepatocyte batch. Vehicle controls (DMSO) are run to assess any background effects.[29]

Step-by-Step Protocol:

  • Hepatocyte Revival: Rapidly thaw cryopreserved hepatocytes in a 37°C water bath and transfer to pre-warmed incubation medium. Centrifuge to pellet the cells and resuspend in fresh medium to remove cryoprotectant.

  • Cell Viability and Counting: Determine cell viability (e.g., via Trypan Blue exclusion) and adjust the cell density to a working concentration, typically 0.5-1.0 x 10^6 viable cells/mL.[27][28]

  • Pre-incubation: Equilibrate the hepatocyte suspension at 37°C for 10-15 minutes.

  • Initiation and Sampling: Add the test compound (final concentration 1 µM) to the hepatocyte suspension to start the reaction. Remove aliquots at specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes).[28]

  • Quenching and Processing: Terminate the reaction and process the samples as described in the microsomal stability assay (Step 6-7).

  • Analysis and Data Interpretation: Quantify the parent compound using LC-MS/MS and calculate stability parameters (t½, CLint) as described for the microsomal assay (Step 8-9).[27]

General Experimental Workflow

The workflow for these in vitro stability assays follows a standardized process from preparation to data analysis.

Workflow cluster_prep Preparation cluster_incubation Incubation @ 37°C cluster_analysis Analysis cluster_data Data Interpretation prep_system Prepare Biological System (Microsomes or Hepatocytes) pre_incubate Pre-incubate System & Compound prep_system->pre_incubate prep_compound Prepare Test Compound & Controls prep_compound->pre_incubate initiate Initiate Reaction (Add Cofactor/Compound) pre_incubate->initiate sampling Sample at Time Points initiate->sampling quench Quench Reaction (Acetonitrile + IS) sampling->quench process_sample Process Sample (Centrifuge) quench->process_sample lcms Analyze by LC-MS/MS process_sample->lcms calc Calculate % Remaining lcms->calc plot Plot ln(% Remaining) vs. Time calc->plot params Determine t½ & CLint plot->params

Caption: Standard workflow for in vitro metabolic stability assays.

Conclusion and Strategic Recommendations

The selection between a thiomorpholine and a piperazine amide scaffold is a nuanced decision that requires a balance of pharmacological activity and pharmacokinetic properties. While piperazine is a versatile and widely used moiety, it frequently presents a metabolic liability due to N-dealkylation and ring oxidation.

Key Takeaways:

  • Piperazine amides are often susceptible to rapid metabolism via CYP-mediated oxidation, which can limit in vivo exposure. Their potential to form reactive iminium ions warrants careful toxicological evaluation.

  • Thiomorpholine amides offer a valuable bioisosteric alternative. While they introduce a new metabolic pathway via S-oxidation, this route often proceeds at a moderate pace and the overall metabolic clearance can be significantly lower than that of a corresponding piperazine analog. The electron-withdrawing nature of the sulfur atom can also confer additional stability to the rest of the ring.

For drug discovery teams, the strategic recommendation is to assess the metabolic stability of lead compounds early and often. If a piperazine-containing compound exhibits poor stability, the bioisosteric replacement with a thiomorpholine is a rational and field-proven strategy to enhance metabolic robustness.[18] The experimental protocols detailed in this guide provide a reliable framework for generating the critical data needed to drive these crucial design decisions, ultimately increasing the probability of advancing a safe and effective drug candidate.

References

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery | CRO Services. Retrieved from [Link]

  • Separation Science. (2026, January 12). Modern Drug Metabolites Demand More from LC-MS/MS. Retrieved from [Link]

  • Sygnature Discovery. (2025, May 29). What is microsomal stability and why is it important?. Retrieved from [Link]

  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]

  • Longdom Publishing. (2025, March 4). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Retrieved from [Link]

  • Pelkonen, O., et al. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. PubMed. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Metabolic Stability Services. Retrieved from [Link]

  • Evotec. (n.d.). Hepatocyte Stability | Cyprotex ADME-Tox Solutions. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2008). Applications of high throughput microsomal stability assay in drug discovery. PubMed. Retrieved from [Link]

  • MTTlab. (n.d.). Microsomal Stability Assay. Retrieved from [Link]

  • Technology Networks. (2020, April 9). Sensitive Quantification of Drug Metabolites Using LC-MS. Retrieved from [Link]

  • Evotec. (n.d.). Microsomal Stability | Cyprotex ADME-Tox Solutions. Retrieved from [Link]

  • Creative Bioarray. (2025, July 28). Hepatocyte Stability Assay. Retrieved from [Link]

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  • Combourieu, B., et al. (2000). Common degradative pathways of morpholine, thiomorpholine, and piperidine by Mycobacterium aurum MO1: evidence from (1)H-nuclear magnetic resonance and ionspray mass spectrometry performed directly on the incubation medium. PubMed. Retrieved from [Link]

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  • Poupin, P., et al. (1999). Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. Evidence of the intermediates by in situ 1H NMR. PubMed. Retrieved from [Link]

  • Inam, M., et al. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. MDPI. Retrieved from [Link]

  • Theile, M., et al. (2016). Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors. PMC. Retrieved from [Link]

  • Sakloth, F., et al. (2020). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. PMC. Retrieved from [Link]

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  • Chen, M., et al. (2025, November 5). A new amidohydrolase and β-oxidation–like pathway for piperine catabolism in soil actinomycetes. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction to an Imidazoline. Retrieved from [Link]

  • de la Torre, D., & Kaiser, D. (2017). De Novo Assembly of Highly Substituted Morpholines and Piperazines. PMC. Retrieved from [Link]

  • Attwa, M. W., et al. (2020). Phase I metabolic profiling and unexpected reactive metabolites in human liver microsome incubations of X-376 using LC-MS/MS. RSC Publishing. Retrieved from [Link]

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Comparative

bioassay validation for pyrazole-thiomorpholine kinase inhibitors

Bioassay Validation for Pyrazole-Thiomorpholine Kinase Inhibitors: A Comprehensive Comparison Guide Executive Summary The development of small molecule kinase inhibitors has revolutionized targeted therapeutics [1]. With...

Author: BenchChem Technical Support Team. Date: March 2026

Bioassay Validation for Pyrazole-Thiomorpholine Kinase Inhibitors: A Comprehensive Comparison Guide

Executive Summary

The development of small molecule kinase inhibitors has revolutionized targeted therapeutics [1]. Within this landscape, the pyrazole-thiomorpholine pharmacophore has emerged as a privileged scaffold. The pyrazole core acts as a potent hydrogen-bond donor/acceptor, anchoring the molecule to the highly conserved ATP-binding hinge region of kinases such as Aurora A/B and p38 MAPK [2]. Meanwhile, the thiomorpholine moiety (often oxidized to a sulfoxide or sulfone) projects into the solvent-exposed channel. This structural feature not only enhances aqueous solubility—drastically reducing compound aggregation and false positives in biochemical assays—but also allows for fine-tuning of kinase selectivity.

As a Senior Application Scientist, I approach bioassay validation not merely as a sequential checklist, but as a self-validating system . A biochemical IC₅₀ is meaningless if the compound aggregates, and a cellular phenotype is uninterpretable without proven intracellular target engagement. This guide objectively compares the optimal assay platforms for validating pyrazole-thiomorpholine kinase inhibitors and provides field-proven, step-by-step protocols.

Mechanistic Rationale & Target Selection

To validate an inhibitor, we must first understand its mechanism of action. Pyrazole-thiomorpholine derivatives typically act as Type I or Type II ATP-competitive inhibitors. Because they compete directly with intracellular ATP, biochemical assays must be capable of operating at physiological ATP concentrations (1–5 mM) to accurately predict cellular efficacy.

G Inhibitor Pyrazole-Thiomorpholine (PTM-101) Kinase Aurora A Kinase (ATP Pocket) Inhibitor->Kinase Hinge Binding Substrate Histone H3 / Centrosome Kinase->Substrate Phosphorylation (Blocked) Outcome Mitotic Arrest & Apoptosis Substrate->Outcome Phenotypic Effect

Mechanism of Aurora A inhibition by pyrazole-thiomorpholine derivatives.

Primary Biochemical Assays (In Vitro)

When screening pyrazole-thiomorpholine compounds, researchers typically choose between three platforms: Radiometric (³³P-ATP) , TR-FRET , and Luminescent ADP Detection (ADP-Glo™) .

Platform Comparison
Assay PlatformATP ToleranceSusceptibility to Auto-fluorescenceBest Use Case
Radiometric (³³P-ATP) Low (Requires trace ATP)NoneGold standard for mechanism of action (MoA); low throughput.
TR-FRET MediumLow (Time-resolved)High-throughput screening (HTS) of highly purified targets.
ADP-Glo™ (Luminescence) High (Up to 1 mM) None Lead optimization; physiological ATP competition studies.

Causality Insight: We prioritize the ADP-Glo™ Kinase Assay [3] for pyrazole-thiomorpholine validation. Because the thiomorpholine ring can sometimes introduce mild fluorescent quenching depending on its substitution pattern, luminescent assays bypass auto-fluorescence artifacts entirely. Furthermore, ADP-Glo allows us to run assays at 1 mM ATP, stringently testing the pyrazole core's hinge-binding affinity under physiological conditions.

Protocol: ADP-Glo™ Biochemical Profiling

Objective: Determine the biochemical IC₅₀ of the inhibitor.

  • Reagent Preparation: Prepare 1X Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Compound Dilution: Serially dilute the pyrazole-thiomorpholine inhibitor in 100% DMSO, then dilute 1:10 in Kinase Buffer (final DMSO in assay < 1% to prevent kinase denaturation).

  • Enzyme Incubation: Add 5 µL of purified Kinase (e.g., Aurora A) to a 384-well white plate. Add 2 µL of the diluted inhibitor. Incubate for 15 minutes at room temperature (RT) to allow the pyrazole core to associate with the hinge region.

  • Reaction Initiation: Add 3 µL of ATP/Substrate mix. Critical Step: Ensure the final ATP concentration is at the Kₘ of the kinase or at 1 mM for competitive profiling. Incubate for 60 minutes at RT.

  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at RT. This step halts the kinase reaction and completely depletes unreacted ATP, eliminating background noise.

  • Kinase Detection: Add 20 µL of Kinase Detection Reagent. This converts the generated ADP back to ATP and introduces luciferase/luciferin to generate light. Incubate for 30 minutes.

  • Readout: Measure luminescence on a microplate reader. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

Cellular Target Engagement (In Cellulo)

A potent biochemical IC₅₀ does not guarantee cellular efficacy. The compound must cross the cell membrane and engage the target in the complex intracellular milieu. We compare Cellular Thermal Shift Assay (CETSA) with NanoBRET™ Target Engagement [4].

While CETSA is label-free, it is low-throughput and prone to thermal artifacts. NanoBRET™ is the superior alternative for pyrazole-thiomorpholine derivatives because it provides quantitative, real-time measurements of fractional occupancy in living cells.

Protocol: NanoBRET™ Target Engagement

Objective: Quantify the intracellular affinity (Cellular IC₅₀) of the inhibitor.

  • Transfection: Transfect HEK293 cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase (e.g., Aurora A-NanoLuc).

  • Plating: After 24 hours, harvest cells and resuspend in Opti-MEM™ without phenol red. Plate 8,000 cells/well into a 384-well white plate.

  • Tracer Addition: Add the cell-permeable NanoBRET™ Tracer (a fluorescent pan-kinase inhibitor) at its predetermined K_d concentration.

  • Compound Competition: Add serial dilutions of the pyrazole-thiomorpholine inhibitor.

  • Equilibration: Incubate for 2 hours at 37°C. Causality: The unlabeled pyrazole-thiomorpholine will competitively displace the fluorescent tracer from the NanoLuc-kinase fusion, resulting in a loss of Bioluminescence Resonance Energy Transfer (BRET) signal.

  • Detection: Add NanoBRET™ Nano-Glo® Substrate. Measure donor emission (460 nm) and acceptor emission (618 nm).

  • Analysis: Calculate the BRET ratio (Acceptor/Donor). Plot against compound concentration to determine the cellular IC₅₀.

Bioassay Validation Workflow & Experimental Data

A robust validation pipeline moves seamlessly from biochemical affinity to live-cell engagement, and finally to phenotypic viability (e.g., 3D spheroid growth inhibition).

G Step1 1. Biochemical Profiling (ADP-Glo) Step2 2. Live-Cell Target Engagement (NanoBRET) Step1->Step2 IC50 < 50 nM Step3 3. Phenotypic Viability (3D Spheroids) Step2->Step3 TE IC50 < 500 nM Step4 4. Lead Optimization Step3->Step4 Efficacy Confirmed

Sequential bioassay validation workflow for kinase inhibitor lead optimization.

Comparative Experimental Data

Below is a representative data set comparing prototype pyrazole-thiomorpholine inhibitors (PTM-101 and PTM-202) against clinical-stage standard inhibitors. The data highlights how the thiomorpholine group maintains tight biochemical affinity while ensuring excellent cellular penetrance (evidenced by the tight correlation between ADP-Glo and NanoBRET values).

CompoundPrimary TargetADP-Glo IC₅₀ (nM)NanoBRET TE IC₅₀ (nM)HCT116 Viability IC₅₀ (nM)
PTM-101 (Pyrazole-Thiomorpholine) Aurora A12 ± 245 ± 5110 ± 15
Alisertib (Standard) Aurora A5 ± 130 ± 485 ± 10
PTM-202 (Pyrazole-Thiomorpholine) p38 MAPK25 ± 380 ± 8N/A (Non-cytotoxic)
BIRB 796 (Standard) p38 MAPK18 ± 265 ± 6N/A (Non-cytotoxic)

Data Interpretation: PTM-101 demonstrates comparable potency to Alisertib. The minimal drop-off between the biochemical IC₅₀ (12 nM) and the cellular target engagement IC₅₀ (45 nM) confirms that the thiomorpholine moiety successfully imparts high membrane permeability and limits non-specific protein binding in the cellular environment.

References

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis DIGIBUG
  • Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate Journal of Medicinal Chemistry - ACS Public
  • ADP-Glo™ Kinase Assay Technical Manual #TM313 Promega Corpor
  • NanoBRET® TE Intracellular Kinase Assays Promega Corpor

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-(1H-pyrazole-3-carbonyl)thiomorpholine

Executive Summary: The "Unknown Bioactive" Protocol Immediate Directive: 4-(1H-pyrazole-3-carbonyl)thiomorpholine is a pharmaceutical intermediate combining a thiomorpholine ring and a pyrazole moiety.[1] While specific...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Unknown Bioactive" Protocol

Immediate Directive: 4-(1H-pyrazole-3-carbonyl)thiomorpholine is a pharmaceutical intermediate combining a thiomorpholine ring and a pyrazole moiety.[1] While specific toxicological data for this exact conjugate may be limited, the structural fragments dictate a Fragment-Based Hazard Assessment .

The Core Safety Axiom:

Treat this compound as a potential sensitizer and bioactive agent. Do not rely solely on the lack of a "Danger" signal word in sparse databases. Assume the hazards of its metabolic hydrolysis products: Thiomorpholine (Corrosive/Acute Tox) and Pyrazole-3-carboxylic acid (Irritant).[1]

Operational Baseline:

  • Occupational Exposure Band (OEB): Default to OEB 3 (10–100 µg/m³) until potency data confirms otherwise.

  • Physical State: Likely a crystalline solid; dust control is the primary containment objective.

Risk Assessment & Hazard Identification

To select the correct PPE, we must understand why we are protecting ourselves. We utilize a Retrosynthetic Hazard Analysis to predict the behavior of the molecule.

Fragment-Based Hazard Table
Structural FragmentSource CASKnown HazardsImplication for Conjugate
Thiomorpholine 123-90-0Corrosive (Skin/Eye) , Flammable, Acute Tox (Oral/Inhalation)Potential for metabolic release of toxic metabolites; skin absorption risk.[1]
Pyrazole-3-carbonyl 1621-91-6Skin/Eye/Resp Irritant High probability of mucous membrane irritation and respiratory sensitization.[1]
Amide Linkage N/AGenerally neutralizes corrosivityReduces immediate burn risk but increases lipophilicity, aiding skin permeation .

Key Risk Drivers:

  • Dust Generation: As a solid intermediate, static charge during weighing can aerosolize particles.

  • Skin Permeation: The thiomorpholine ring enhances lipid solubility, making dermal absorption a critical pathway.

  • Sulfur Reactivity: Potential for releasing sulfur oxides (SOx) if thermally decomposed.

PPE Selection Matrix

This matrix is designed for OEB 3 handling standards. Do not deviate without a quantitative risk assessment.

Protection ZoneRecommended EquipmentTechnical Justification
Respiratory N95 (minimum) or P100 RespiratorEssential for weighing operations.[1] The pyrazole moiety is a known respiratory irritant. If handling >1g outside a fume hood, use a PAPR.
Hand (Primary) Nitrile Rubber (NBR) Thickness: ≥ 0.11 mm (4 mil)Breakthrough Time: >480 min (estimated for solid).Standard nitrile provides excellent resistance to amide solids.[1]
Hand (Secondary) Double Gloving Required when dissolving in organic solvents (DCM, DMSO).[1] The solvent acts as a carrier vehicle, dragging the compound through the glove.
Eye/Face Chemical Splash Goggles Safety glasses are insufficient due to the fine dust hazard. Goggles seal the orbital area against airborne particulates.
Body Tyvek® Lab Coat (Disposable)Cotton coats trap dust. Disposable non-woven fabrics (polyethylene) prevent cross-contamination of street clothes.

Operational Protocols

Workflow 1: Weighing & Transfer (Critical Control Point)

Objective: Transfer solid without generating respirable dust.

  • Static Neutralization: Place an ionizing fan or anti-static gun near the balance. Thiomorpholine derivatives are prone to static cling.

  • The "Damp Wipe" Method: Before opening the container, wipe the exterior with a lint-free wipe dampened in ethanol. This removes settled dust.

  • Spatula Selection: Use a PTFE-coated spatula. Stainless steel can sometimes cause catalytic decomposition or sticking with sulfur-containing heterocycles.

  • Transfer: Weigh directly into the reaction vessel if possible. If using a weighing boat, rinse the boat with the reaction solvent into the vessel to ensure 100% transfer and dust suppression.

Workflow 2: Dissolution & Synthesis

Objective: Mitigate solvent-carrier risks.

  • Solvent Choice: This compound is likely soluble in DCM (Dichloromethane) or DMSO .[1]

    • Risk:[1][2] DCM permeates nitrile gloves in <5 minutes.

    • Protocol: If using DCM, wear Laminate Film (Silver Shield) gloves under outer nitrile gloves.

  • Temperature Control: If heating, ensure the condenser is active. Thermal decomposition can release NOx and SOx gases.

Visualizations

Figure 1: PPE Decision Logic for Novel Intermediates

Caption: Logical flow for selecting PPE based on fragment analysis when specific SDS data is absent.

PPE_Decision_Tree Start Start: 4-(1H-pyrazole-3-carbonyl)thiomorpholine CheckSDS Specific SDS Available? Start->CheckSDS FragmentAnalysis Fragment Analysis: 1. Thiomorpholine (Corrosive/Tox) 2. Pyrazole (Irritant) CheckSDS->FragmentAnalysis No AssignOEB Assign Default OEB 3 (Potent/Irritant) FragmentAnalysis->AssignOEB SolidHandling Operation: Solid Handling AssignOEB->SolidHandling SolutionHandling Operation: Solution (DCM/DMSO) AssignOEB->SolutionHandling RecSolid PPE: N95/P100 + Nitrile + Goggles Control: Static Elimination SolidHandling->RecSolid RecSoln PPE: Fume Hood + Laminate Gloves Control: Double Gloving SolutionHandling->RecSoln

Figure 2: Spill Response Protocol

Caption: Step-by-step response for solid vs. liquid spills of thiomorpholine amides.

Spill_Response Spill Spill Detected Type Identify State Spill->Type Solid Solid Powder Type->Solid Liquid Solution Type->Liquid ActionSolid 1. Dampen with PEG-400 or Water (Prevent Dust) 2. Scoop to Waste Solid->ActionSolid ActionLiquid 1. Absorb with Vermiculite 2. Do NOT use paper towels (Reaction Risk) Liquid->ActionLiquid Disposal Disposal: High-Temp Incineration (Sulfur Content) ActionSolid->Disposal ActionLiquid->Disposal

[1][4][5]

Disposal & Emergency Procedures

Disposal Strategy:

  • Waste Stream: Segregate into "Halogenated/Sulfur-Containing Organic Waste" . Do not mix with oxidizers (e.g., nitric acid waste) as thiomorpholines can form explosive N-nitroso compounds or sulfoxides exothermically.

  • Labeling: Clearly mark waste containers with "Contains Thiomorpholine Derivative - Potential Sensitizer."[1]

Emergency First Aid:

  • Inhalation: Move to fresh air immediately. If wheezing occurs (likely due to pyrazole irritation), seek medical attention for corticosteroid treatment.

  • Eye Contact: Flush for 15 minutes .[1][3][4][5][6][7] Note: Thiomorpholine derivatives can cause delayed corneal clouding; a follow-up exam is mandatory.[1]

  • Skin Contact: Wash with soap and water.[3][4][5][6] Do not use alcohol for washing; it increases skin permeability of the compound.

References

  • National Institute of Standards and Technology (NIST). Thiomorpholine (CAS 123-90-0) Mass Spectrum and Safety Data. [Link][1]

  • PubChem. Compound Summary: Pyrazole-3-carboxylic acid (CAS 1621-91-6). [Link][1]

  • ECHA (European Chemicals Agency). Guidance on the safe use of pyrazole derivatives. [Link]

Sources

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